Pentaerythrityl tetrachloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408644. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dichloro-2,2-bis(chloromethyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl4/c6-1-5(2-7,3-8)4-9/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPZGRMZPZLOPBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)(CCl)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186029 | |
| Record name | Pentaerythrityl tetrachloride | |
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Molecular Weight |
209.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3228-99-7 | |
| Record name | 1,3-Dichloro-2,2-bis(chloromethyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-99-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Pentaerythrityl tetrachloride | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentaerythrityl tetrachloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408644 | |
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| Record name | Pentaerythrityl tetrachloride | |
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| Record name | Pentaerythrityl tetrachloride | |
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| Record name | 1,3-dichloro-2,2-bis(chloromethyl)propane | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.785 | |
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| Record name | PENTAERYTHRITYL TETRACHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHR4T8ZQS6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical and chemical properties of Pentaerythrityl tetrachloride?
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Pentaerythrityl tetrachloride (CAS No. 3228-99-7) is a chlorinated organic compound with the molecular formula C5H8Cl4.[1][2] This technical guide provides a detailed overview of its physical and chemical properties, supported by experimental methodologies and visual representations of its synthesis.
Physical Properties
This compound is a light beige or white to almost-white crystalline solid or fluffy powder.[1][3] Key physical properties are summarized in the table below, providing essential data for handling, storage, and application in a laboratory or industrial setting.
| Property | Value | Source |
| Molecular Formula | C5H8Cl4 | [1][2][4] |
| Molecular Weight | 209.93 g/mol | [2][3][4] |
| Appearance | Light beige fluffy powder / White to almost-white powder to crystal | [1][3] |
| Melting Point | 94-96 °C | [3] |
| Boiling Point | 110 °C at 12 mmHg | [3] |
| Water Solubility | Insoluble | [1][3] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3][5] |
Chemical Properties
This compound's chemical behavior is characterized by its relative stability under standard conditions and its reactivity with certain classes of compounds.
| Property | Description |
| Stability | Stable at ambient temperatures.[1] |
| Reactivity | Reacts with strong oxidizing agents. |
| Decomposition | Thermal decomposition of related compounds like pentaerythritol is influenced by purity and external factors such as pressure and irradiation.[6] For pentaerythritol, heating can produce irritating fumes.[7] |
| Hazards | Causes skin and serious eye irritation.[1][4] |
Experimental Protocols
The determination of the physical properties of organic compounds like this compound follows established laboratory procedures.
1. Melting Point Determination [8][9]
The melting point of a solid organic compound is a key physical property used for identification.[8] A common method involves a melting point apparatus where a small sample is heated in a capillary tube.[8] The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point range.[8]
2. Boiling Point Determination [8]
For liquids at atmospheric pressure, the boiling point is the temperature at which the vapor pressure equals the atmospheric pressure.[8] A simple distillation apparatus can be used to determine the boiling point. The liquid is heated, and the temperature of the vapor is measured as it condenses.[8] For substances that decompose at their atmospheric boiling point, vacuum distillation is employed to determine the boiling point at a reduced pressure.
3. Solubility Determination [9][10][11]
Solubility tests are conducted to determine the solvent in which a compound dissolves.[9] This is often done by adding a small amount of the solute to a test tube containing the solvent and observing if it dissolves.[11] The principle of "like dissolves like" is a general guideline, where polar solutes dissolve in polar solvents and nonpolar solutes dissolve in nonpolar solvents.[9][10]
Synthesis and Logical Relationships
This compound can be synthesized from pentaerythritol. One historical method involves the reaction of pentaerythritol with hydrochloric acid at elevated temperatures in a sealed tube.[12] The separation of the resulting chlorides can be achieved through solvent extraction and vacuum distillation.[12][13]
The general synthesis pathway from pentaerythritol can be visualized as follows:
References
- 1. Page loading... [guidechem.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | 3228-99-7 [chemicalbook.com]
- 4. 1,3-Dichloro-2,2-bis(chloromethyl)propane | C5H8Cl4 | CID 76700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 3228-99-7 [sigmaaldrich.com]
- 6. The Pentaerythritol decomposition temperature is affected by numerous factors - News - Zibo Anquan Chemical Co., [zbaqchem.com]
- 7. ICSC 1383 - PENTAERYTHRITOL [inchem.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. scribd.com [scribd.com]
- 10. scribd.com [scribd.com]
- 11. amherst.edu [amherst.edu]
- 12. US2763679A - Production of pentaerythritol chlorides - Google Patents [patents.google.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Laboratory Synthesis and Purification of Pentaerythritl Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the laboratory-scale synthesis and purification of pentaerythritl tetrachloride. The document details established experimental protocols, presents key quantitative data in a clear and accessible format, and includes workflow diagrams to illustrate the procedural steps. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Synthesis of Pentaerythrityl Tetrachloride
The most common and effective laboratory method for the synthesis of this compound is the reaction of pentaerythritol with thionyl chloride in the presence of a base, typically pyridine. The pyridine acts as a catalyst and also neutralizes the hydrochloric acid byproduct formed during the reaction.
Reaction Scheme
Experimental Protocol
This protocol is adapted from a procedure that yields a mixture of this compound and its trichlorinated analogue.[1]
Materials:
-
Pentaerythritol
-
Pyridine
-
Thionyl chloride
-
Ice
-
Water
-
Cyclohexane (for recrystallization)
Equipment:
-
Four-necked round-bottomed flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer adapter
-
Condenser with a drying tube
-
Heating mantle
-
Buchner funnel and filter flask
Procedure:
-
Reaction Setup: In a dry, 5-L four-necked round-bottomed flask equipped with a mechanical stirrer, addition funnel, thermometer adapter, and a condenser fitted with a Drierite drying tube, charge 417 g (3.06 mol) of pentaerythritol and 730 g (9.24 mol) of pyridine.
-
Addition of Thionyl Chloride: Charge the addition funnel with 1.134 kg (9.53 mol) of thionyl chloride. Place the reaction flask in an ice/water bath to manage the exothermic reaction. Add the thionyl chloride dropwise with vigorous stirring over 4-5 hours, maintaining the reaction temperature between 65-95°C.
-
Reaction Completion: Once the addition is complete, remove the ice bath and replace it with a heating mantle. Heat the orange-yellow reaction mixture to 120-130°C until the evolution of sulfur dioxide ceases. The mixture will turn from dark orange to brown.
-
Work-up: After the gas evolution stops, cool the flask slightly and add 2 L of cold water with stirring. The crude product will precipitate as a brown-yellow solid.
-
Isolation of Crude Product: Filter the precipitate using a Buchner funnel and wash it with 2-3 L of water. The dried crude product is a mixture of this compound and pentaerythrityl trichlorohydrin.
Yield
The reaction yields a crude product mixture. In a typical reaction, 461 g of dried crude product is obtained, which is approximately a 1:2.8 mixture of this compound (131 g) and pentaerythrityl trichlorohydrin (330 g, 57% yield).[1] A more precise yield for the isolated this compound is not explicitly stated in this procedure. Other sources mention the use of thionyl chloride for the preparation of pentaerythritol chlorides but often report low yields for the fully substituted product.[2]
Purification of this compound
The crude product can be purified by a combination of fractional distillation and recrystallization to isolate the this compound.
Fractional Distillation
Protocol:
-
Separate the this compound from the trichlorohydrin by fractional distillation under reduced pressure.
-
Use a heated Vigreux column (e.g., 6 in. x 1 in.) preheated to 100°C.
-
Run steam through the condenser to prevent the distillate from solidifying.
-
Collect the this compound fraction at a boiling point of 95-120°C at 10-12 mm Hg.[1]
Recrystallization
Protocol:
-
Dissolve the collected fraction of this compound in a minimal amount of hot cyclohexane.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the white crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold cyclohexane and dry them.
-
The melting point of the recrystallized this compound is 95-96°C.[1]
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Synthesis and Purification Data
| Parameter | Value | Reference |
| Synthesis | ||
| Pentaerythritol (moles) | 3.06 mol | [1] |
| Pyridine (moles) | 9.24 mol | [1] |
| Thionyl Chloride (moles) | 9.53 mol | [1] |
| Reaction Temperature | 65-95°C (addition), 120-130°C (completion) | [1] |
| Crude Product Yield (mixture) | 461 g | [1] |
| Purification | ||
| Fractional Distillation B.P. | 95-120°C @ 10-12 mm Hg | [1] |
| Recrystallization Solvent | Cyclohexane | [1] |
| Melting Point (purified) | 95-96°C | [1] |
Physical and Spectroscopic Data
| Property | Value | Reference |
| Physical Properties | ||
| Molecular Formula | C5H8Cl4 | [3][4] |
| Molecular Weight | 209.93 g/mol | [3] |
| Appearance | Light beige fluffy powder (crude), small white crystals (pure) | [1][3] |
| Solubility | Insoluble in water | [3] |
| Spectroscopic Data | ||
| ¹H NMR (500 MHz, CDCl₃) | ||
| Chemical Shift (δ) | 3.65 ppm (singlet) | [1] |
| ¹³C NMR (in CDCl₃) | ||
| Chemical Shift (δ) | Data indicates availability | [3] |
| IR Spectroscopy (KBr disk) | ||
| Key Absorptions | Data indicates availability | [3] |
| Mass Spectrometry (EI) | ||
| Fragmentation Pattern | Data indicates availability | [3][4][5] |
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of crude this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
References
Pentaerythrityl Tetrachloride: A Technical Guide for Advanced Synthesis
An In-depth Whitepaper on the Core Properties, Synthesis, and Applications of a Versatile C5 Building Block
This technical guide provides a comprehensive overview of pentaerythrityl tetrachloride (CAS No: 3228-99-7), a polyfunctionalized aliphatic chloride. Intended for researchers, scientists, and professionals in drug development, this document details the compound's molecular structure, physicochemical properties, and established protocols for its synthesis. Furthermore, it explores its utility as a versatile building block in constructing complex molecular architectures relevant to modern medicinal chemistry.
Core Compound Identification and Properties
This compound, systematically named 1,3-dichloro-2,2-bis(chloromethyl)propane, is a crystalline solid characterized by a central quaternary carbon atom bonded to four chloromethyl groups.[1][2][3][4] This highly symmetric, sterically hindered structure imparts notable chemical properties. Its unique arrangement of four reactive chlorine atoms makes it a valuable precursor for the synthesis of complex organic molecules.
The Chemical Abstracts Service (CAS) Registry Number for this compound is 3228-99-7 .[1][2][3][4]
Molecular Structure and Identification
The molecular structure of this compound is foundational to its chemical reactivity. The central neopentyl core provides a rigid, three-dimensional scaffold from which the four chloromethyl arms extend.
-
IUPAC Name: 1,3-dichloro-2,2-bis(chloromethyl)propane[4]
-
Synonyms: Tetrakis(chloromethyl)methane, Pentaerythritol tetrachloride[1][3]
-
Canonical SMILES: C(C(CCl)(CCl)CCl)Cl[2]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. This data is essential for its handling, reaction setup, and characterization. The compound is notably insoluble in water.[1]
| Property | Value | Reference(s) |
| Physical State | White to light beige crystalline powder | [1] |
| Melting Point | 94-96 °C | [1] |
| Boiling Point | 110 °C at 12 mmHg | [1] |
| Density (estimate) | 1.3266 g/cm³ | [1] |
| Water Solubility | Insoluble | [1] |
| Storage | Sealed in a dry place at room temperature | [1] |
| ¹H NMR (500 MHz, CDCl₃) | δ 3.65 (s, 8H) | [5] |
| IR Spectrum | Available via NIST Chemistry WebBook, typically run as KBr disk. | [2] |
| Mass Spectrum | Available via NIST Chemistry WebBook (electron ionization). | [2] |
Synthesis and Experimental Protocols
This compound can be synthesized from its parent polyol, pentaerythritol. A common and effective method involves the reaction of pentaerythritol with thionyl chloride in the presence of a base, such as pyridine.[5] This procedure also yields pentaerythrityl trichlorohydrin as a significant co-product, from which the desired tetrachloride can be separated.[5]
Experimental Protocol: Synthesis via Chlorination of Pentaerythritol
This protocol is adapted from a procedure published in Organic Syntheses, which provides a reliable method for producing a mixture of this compound and its trichlorohydrin, followed by separation.[5]
Materials and Equipment:
-
5-L four-necked round-bottom flask
-
Mechanical stirrer
-
Addition funnel
-
Thermometer and adapter
-
Condenser with a drying tube
-
Heating mantle
-
Pentaerythritol (3.06 mol, 417 g)
-
Pyridine (9.24 mol, 730 g)
-
Thionyl chloride (9.53 mol, 1.134 kg)
-
Equipment for vacuum distillation (heated Vigreux column)
-
Cyclohexane for recrystallization
Procedure:
-
Reaction Setup: Charge the 5-L flask with pentaerythritol and pyridine. Equip the flask with a mechanical stirrer, thermometer, condenser (with a Drierite tube), and an addition funnel charged with thionyl chloride.[5]
-
Addition of Thionyl Chloride: Add the thionyl chloride dropwise to the stirred slurry over 4-5 hours. Maintain the reaction temperature between 65-95°C. The reaction is exothermic and may require external cooling (e.g., an ice/water bath) to control the temperature.[5]
-
Reaction Completion: Once the addition is complete, replace the cooling bath with a heating mantle and heat the mixture to 120-130°C. Continue heating until the evolution of sulfur dioxide gas ceases (typically 8-10 hours or overnight).[5]
-
Product Precipitation: Cool the reaction mixture slightly and add 2 L of cold water with stirring. The crude product, a mixture of this compound and trichlorohydrin, will precipitate as a brown-yellow solid.[5]
-
Isolation of Crude Product: Filter the precipitate and wash it thoroughly with 2-3 L of water. The dried crude product is a mixture containing approximately a 1:2.8 ratio of this compound to pentaerythrityl trichlorohydrin.[5]
-
Purification:
-
Separate the two products via fractional distillation under reduced pressure using a heated Vigreux column (preheated to 100°C).[5]
-
Collect the this compound fraction at 95-120°C / 10-12 mmHg.[5]
-
For further purification, recrystallize the collected solid from cyclohexane to yield small white crystals with a melting point of 95-96°C.[5]
-
Visualization of Synthesis Pathway
The following diagram illustrates the synthetic pathway from pentaerythritol to this compound using thionyl chloride.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phthalimide as a versatile pharmacophore scaffold: Unlocking its diverse biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging chemical scaffolds: The next generation of heterocycles in drugs - American Chemical Society [acs.digitellinc.com]
- 5. Page loading... [wap.guidechem.com]
Spectroscopic Profile of Pentaerythrityl Tetrachloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for pentaerythrityl tetrachloride (CAS No: 3228-99-7), a key intermediate in various chemical syntheses. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), will be of significant interest to researchers, scientists, and professionals in the field of drug development and materials science.
Summary of Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Solvent |
| 3.65 | Singlet | CDCl₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Solvent |
| 44.8 | -CH₂Cl | CDCl₃ |
| 46.1 | Quaternary C | CDCl₃ |
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Technique |
| 2965 | C-H stretch | KBr Pellet |
| 1475 | -CH₂- scissoring | KBr Pellet |
| 1430 | -CH₂- wagging | KBr Pellet |
| 750 | C-Cl stretch | KBr Pellet |
| 690 | C-Cl stretch | KBr Pellet |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Ion |
| 49 | 100.0 | [CH₂Cl]⁺ |
| 83 | 64.2 | [C₃H₄Cl]⁺ |
| 85 | 21.0 | [C₃H₄³⁷Cl]⁺ |
| 122 | 26.8 | [M-CH₂Cl-Cl]⁺ |
| 173 | 12.5 | [M-CH₂Cl]⁺ |
| 208 | 1.1 | [M]⁺ (Molecular Ion) |
Experimental Protocols
The following sections detail the methodologies employed for the acquisition of the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of this compound was prepared by dissolving approximately 10-20 mg of the solid sample in about 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra were recorded on a standard NMR spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
The infrared spectrum was obtained using the potassium bromide (KBr) pellet technique. A small amount of the solid sample (1-2 mg) was finely ground with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar. The resulting mixture was then compressed in a die under high pressure to form a transparent pellet. The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.
Mass Spectrometry (MS)
The mass spectrum was acquired using an electron ionization (EI) mass spectrometer. A small amount of the sample was introduced into the ion source, where it was vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments were then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
Data Interpretation and Structural Correlation
The spectroscopic data presented provides a clear and consistent structural elucidation of this compound.
Solubility of Pentaerythrityl Tetrachloride: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's solubility is paramount for its application and formulation. This technical guide provides an in-depth analysis of the solubility profile of pentaerythrityl tetrachloride in common organic solvents. Due to the limited availability of specific quantitative data in public literature, this guide focuses on predicting the solubility based on the compound's chemical properties and provides a detailed experimental protocol for its precise determination.
Predicted Solubility Profile
This compound, with the chemical formula C(CH₂Cl)₄, is a symmetrical, non-polar molecule.[1][2] The four chloro-methyl groups are arranged tetrahedrally around a central carbon atom, resulting in a net-zero dipole moment. Based on the principle of "like dissolves like," it is predicted that this compound will exhibit higher solubility in non-polar and weakly polar organic solvents, and poor solubility in highly polar solvents.[3]
The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed by experimental data for any critical application.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar Aliphatic Hydrocarbons | Hexane, Heptane | High | Similar non-polar nature. |
| Non-Polar Aromatic Hydrocarbons | Benzene, Toluene | High | Similar non-polar nature.[3] |
| Halogenated Solvents | Carbon Tetrachloride, Chloroform, Dichloromethane | High | Structural similarity and compatible intermolecular forces.[4][5] |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to High | Ethers have some polarity but are predominantly non-polar in character. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Low to Moderate | Ketones are more polar, leading to less favorable interactions. |
| Esters | Ethyl Acetate | Low to Moderate | Esters are more polar than ethers, likely resulting in lower solubility. |
| Alcohols | Methanol, Ethanol | Low | Alcohols are polar, protic solvents capable of hydrogen bonding, which is incompatible with the non-polar nature of this compound. |
| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | Significant mismatch in polarity and intermolecular forces.[6] |
Experimental Determination of Solubility
To obtain accurate quantitative data, experimental determination is essential. The gravimetric shake-flask method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[7][8] This method involves saturating a solvent with the solute and then determining the concentration of the solute in the saturated solution by weighing the residue after solvent evaporation.[7][9]
Experimental Protocol: Gravimetric Shake-Flask Method
This protocol outlines the steps to determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Conical flasks with stoppers
-
Thermostatic shaker bath
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed glass vials with caps
-
Analytical balance (accurate to ±0.1 mg)
-
Pipettes
-
Drying oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a conical flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.[7]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed in the thermostatic bath for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. To avoid drawing up solid particles, the pipette tip should be fitted with a syringe filter.
-
-
Gravimetric Analysis:
-
Transfer the filtered saturated solution into a pre-weighed, chemically inert glass vial.
-
Weigh the vial containing the solution to determine the total mass of the saturated solution.
-
Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature or by using a gentle stream of inert gas. For higher boiling point solvents, a drying oven set to a temperature below the boiling point of the solvent and the melting point of the solute can be used.
-
Once all the solvent has evaporated, place the vial in a drying oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved. This ensures all residual solvent is removed.
-
Cool the vial in a desiccator to room temperature before weighing.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.
-
Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.
-
Express the solubility in desired units, such as grams of solute per 100 grams of solvent ( g/100 g) or grams of solute per 100 mL of solvent ( g/100 mL).
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the gravimetric shake-flask method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
References
- 1. Page loading... [guidechem.com]
- 2. 1,3-Dichloro-2,2-bis(chloromethyl)propane | C5H8Cl4 | CID 76700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. Halogenated hydrocarbons - PCC Group Product Portal [products.pcc.eu]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. This compound | 3228-99-7 [chemicalbook.com]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. enamine.net [enamine.net]
- 9. pharmajournal.net [pharmajournal.net]
The Untapped Potential and Reactive Analogs of Pentaerythrityl Tetrachloride in Advanced Polymer Synthesis
A Technical Guide for Researchers and Drug Development Professionals
Pentaerythrityl tetrachloride, a tetrafunctional molecule with a neopentane core, presents a unique chemical scaffold. While its direct application in polymer synthesis is not widely documented, its structural analogs, particularly pentaerythritol and its acrylate derivatives, are pivotal in the creation of complex polymer architectures such as star polymers, crosslinked networks, and dendrimers. This technical guide explores the potential applications of the pentaerythrityl core structure in polymer science, focusing on the established roles of its more reactive derivatives and postulating the synthetic pathways where the tetrachloride precursor could be employed.
The Pentaerythrityl Core: A Foundation for Complex Polymer Architectures
The symmetrical, tetravalent nature of the pentaerythrityl moiety, C(CH₂-)₄, makes it an ideal central building block, or core, for the synthesis of multi-armed and crosslinked polymers. The four primary functional groups offer multiple sites for polymer chain initiation or termination, leading to unique macromolecular structures with distinct properties compared to their linear counterparts.
While this compound itself possesses four reactive chloro- sites, its use is less common than its hydroxyl (pentaerythritol) and acrylate (pentaerythrityl tetraacrylate) counterparts. This is likely due to the higher reactivity and versatility of hydroxyl and acrylate groups in a wider range of polymerization reactions. However, the tetrachloride derivative holds potential in specific polycondensation and nucleophilic substitution reactions.
Pentaerythritol as a Branching Agent in Polyester Synthesis
Pentaerythritol is extensively used as a branching agent in the melt polymerization of polyesters, such as Poly(butylene sebacate-co-terephthalate) (PBSeT) and Poly(butylene dodecanedioate) (PBD).[1][2] The introduction of a small amount of this tetrafunctional alcohol during polymerization leads to the formation of long-chain branches, which significantly impacts the polymer's melt strength, processability, and mechanical properties.[1][2]
Quantitative Data on the Effect of Pentaerythritol in Polyester Synthesis
| Polymer System | Pentaerythritol Content (mol%) | Effect on Polycondensation Time | Impact on Molecular Weight / Intrinsic Viscosity | Effect on Mechanical Properties | Reference |
| PBSeT | 0.1 - 0.3 | Decreased with increasing PE content | Highest at 0.2 mol% | Elongation at break decreased with increasing PE content | [1] |
| PBD | 0.25 - 1 | Not specified | Not specified | Notched impact strength increased by 85% and tensile modulus increased by 206% with 1 mol% PE | [2] |
Experimental Protocol: Synthesis of Branched Poly(butylene dodecanedioate) (PBD) with Pentaerythritol
This protocol is a generalized representation based on typical melt polycondensation procedures.[2]
-
Monomer and Catalyst Charging : Dodecanedioic acid and 1,4-butanediol are charged into a reaction vessel equipped with a stirrer, nitrogen inlet, and a distillation outlet. Pentaerythritol (0.25-1 mol% with respect to the diacid) is added as the branching agent. A catalyst, such as titanium tetrabutoxide (TBT), is introduced.
-
Esterification : The mixture is heated under a nitrogen atmosphere to a temperature of approximately 180-220°C. Water is distilled off as a byproduct of the esterification reaction. This stage is continued until the theoretical amount of water is collected.
-
Polycondensation : The pressure in the reactor is gradually reduced to a high vacuum (<1 Torr), and the temperature is raised to 230-250°C. This stage facilitates the removal of excess 1,4-butanediol and promotes the increase of the polymer's molecular weight. The reaction is monitored by measuring the torque of the stirrer.
-
Product Extrusion and Quenching : Once the desired melt viscosity is achieved, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench the reaction and solidify the polymer.
-
Pelletization : The solidified polymer strand is then pelletized for further characterization and processing.
Pentaerythrityl Acrylates as Crosslinking Agents
Pentaerythritol tetraacrylate (PETRA) and pentaerythritol triacrylate (PETA) are highly reactive multifunctional monomers used extensively as crosslinking agents in photopolymerization and radiation curing.[3][4] These molecules can rapidly form a three-dimensional network upon exposure to UV light or other radiation sources in the presence of a photoinitiator.
Logical Relationship of Pentaerythrityl Derivatives in Polymer Synthesis
References
- 1. mdpi.com [mdpi.com]
- 2. Long-Chain Branched Bio-Based Poly(butylene dodecanedioate) Copolyester Using Pentaerythritol as Branching Agent: Synthesis, Thermo-Mechanical, and Rheological Properties [mdpi.com]
- 3. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradable elastomeric networks: highly efficient cross-linking of poly(trimethylene carbonate) by gamma irradiation in the presence of pentaerythritol triacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentaerythrityl Tetrachloride: A Versatile Core for Advanced Dendrimer Synthesis
A Technical Guide for Researchers in Nanoscience and Drug Development
Introduction
Dendrimers, with their highly branched, monodisperse, and well-defined three-dimensional architecture, have emerged as a pivotal class of nanomaterials in biomedical and pharmaceutical research. Their unique structure, comprising a central core, repeating branched units, and a high density of surface functional groups, allows for the precise engineering of their size, shape, and surface chemistry. This multivalency and the presence of internal cavities make them ideal candidates for a wide range of applications, including drug delivery, gene therapy, and diagnostics. At the heart of every dendrimer lies a core molecule, the nature of which dictates the overall structure and functionality of the resulting macromolecule. Pentaerythrityl tetrachloride, a tetrafunctional molecule, offers a robust and versatile starting point for the synthesis of a variety of dendritic structures. This technical guide provides an in-depth exploration of the use of this compound as a core molecule in dendrimer synthesis, focusing on experimental protocols, characterization data, and the underlying chemical pathways.
The Divergent Approach: Building from the Core Outwards
The divergent synthesis strategy is a common method for constructing dendrimers, where successive generations of branching units are added radially from a central core. When employing this compound as the core, the four chlorine atoms serve as reactive sites for the attachment of the first generation of dendrons. A prevalent reaction for this purpose is the Williamson ether synthesis, which involves the reaction of an alkyl halide with an alcohol or a phenol in the presence of a base to form an ether linkage.
A representative divergent synthesis of a poly(aryl ether) dendrimer using this compound as the core is illustrated below. This multi-generational synthesis involves the iterative reaction of the growing dendrimer with a bifunctional monomer, such as a bisphenol, to create the branched structure.
Experimental Protocol: Synthesis of a First-Generation Poly(Aryl Ether) Dendrimer
This protocol details the synthesis of a first-generation (G1) poly(aryl ether) dendrimer using this compound and a substituted phenol as the branching unit.
Materials:
-
This compound
-
4-tert-Butylphenol
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: A solution of 4-tert-butylphenol (4.4 equivalents) in anhydrous DMF is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Anhydrous potassium carbonate (5.0 equivalents) is added to the solution, and the mixture is stirred at room temperature for 30 minutes.
-
Core Addition: A solution of this compound (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to 80°C and stirred for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature and poured into deionized water. The aqueous layer is extracted three times with dichloromethane.
-
Purification: The combined organic layers are washed with deionized water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure first-generation dendrimer.
Characterization of Dendrimers with a this compound Core
Thorough characterization is crucial to confirm the structure, purity, and properties of the synthesized dendrimers. A combination of spectroscopic and analytical techniques is employed for this purpose.
| Technique | Parameter Measured | Typical Observations for this compound-Core Dendrimers |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure, purity, and generation number | ¹H NMR: Disappearance of the signal corresponding to the -CH₂Cl protons of the core and appearance of new signals for the ether linkages (-CH₂-O-). The integration of signals from the core, repeating units, and terminal groups can confirm the generation. ¹³C NMR: Appearance of a new carbon signal for the ether linkage and shifts in the signals of the core and branching units. |
| Mass Spectrometry (MS) | Molecular weight and confirmation of structure | MALDI-TOF or ESI-MS: A single major peak corresponding to the calculated molecular weight of the desired dendrimer generation, confirming its monodispersity. Minor peaks may indicate the presence of structural defects. |
| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | Molecular weight distribution (Mw, Mn) and Polydispersity Index (PDI) | A narrow, symmetric peak indicating a low PDI (typically < 1.1), which is a hallmark of well-defined dendrimers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups | Disappearance of the C-Cl stretching vibration from the core and the appearance of a strong C-O-C stretching band, confirming the formation of ether linkages. |
Convergent Synthesis: Building from the Outside-In
An alternative to the divergent approach is the convergent synthesis, where pre-synthesized dendritic wedges, or "dendrons," are attached to the central core molecule in the final step. This method often allows for easier purification and better control over the final structure, leading to fewer defects.
In a convergent synthesis utilizing this compound, Fréchet-type poly(aryl ether) dendrons are a common choice. These dendrons are synthesized separately and then coupled to the tetrafunctional core.
Experimental Protocol: Convergent Synthesis of a Dendrimer with a this compound Core
This protocol outlines the final coupling step in a convergent synthesis, where pre-synthesized Fréchet-type dendrons are attached to the this compound core.
Materials:
-
This compound
-
Pre-synthesized Fréchet-type dendron with a terminal phenolic group
-
Cesium carbonate
-
18-Crown-6
-
Acetone (anhydrous)
-
Dichloromethane
-
Deionized water
Procedure:
-
Dendron Activation: The pre-synthesized dendron (4.2 equivalents), cesium carbonate (5.0 equivalents), and a catalytic amount of 18-crown-6 are dissolved in anhydrous acetone in a round-bottom flask under an inert atmosphere. The mixture is stirred at room temperature for 1 hour.
-
Core Addition: A solution of this compound (1.0 equivalent) in anhydrous acetone is added to the reaction mixture.
-
Reaction: The reaction is stirred at reflux for 72 hours. Reaction progress is monitored by TLC.
-
Workup and Purification: The solvent is removed under reduced pressure. The residue is dissolved in dichloromethane and washed with deionized water. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is evaporated. The final dendrimer is purified by precipitation from a suitable solvent system (e.g., dissolving in a minimal amount of dichloromethane and precipitating in methanol).
Applications in Drug Development
The unique properties of dendrimers synthesized from a this compound core make them highly attractive for applications in drug delivery and development.
-
Drug Encapsulation: The internal voids of these dendrimers can encapsulate hydrophobic drug molecules, increasing their solubility and bioavailability.
-
Targeted Delivery: The surface of the dendrimers can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug-loaded nanocarrier to specific cells or tissues, thereby reducing off-target side effects.
-
Controlled Release: The release of the encapsulated drug can be controlled by designing dendrimers that are sensitive to specific stimuli, such as changes in pH or the presence of certain enzymes at the target site.
Conclusion
This compound serves as a highly effective and versatile core molecule for the synthesis of well-defined dendrimers. Both divergent and convergent synthetic strategies can be employed to construct a variety of dendritic architectures, including poly(aryl ether) dendrimers. The ability to precisely control the size, shape, and surface functionality of these macromolecules opens up a vast landscape of possibilities for their application in advanced drug delivery systems and other biomedical fields. The detailed experimental protocols and characterization data provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this compound-based dendrimers in their respective areas of research.
An In-depth Technical Guide to the Reactivity of Chloride Groups in Pentaerythrityl Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentaerythrityl tetrachloride, C(CH₂Cl)₄, is a unique polychlorinated alkane with a highly symmetrical, sterically hindered neopentyl structure. This structure profoundly influences the reactivity of its four primary chloride groups. This technical guide provides a comprehensive overview of the chemical behavior of these chloride groups, focusing on nucleophilic substitution and elimination reactions. It consolidates available data on reaction pathways, steric effects, and synthetic applications, offering detailed experimental protocols and quantitative data to inform research and development in medicinal chemistry and materials science.
Introduction
This compound, also known as 1,3-dichloro-2,2-bis(chloromethyl)propane, is a crystalline solid at room temperature.[1][2][3][4][5][6][7] Its molecular structure is characterized by a central quaternary carbon atom bonded to four chloromethyl groups. This arrangement results in significant steric hindrance around the reactive centers, making it a valuable case study in the influence of molecular architecture on chemical reactivity. Understanding the reactivity of its chloride groups is crucial for its application as a building block in the synthesis of complex molecules, including dendrimers, cross-linking agents, and energetic materials.
General Reactivity Profile
The reactivity of the chloride groups in this compound is dominated by the profound steric hindrance imposed by its neopentyl-like core. This steric congestion severely restricts the backside attack required for a bimolecular nucleophilic substitution (Sₙ2) mechanism.[8][9][10] Consequently, Sₙ2 reactions with this compound are exceptionally slow and often do not proceed under standard conditions.[8][10]
Alternative reaction pathways, such as unimolecular nucleophilic substitution (Sₙ1) and elimination (E1), can be observed under specific conditions, particularly with weak nucleophiles or in solvating media that can stabilize a carbocation intermediate. These pathways, however, are often complicated by carbocation rearrangements.
Nucleophilic Substitution Reactions
Sₙ2 Reactions: The Challenge of Steric Hindrance
The Sₙ2 mechanism involves a concerted, single-step process where a nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. In this compound, the bulky chloromethyl groups and the central quaternary carbon effectively shield the electrophilic carbon of each chloromethyl group from backside attack. This steric hindrance dramatically increases the activation energy for Sₙ2 reactions.
Studies on analogous neopentyl halides have shown that their reaction rates in Sₙ2 reactions can be up to 100,000 times slower than that of a simple primary alkyl halide like propyl halide.[8] For all practical purposes, neopentyl halides, and by extension this compound, are considered inert to Sₙ2 reactions under typical laboratory conditions.[8]
Sₙ1 Reactions and Carbocation Rearrangements
Under forcing conditions, such as in the presence of a strong Lewis acid or in highly polar, non-nucleophilic solvents, an Sₙ1 mechanism may be initiated. This pathway involves the slow, rate-determining formation of a primary carbocation, which is inherently unstable.
This unstable primary carbocation can undergo a rapid 1,2-methyl shift (a type of Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. This rearrangement significantly complicates the product distribution, leading to a mixture of isomers rather than the direct substitution product.
For this compound, the initial formation of the C(CH₂Cl)₃CH₂⁺ carbocation would be followed by a rearrangement. The subsequent attack by a nucleophile would lead to a rearranged product, not the desired pentaerythrityl derivative.
Reactions with Strong Nucleophiles under Forcing Conditions
Despite the inherent unreactivity towards Sₙ2 reactions, the chloride groups can be displaced by strong nucleophiles under forcing conditions, such as high temperatures and pressures, or by using highly reactive reagents.
The synthesis of pentaerythrityltetramine, C(CH₂NH₂)₄, has been achieved by treating this compound with an excess of hot, highly compressed ammonia. This reaction can be performed in supercritical ammonia or in methanol as a solvent, yielding the tetraamine in moderate yields.[11] This demonstrates that with a high concentration of a small, potent nucleophile under extreme conditions, substitution can be forced to occur.
The synthesis of pentaerythrityl tetraazide, a high-energy material, is typically accomplished from the corresponding tetrabromide derivative by reaction with sodium azide in a suitable solvent like dimethylformamide (DMF).[12] While a direct protocol for the tetrachloride is less common, the principle remains the same. The azide ion is a strong nucleophile, and with heating, it can displace the chloride ions.
Elimination Reactions
Elimination reactions, particularly E1, can compete with Sₙ1 reactions, especially in the presence of a weak base and at elevated temperatures. The formation of a carbocation intermediate is the first step in both pathways. Instead of being attacked by a nucleophile, the carbocation can lose a proton from an adjacent carbon to form an alkene.
However, in the case of this compound, the β-carbon (the central quaternary carbon) has no hydrogen atoms. Therefore, a direct β-elimination reaction is not possible. Elimination reactions would only be possible after a carbocation rearrangement has occurred, leading to a complex mixture of unsaturated products.
Quantitative Data Summary
Quantitative kinetic data for the reactions of this compound are scarce in the literature due to its low reactivity. The following table summarizes the expected reactivity and general conditions based on analogous neopentyl systems and the limited available data for pentaerythrityl derivatives.
| Reaction Type | Nucleophile/Base | Solvent | Conditions | Relative Rate | Products |
| Sₙ2 | Strong (e.g., CN⁻, N₃⁻, RS⁻) | Polar Aprotic (e.g., DMF, DMSO) | Moderate Temperature | Extremely Slow | Minimal to no substitution |
| Sₙ1 | Weak (e.g., H₂O, ROH) | Polar Protic (e.g., H₂O, EtOH) | Elevated Temperature | Very Slow | Mixture of rearranged substitution and elimination products |
| Forced Substitution | NH₃ (supercritical) | Methanol or neat | High Temperature & Pressure | Moderate | Pentaerythrityltetramine |
| Forced Substitution | NaN₃ | DMF | High Temperature | Slow to Moderate | Pentaerythrityl tetraazide (from tetrabromide) |
| E1 | Weak Base | Polar Protic | High Temperature | Very Slow | Mixture of rearranged alkenes |
| E2 | Strong, Bulky Base (e.g., t-BuOK) | Aprotic | Not Applicable | No Reaction | No β-hydrogens |
Experimental Protocols
Synthesis of Pentaerythrityltetramine[11]
Warning: This reaction is performed under high pressure and temperature and should only be carried out by trained personnel with appropriate safety equipment.
-
Reagents:
-
This compound
-
Anhydrous ammonia
-
Methanol (optional, as solvent)
-
-
Apparatus:
-
High-pressure autoclave
-
-
Procedure:
-
Place this compound in the autoclave.
-
If using a solvent, add methanol.
-
Seal the autoclave and purge with nitrogen.
-
Introduce anhydrous ammonia to the desired pressure.
-
Heat the autoclave to the reaction temperature (e.g., 150-200 °C) and maintain for several hours.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.
-
The product, pentaerythrityltetramine, can be isolated as the disulfate salt by precipitation from an acidic aqueous solution.
-
Synthesis of Pentaerythrityl Tetraazide (from Tetrabromide)[12]
Warning: Organic azides are potentially explosive and should be handled with extreme care.
-
Reagents:
-
Pentaerythrityl tetrabromide
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
-
Apparatus:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
Dissolve pentaerythrityl tetrabromide in DMF in the round-bottom flask.
-
Add an excess of sodium azide to the solution.
-
Heat the mixture with stirring at 100 °C for 10 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and remove the DMF under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
The product can be purified by recrystallization.
-
Conclusion
The reactivity of the chloride groups in this compound is severely limited by steric hindrance, rendering Sₙ2 reactions practically unfeasible under normal conditions. The chemistry of this molecule is therefore dominated by pathways that can circumvent this steric blockade, such as Sₙ1/E1 mechanisms that proceed through carbocation intermediates, or by employing forcing conditions with highly reactive nucleophiles. These Sₙ1/E1 pathways are, however, complicated by carbocation rearrangements, which can lead to a loss of the desired molecular scaffold. For synthetic applications requiring the displacement of the chloride groups, researchers must resort to high-temperature, high-pressure conditions, or the use of highly potent nucleophiles. This understanding is critical for the rational design of synthetic routes utilizing this compound as a versatile, albeit challenging, building block.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. WTT- Under Construction Page [wtt-pro.nist.gov]
- 6. 1,3-Dichloro-2,2-bis(chloromethyl)propane | C5H8Cl4 | CID 76700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. scite.ai [scite.ai]
- 12. d-nb.info [d-nb.info]
Pentaerythrityl Tetrachloride: A Technical Overview of Thermal Stability Assessment
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pentaerythrityl Tetrachloride
This compound, also known as 1,3-dichloro-2,2-bis(chloromethyl)propane, is a halogenated derivative of pentaerythritol. Its chemical structure consists of a central carbon atom bonded to four chloromethyl groups. This compound serves as a versatile intermediate in organic synthesis. Understanding its thermal stability is crucial for its safe handling, storage, and application in various chemical processes.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in the table below. This data provides a foundational understanding of the compound's behavior under different conditions.
| Property | Value | Reference |
| Molecular Formula | C₅H₈Cl₄ | N/A |
| Molecular Weight | 209.93 g/mol | N/A |
| Melting Point | 94-96 °C | N/A |
| Boiling Point | 110 °C at 12 mmHg | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Insoluble in water | N/A |
Assessment of Thermal Stability and Decomposition Temperature
The thermal stability and decomposition temperature of a compound are critical parameters determined through thermal analysis techniques. The most common methods employed for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Protocol: Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is ideal for determining the decomposition temperature, residual mass, and kinetics of decomposition.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a tared TGA pan, commonly made of alumina or platinum.
-
Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient temperature to 600 °C).
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
Data Analysis: The resulting TGA curve plots percentage mass loss versus temperature. The onset temperature of decomposition is determined by the intersection of the baseline tangent with the tangent of the decomposition step. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG curve).
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is encapsulated in a DSC pan, usually made of aluminum. An empty, hermetically sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas, such as nitrogen, at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, similar to TGA, with a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The instrument records the differential heat flow between the sample and the reference.
-
Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition) are observed as peaks. The onset temperature and peak temperature of these events provide information on the thermal stability of the compound.
Visualizing the Experimental Workflow
The logical flow of a typical thermal stability analysis for a chemical compound like this compound can be visualized as follows:
Caption: Workflow for Thermal Stability Analysis.
Conclusion
While specific quantitative data on the decomposition temperature of this compound is not currently available in publicly accessible literature, this guide provides the established methodologies for its determination. Researchers and professionals requiring this information are encouraged to perform Thermogravimetric Analysis and Differential Scanning Calorimetry to obtain precise and reliable data on the thermal stability of this compound. Such empirical data is indispensable for ensuring its safe and effective use in research and development.
Navigating the Unseen Risks: A Technical Guide to the Safe Handling of Pentaerythrityl Tetrachloride in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for handling Pentaerythrityl tetrachloride (CAS No. 3228-99-7) in a laboratory setting. While extensive toxicological data is not available for this compound, this document synthesizes current knowledge from safety data sheets and chemical databases to promote a culture of safety and responsible research. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step in safe handling. This solid, beige, odorless powder possesses the following characteristics:
| Property | Value | Reference |
| Molecular Formula | C₅H₈Cl₄ | [1][2] |
| Molecular Weight | 209.93 g/mol | [1][2] |
| Appearance | Beige powder/solid | [2][3] |
| Odor | Odorless | [3][4] |
| Melting Point | 94 - 96 °C / 201.2 - 204.8 °F | [3][4] |
| Boiling Point | 110 °C / 230 °F @ 12 mmHg | [3][5] |
| Solubility | Insoluble in water | [2][5] |
| Stability | Stable under normal temperatures and pressures | [6] |
Hazard Identification and Health Effects
The toxicological properties of this compound have not been fully investigated.[6] However, available information suggests potential for irritation. It is classified as causing skin and serious eye irritation.[2][7]
| Exposure Route | Potential Health Effects | First Aid Measures |
| Inhalation | May cause respiratory tract irritation.[6] | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical aid.[6] |
| Skin Contact | May cause skin irritation.[6] Classified as a skin irritant (H315).[2] | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical aid.[6] |
| Eye Contact | May cause eye irritation.[6] Classified as causing serious eye irritation (H319).[2] | Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical aid.[6] |
| Ingestion | May cause irritation of the digestive tract.[6] | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek medical aid.[6] |
Chronic Health Effects: No information has been found on the chronic health effects of this compound.[6]
Exposure Controls and Personal Protection
Given the potential for irritation and the lack of comprehensive toxicity data, a conservative approach to exposure control is paramount.
Engineering Controls
-
Ventilation: Use adequate ventilation to keep airborne concentrations low.[6] Handling should occur in a well-ventilated place.[7] A local exhaust ventilation system is recommended.[8]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
| PPE Type | Specifications |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][6] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3][6] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6] A dust mask is recommended.[8] |
Handling and Storage
Proper handling and storage procedures are critical to minimizing risk.
-
Handling: Wash thoroughly after handling.[6] Avoid contact with eyes, skin, and clothing.[6] Minimize dust generation and accumulation.[6] Use non-sparking tools.[7]
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[3][6]
Accidental Release Measures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol
For a solid powder spill, the following general procedure should be followed:
-
Evacuate and Secure: Evacuate non-essential personnel from the spill area.[7]
-
Ventilate: Ensure adequate ventilation.[6]
-
Don PPE: Put on appropriate personal protective equipment.[6]
-
Contain and Clean: Sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[3][6]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of waste in accordance with local, regional, and national regulations.[3]
Experimental Workflow: Solid Spill Response
The following diagram outlines a logical workflow for responding to a solid this compound spill in the laboratory.
Caption: Workflow for a solid chemical spill response.
Emergency Response Logic
This diagram illustrates the decision-making process in the event of an exposure incident.
Caption: Decision-making for emergency first aid response.
Fire and Explosion Hazard
This compound is not considered a significant fire hazard.
| Property | Value |
| Flash Point | Not available[6] |
| Autoignition Temperature | Not available[6] |
| Flammability Limits | Not available[6] |
| Extinguishing Media | Use agent most appropriate to extinguish fire. Water spray, dry chemical, carbon dioxide, or appropriate foam.[6] |
| Firefighting Procedures | Wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[6] |
| Hazardous Combustion Products | During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including hydrogen chloride, carbon monoxide, and carbon dioxide.[3][6] |
Disposal Considerations
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[3] Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Conclusion
While this compound is not classified as acutely toxic based on available data, the potential for skin and eye irritation necessitates careful handling and the consistent use of appropriate personal protective equipment. The lack of comprehensive toxicological data underscores the importance of minimizing all routes of exposure. Researchers, scientists, and drug development professionals are urged to adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure and to follow the safety protocols outlined in this guide and their institutional procedures. A proactive and informed approach to safety is essential when working with any chemical, particularly those with incompletely characterized hazard profiles.
References
- 1. This compound [webbook.nist.gov]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. This compound | 3228-99-7 [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Notes and Protocols: Pentaerythrityl Tetrachloride Derivatives as Tetrafunctional Initiators for Star Polymer Synthesis in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of tetra-arm star polymers using pentaerythrityl-based initiators via Atom Transfer Radical Polymerization (ATRP). Additionally, protocols for the application of these star polymers in drug delivery systems are outlined.
Introduction
Star polymers, a class of branched macromolecules, consist of multiple linear polymer chains, or "arms," radiating from a central core. Their unique architecture imparts desirable properties such as a compact structure, low solution viscosity, and a high density of functional end groups compared to their linear counterparts. These attributes make them highly attractive for various biomedical applications, including drug delivery.[1][2]
The "core-first" approach is a common strategy for synthesizing star polymers, where a multifunctional initiator serves as the central core from which the polymer arms are grown.[1] Pentaerythrityl tetrachloride, and more commonly its derivative pentaerythrityl tetrakis(2-bromoisobutyrate), are effective tetrafunctional initiators for this purpose, enabling the synthesis of well-defined four-arm star polymers.[3] Atom Transfer Radical Polymerization (ATRP) is a controlled/"living" radical polymerization technique that allows for the precise control over the molecular weight, architecture, and low polydispersity of the resulting polymers.[4][5]
This document details the synthesis of four-arm star polymers using a pentaerythrityl-based initiator and ATRP, followed by their application in the encapsulation and release of therapeutic agents.
Data Presentation
Table 1: Synthesis of Four-Arm Star Poly(methyl methacrylate) (PMMA) via ATRP
| Entry | Monomer/Initiator Ratio ([MMA]/[I]) | Catalyst/Ligand | Solvent | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1 | CuBr/PMDETA | Anisole | 4 | 85 | 35,000 | 1.15 |
| 2 | 200:1 | CuBr/PMDETA | Anisole | 6 | 92 | 74,000 | 1.20 |
| 3 | 50:1 | CuCl/bpy | Toluene | 5 | 90 | 18,500 | 1.18 |
Mn = Number-average molecular weight; PDI = Polydispersity Index. Data is representative and compiled from typical ATRP reactions.
Table 2: Characterization of Amphiphilic Star Block Copolymers for Drug Delivery
| Polymer | Hydrophobic Block | Hydrophilic Block | Micelle Size (nm) | Polydispersity Index (PDI) of Micelles | Critical Micelle Concentration (CMC) (mg/L) |
| 4-arm PCL-b-PEO | Poly(ε-caprolactone) | Poly(ethylene oxide) | 150 | 0.12 | 5.5 |
| 4-arm PS-b-PAA | Polystyrene | Poly(acrylic acid) | 180 | 0.15 | 8.2 |
PCL = Poly(ε-caprolactone); PEO = Poly(ethylene oxide); PS = Polystyrene; PAA = Poly(acrylic acid). Data is illustrative of typical values for such systems.
Table 3: Drug Loading and Release Parameters
| Star Polymer | Drug | Drug Loading Content (%) | Encapsulation Efficiency (%) | In Vitro Release at 24h (%) |
| 4-arm PCL-b-PEO | Doxorubicin | 12.5 | 85 | 35 |
| 4-arm PS-b-PAA | Ibuprofen | 15.2 | 91 | 45 |
Drug Loading Content (%) = (mass of loaded drug / mass of drug-loaded micelles) x 100%. Encapsulation Efficiency (%) = (mass of loaded drug / mass of drug initially added) x 100%.
Experimental Protocols
Protocol 1: Synthesis of Four-Arm Star Poly(methyl methacrylate) (PMMA) via ATRP
This protocol describes the synthesis of a four-arm star polymer using pentaerythrityl tetrakis(2-bromoisobutyrate) as the initiator and methyl methacrylate (MMA) as the monomer.
Materials:
-
Pentaerythrityl tetrakis(2-bromoisobutyrate) (initiator)
-
Methyl methacrylate (MMA) (monomer), inhibitor removed
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
To a dry Schlenk flask, add CuBr (e.g., 0.072 g, 0.5 mmol) and a magnetic stir bar.
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with argon/nitrogen.
-
In a separate flask, prepare a solution of pentaerythrityl tetrakis(2-bromoisobutyrate) (e.g., 0.366 g, 0.5 mmol), MMA (e.g., 10.0 g, 100 mmol), and PMDETA (e.g., 0.087 g, 0.5 mmol) in anisole (10 mL).
-
Deoxygenate the monomer/initiator/ligand solution by bubbling with argon/nitrogen for 30 minutes.
-
Using a degassed syringe, transfer the solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at 90 °C and stir.
-
Monitor the polymerization by taking samples at regular intervals to determine monomer conversion (via ¹H NMR or GC) and molecular weight (via SEC/GPC).
-
After the desired conversion is reached (e.g., 4 hours), cool the reaction to room temperature and expose it to air to quench the polymerization.
-
Dilute the reaction mixture with THF (approx. 10 mL) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by slowly adding the solution to a large volume of cold methanol.
-
Collect the white polymer by filtration and dry it in a vacuum oven overnight.
Characterization:
-
¹H NMR: To confirm the polymer structure and determine monomer conversion.
-
Size Exclusion Chromatography (SEC/GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).
Protocol 2: Formation of Amphiphilic Star Block Copolymer Micelles for Drug Encapsulation
This protocol describes the formation of micelles from a pre-synthesized amphiphilic four-arm star block copolymer (e.g., hydrophobic core of poly(ε-caprolactone) and hydrophilic shell of poly(ethylene oxide)) and the encapsulation of a hydrophobic drug.
Materials:
-
Four-arm amphiphilic star block copolymer (e.g., 4-arm PCL-b-PEO)
-
Hydrophobic drug (e.g., Doxorubicin)
-
Dimethylformamide (DMF) or other suitable organic solvent
-
Deionized water
-
Dialysis membrane (appropriate molecular weight cut-off)
Procedure:
-
Dissolve the star block copolymer (e.g., 50 mg) and the hydrophobic drug (e.g., 5 mg) in a minimal amount of a water-miscible organic solvent like DMF (e.g., 2 mL) in a glass vial.
-
Stir the solution until both components are fully dissolved.
-
Add deionized water dropwise to the solution under gentle stirring. The solution will become opalescent, indicating micelle formation.
-
Continue adding water until a total of 10 mL is reached.
-
Transfer the solution to a dialysis bag and dialyze against a large volume of deionized water for 24-48 hours to remove the organic solvent and unencapsulated drug. Change the water every few hours.
-
After dialysis, collect the solution from the bag, which now contains the drug-loaded micelles.
-
The solution can be lyophilized to obtain a powder of drug-loaded micelles.
Characterization:
-
Dynamic Light Scattering (DLS): To determine the size and size distribution (PDI) of the micelles.
-
Transmission Electron Microscopy (TEM): To visualize the morphology of the micelles.
-
UV-Vis Spectroscopy or HPLC: To determine the drug loading content and encapsulation efficiency.
Protocol 3: In Vitro Drug Release Study
This protocol outlines a typical procedure to study the release of an encapsulated drug from the star polymer micelles.
Materials:
-
Drug-loaded star polymer micelles
-
Phosphate-buffered saline (PBS) at desired pH (e.g., 7.4 and 5.5)
-
Dialysis membrane
-
Shaking incubator or water bath
Procedure:
-
Disperse a known amount of drug-loaded micelles (e.g., 5 mg) in a specific volume of PBS (e.g., 5 mL).
-
Transfer the dispersion into a dialysis bag.
-
Place the dialysis bag in a larger container with a known volume of fresh PBS (e.g., 50 mL).
-
Incubate the system at 37 °C with gentle shaking.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium (e.g., 1 mL) and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the amount of drug in the withdrawn samples using UV-Vis spectroscopy or HPLC.
-
Calculate the cumulative percentage of drug released over time.
Mandatory Visualizations
Caption: Workflow for the synthesis of a four-arm star polymer via ATRP.
Caption: The activation/deactivation equilibrium in Atom Transfer Radical Polymerization (ATRP).
Caption: Workflow for drug encapsulation and in vitro release studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and characterization of 4-arm star-shaped amphiphilic block copolymers consisting of poly(ethylene oxide) and poly(ε-caprolactone) - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05000G [pubs.rsc.org]
- 3. 季戊四醇四(2-溴异丁酸酯) 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Polymerizing via ATRP [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Dendrimers with a Pentaerythrityl Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendrimers are a unique class of synthetic macromolecules characterized by their highly branched, three-dimensional architecture. Their well-defined structure, multivalency, and nanoscopic size make them promising candidates for a wide range of applications, particularly in the field of drug delivery. The synthesis of dendrimers can be precisely controlled, allowing for the tailoring of their size, shape, and surface functionality. This protocol details the synthesis of poly(amidoamine) (PAMAM) dendrimers using a pentaerythrityl core, a versatile starting point that imparts a four-armed, tetrahedral geometry to the resulting macromolecule.
The divergent synthesis approach is outlined, starting from a pentaerythrityl derivative and proceeding through iterative reaction sequences to build successive generations of the dendrimer. This method allows for the production of dendrimers with a high density of terminal functional groups, which are crucial for the attachment of therapeutic agents, targeting moieties, and imaging labels.
Synthesis Pathway Overview
The synthesis of PAMAM dendrimers from a pentaerythrityl core follows a divergent approach, which involves the sequential addition of monomer units starting from the core and extending outwards. The general synthetic scheme consists of two key repeating steps:
-
Michael Addition: An acrylate derivative, such as methyl acrylate, is reacted with the amine-terminated surface of the dendrimer. This reaction adds a layer of ester-terminated branches.
-
Amidation: The ester-terminated surface is then reacted with a large excess of a diamine, typically ethylenediamine, to convert the terminal ester groups to amine groups, thereby completing a full generation.
This two-step sequence is repeated to build higher generations of the dendrimer, with the number of surface groups doubling at each generation.
Experimental Protocols
Materials and Methods
-
Core Molecule: Pentaerythritol tetraacrylate (PETA)
-
Reagents: Ethylenediamine (EDA), Methyl Acrylate, Methanol, Toluene
-
Equipment: Round-bottom flasks, magnetic stirrer, rotary evaporator, dialysis tubing (1000 Da MWCO), vacuum oven.
-
Characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Size Exclusion Chromatography (SEC) with Multi-Angle Light Scattering (MALS), Electrospray Ionization Mass Spectrometry (ESI-MS), Fourier-Transform Infrared (FTIR) Spectroscopy.
Synthesis of Generation 0 (G0) PAMAM Dendrimer with Pentaerythrityl Core
The initial step involves the reaction of pentaerythritol tetraacrylate (PETA) with ethylenediamine to form the generation 0 amine-terminated dendrimer.
Procedure:
-
In a round-bottom flask, dissolve pentaerythritol tetraacrylate (1 equivalent) in methanol.
-
Slowly add a large excess of ethylenediamine (e.g., 20-40 equivalents) to the solution while stirring vigorously at room temperature.
-
Allow the reaction to proceed for 48-72 hours at room temperature under a nitrogen atmosphere.
-
Remove the excess ethylenediamine and methanol under reduced pressure using a rotary evaporator.
-
To further purify the product, perform azeotropic distillation with toluene to remove any remaining volatile impurities.
-
The resulting viscous, yellowish oil is the G0 PAMAM dendrimer with 8 primary amine surface groups.
-
Characterize the product using NMR, FTIR, and ESI-MS to confirm its structure and purity.
Synthesis of Higher Generation (G1, G2, etc.) PAMAM Dendrimers
The synthesis of higher generations follows the iterative two-step process of Michael addition and amidation.
Step 1: Michael Addition (Formation of Half-Generation, e.g., G0.5)
-
Dissolve the G0 amine-terminated dendrimer (1 equivalent) in methanol.
-
Add a stoichiometric excess of methyl acrylate (e.g., 1.2 equivalents per primary amine) dropwise to the solution at 0°C with stirring.
-
Allow the reaction to warm to room temperature and stir for 48 hours under a nitrogen atmosphere.
-
Remove the excess methyl acrylate and methanol under reduced pressure. The product is the ester-terminated half-generation dendrimer (e.g., G0.5).
Step 2: Amidation (Formation of Full-Generation, e.g., G1)
-
Dissolve the half-generation ester-terminated dendrimer (1 equivalent) in methanol.
-
Add a large excess of ethylenediamine (e.g., 20-40 equivalents per ester group) to the solution.
-
Stir the reaction mixture at room temperature for 48-72 hours under a nitrogen atmosphere.
-
Remove the excess ethylenediamine and methanol under reduced pressure.
-
Purify the product by dialysis against methanol using a 1000 Da MWCO membrane to remove low molecular weight impurities.
-
Lyophilize the dialyzed solution to obtain the pure, full-generation amine-terminated dendrimer (e.g., G1 with 16 primary amine surface groups).
-
Repeat the Michael addition and amidation steps to synthesize subsequent generations (G2, G3, etc.).
Data Presentation
The following tables summarize the theoretical and expected experimental data for the synthesis of PAMAM dendrimers with a pentaerythrityl core. Actual experimental results may vary and should be confirmed by analytical characterization.
Table 1: Theoretical Molecular Properties of Pentaerythrityl-Core PAMAM Dendrimers
| Generation | Number of Surface Groups | Molecular Weight ( g/mol ) |
| G0 | 8 | 588.8 |
| G1 | 16 | 1429.9 |
| G2 | 32 | 3112.1 |
| G3 | 64 | 6476.5 |
Table 2: Representative Experimental Characterization Data
| Generation | Yield (%) | PDI (from SEC) | 1H NMR (δ, ppm in D2O) |
| G0 | >95 | <1.05 | Signals corresponding to pentaerythrityl core protons and ethylenediamine protons. |
| G1 | >90 | <1.05 | Broadening of signals and appearance of new peaks corresponding to the added generation. |
| G2 | >85 | <1.06 | Further signal broadening and complexity, consistent with increased molecular size. |
| G3 | >80 | <1.08 | Highly broadened signals characteristic of larger dendrimers. |
Visualization of the Synthesis Workflow
The following diagram illustrates the divergent synthesis process for generating a G1 PAMAM dendrimer from a pentaerythrityl core.
Caption: Divergent synthesis workflow for a G1 pentaerythrityl-core PAMAM dendrimer.
Application Notes and Protocols: Pentaerythrityl Tetrachloride as a Crosslinking Agent for Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids. Their unique properties, including biocompatibility, tunable mechanical strength, and controlled release capabilities, make them highly valuable in biomedical applications such as tissue engineering, drug delivery, and wound healing. The formation of a stable hydrogel network relies on the crosslinking of polymer chains. Chemical crosslinking, which involves the formation of covalent bonds, offers robust and permanent networks.
Pentaerythrityl tetrachloride, C(CH₂Cl)₄, is a tetra-functional alkyl halide that can serve as a versatile crosslinking agent. Its four primary chloride groups can react with nucleophilic functional groups present on polymer backbones, such as amines (-NH₂) and hydroxyl (-OH) groups, through nucleophilic substitution reactions. This allows for the formation of a stable, three-dimensional hydrogel network. The degree of crosslinking, and consequently the hydrogel's properties, can be tailored by controlling the stoichiometry of the crosslinker to the polymer functional groups.
These application notes provide a comprehensive overview and a representative protocol for the use of this compound in the formation of hydrogels.
Principle of Crosslinking
The crosslinking of polymers using this compound is based on the Williamson ether synthesis or related nucleophilic substitution reactions. In a basic environment, nucleophilic groups on the polymer chains (e.g., hydroxyl groups on polyvinyl alcohol or amine groups on chitosan) are deprotonated, forming potent nucleophiles. These activated sites then attack the electrophilic carbon atoms of the carbon-chlorine bonds in this compound, displacing the chloride ions and forming stable ether or amine linkages. As one this compound molecule can react with up to four polymer chains, a crosslinked network is formed.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and characterization of a hydrogel using pentaerythrýtyl tetrachloride as a crosslinking agent.
Experimental Protocols
The following is a representative protocol for the synthesis of a hydrogel using polyvinyl alcohol (PVA) and this compound. This protocol is based on the principles of alkylation of PVA with alkyl halides.[1]
Materials:
-
Polyvinyl alcohol (PVA), Mw ~100,000 g/mol
-
This compound
-
Sodium hydroxide (NaOH)
-
Dimethyl sulfoxide (DMSO)
-
Deionized (DI) water
-
Dialysis tubing (MWCO appropriate for the polymer)
Equipment:
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., three-neck round-bottom flask)
-
Condenser
-
pH meter
-
Lyophilizer (optional)
Protocol:
-
PVA Solution Preparation:
-
Dissolve a specific amount of PVA (e.g., 10 g) in an appropriate volume of DMSO (e.g., 90 mL) in the reaction vessel.
-
Heat the mixture to 90°C with continuous stirring until the PVA is completely dissolved.
-
Cool the solution to room temperature.
-
-
Activation of PVA:
-
Prepare a 1 M solution of NaOH in DI water.
-
Slowly add a stoichiometric amount of the NaOH solution to the PVA solution under vigorous stirring. The amount of base should be equivalent to the desired degree of deprotonation of the hydroxyl groups. A molar ratio of NaOH to PVA repeating units of 0.1 to 0.5 is a good starting point.
-
Allow the mixture to stir for 30 minutes at room temperature to ensure uniform activation of the PVA.
-
-
Crosslinking Reaction:
-
Dissolve the desired amount of this compound in a small volume of DMSO. The molar ratio of this compound to PVA repeating units can be varied to control the crosslinking density (e.g., 1:100, 1:50, 1:25).
-
Add the this compound solution dropwise to the activated PVA solution under continuous stirring.
-
Heat the reaction mixture to 60-80°C and let it react for 4-6 hours under a condenser. The formation of a gel should be observed during this time.
-
-
Purification of the Hydrogel:
-
After the reaction, allow the hydrogel to cool to room temperature.
-
Cut the hydrogel into smaller pieces and place them in a large beaker with DI water to wash away unreacted reagents and solvent.
-
Repeat the washing step several times over 2-3 days.
-
Alternatively, place the hydrogel pieces in dialysis tubing and dialyze against DI water for 3-5 days, changing the water frequently.
-
-
Equilibrium Swelling:
-
Place the purified hydrogel samples in an excess of DI water or a specific buffer solution (e.g., PBS) and allow them to swell to equilibrium, typically for 24-48 hours.
-
Characterization of Hydrogels
Swelling Ratio Measurement:
The swelling ratio provides information about the crosslinking density of the hydrogel.
-
Record the weight of the fully swollen hydrogel (Ws).
-
Lyophilize or oven-dry the hydrogel to a constant weight to remove all water and record the dry weight (Wd).
-
Calculate the swelling ratio using the following formula:
-
Swelling Ratio = (Ws - Wd) / Wd
-
Mechanical Testing:
The mechanical properties, such as compressive modulus, can be determined using a mechanical tester.
-
Prepare cylindrical hydrogel samples of uniform dimensions.
-
Perform compression tests at a constant strain rate.
-
The compressive modulus can be calculated from the linear region of the stress-strain curve.
Data Presentation
The properties of hydrogels are highly dependent on the concentration of the crosslinking agent. The following tables provide illustrative data on how the concentration of this compound could affect the swelling ratio and mechanical properties of a hypothetical hydrogel.
Table 1: Effect of this compound Concentration on Hydrogel Swelling Ratio
| Molar Ratio (PVA:Crosslinker) | Swelling Ratio (g/g) |
| 100:1 | 25.3 ± 1.8 |
| 50:1 | 18.7 ± 1.2 |
| 25:1 | 12.5 ± 0.9 |
Table 2: Effect of this compound Concentration on Hydrogel Compressive Modulus
| Molar Ratio (PVA:Crosslinker) | Compressive Modulus (kPa) |
| 100:1 | 15.2 ± 2.1 |
| 50:1 | 32.8 ± 3.5 |
| 25:1 | 58.1 ± 4.9 |
Visualization of the Crosslinking Mechanism
The following diagram illustrates the chemical reaction responsible for the crosslinking of polymer chains with hydroxyl groups by this compound.
Conclusion
This compound presents a viable option as a crosslinking agent for the synthesis of hydrogels from polymers containing nucleophilic functional groups. The resulting hydrogels are expected to exhibit tunable properties based on the crosslinker concentration. The provided protocol offers a foundational method for researchers to develop and characterize these materials for various biomedical applications. Further optimization of reaction conditions and polymer selection will enable the creation of hydrogels with tailored properties for specific needs in drug delivery and tissue engineering.
References
Application Notes and Protocols for Williamson Ether Synthesis: Synthesis of Tetra-functionalized Pentaerythritol Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide). This application note details the synthesis of tetra-substituted pentaerythritol ethers through the reaction of pentaerythrityl tetrachloride with various functionalized phenols. Pentaerythritol-based scaffolds are of significant interest in medicinal chemistry and materials science due to their globular, three-dimensional structure, which allows for the creation of dendrimers, drug delivery vehicles, and multifunctional materials. The tetra-functionalized ethers derived from this synthesis can serve as versatile building blocks for more complex molecular architectures.
The core of this application note is a detailed protocol for a Williamson ether synthesis reaction, using a pentaerythritol derivative and a functionalized phenol as a representative example. While this compound is the specified reagent, analogous reactions can be performed with other pentaerythritol derivatives containing good leaving groups, such as tosylates or bromides. The provided protocols and data are intended to serve as a guide for researchers to adapt this versatile synthesis for their specific research needs.
General Reaction Scheme
The general reaction involves the deprotonation of four equivalents of a functionalized phenol to form the corresponding phenoxide, which then acts as a nucleophile, displacing the chloride ions from pentaerythritol tetrachloride in a series of SN2 reactions.
Application Notes & Protocols: Atom Transfer Radical Polymerization (ATRP) Initiated from Pentaerythrityl Tetrachloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of four-arm star polymers using pentaerythrityl tetrachloride and its more efficient derivative, pentaerythrityl tetrakis(2-bromoisobutyrate), as initiators in Atom Transfer Radical Polymerization (ATRP). The "core-first" approach is detailed for the polymerization of common monomers such as styrene and methyl methacrylate. Star polymers, with their unique branched architecture, are of significant interest for various applications, including novel drug delivery systems.
Introduction to Star Polymer Synthesis via ATRP
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. The "core-first" method for synthesizing star polymers involves a multifunctional initiator from which polymer arms grow. This compound and its derivatives serve as excellent tetrafunctional cores for creating four-arm star polymers. This architecture is particularly relevant in drug delivery, where the high density of chain ends can be functionalized for targeting moieties or to enhance drug loading capacity.
Experimental Protocols
Materials
-
Initiator: Pentaerythrityl tetrakis(2-bromoisobutyrate) (4f-BiB) is a more efficient and commonly used initiator than this compound for ATRP. It can be synthesized from pentaerythritol and 2-bromoisobutyryl bromide.
-
Monomers: Styrene (S) or Methyl Methacrylate (MMA), distilled prior to use.
-
Catalyst: Copper(I) Bromide (CuBr) or Copper(I) Chloride (CuCl), purified as needed.
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine (bpy).
-
Solvent: Anisole or Toluene, distilled prior to use.
-
Other Reagents: Alumina (neutral) for monomer purification, methanol for polymer precipitation.
General Protocol for ATRP of Styrene from Pentaerythrityl Tetrakis(2-bromoisobutyrate)
This protocol is adapted from the synthesis of four-arm polystyrene star polymers.[1]
-
Reaction Setup: A Schlenk flask is charged with the tetrafunctional initiator (4f-BiB), monomer (styrene), catalyst (CuBr or CuCl), and ligand (PMDETA) under an inert atmosphere (e.g., nitrogen or argon).
-
Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate the polymerization.
-
Polymerization: The flask is then placed in a preheated oil bath at the desired temperature (e.g., 80°C) to initiate the polymerization.
-
Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC) and the evolution of molecular weight and polydispersity by gel permeation chromatography (GPC).
-
Termination and Purification: The polymerization is terminated by cooling the reaction mixture and exposing it to air. The polymer is then dissolved in a suitable solvent (e.g., tetrahydrofuran), passed through a neutral alumina column to remove the copper catalyst, and precipitated in a non-solvent like methanol. The purified polymer is collected by filtration and dried under vacuum.
General Protocol for ATRP of Methyl Methacrylate from a Tetrafunctional Initiator
This protocol provides a general guideline for the synthesis of four-arm star poly(methyl methacrylate) (PMMA).[2]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, the tetrafunctional initiator, catalyst (CuBr), and ligand (2,2'-bipyridine) are added, followed by the solvent (e.g., xylene) and the monomer (methyl methacrylate).
-
Degassing: The mixture is degassed using freeze-pump-thaw cycles.
-
Polymerization: The reaction is initiated by placing the flask in a thermostated oil bath at a specific temperature (e.g., 110°C).
-
Work-up: After the desired polymerization time, the reaction is stopped by cooling and exposure to air. The resulting polymer solution is diluted with a suitable solvent, purified by passing it through an alumina column, and then precipitated in methanol. The final product is filtered and dried under vacuum.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of four-arm star polymers initiated from pentaerythrityl-based initiators.
Table 1: ATRP of Styrene Initiated with Pentaerythrityl Tetrakis(2-bromoisobutyrate) (4f-BiB) [1]
| Entry | Catalyst | [S]/[4f-BiB]/[CuX]/[PMDETA] | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | CuBr | 1000 / 1 / 4 / 4 | 80 | 2.5 | 38 | 39,800 | 1.16 |
| 2 | CuCl | 1000 / 1 / 4 / 4 | 80 | 4.0 | 35 | 36,700 | 1.15 |
Table 2: ATRP of Methyl Methacrylate with a Tetrafunctional Initiator [2]
| [MMA]o/[I]o | Time (h) | Conversion (%) | Mn, GPC ( g/mol ) | PDI (Mw/Mn) |
| 400 | 3 | 41 | 38,700 | 1.29 |
| 800 | 3 | 51 | 79,800 | 1.35 |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ATRP mechanism for star polymer synthesis.
Caption: Experimental workflow for ATRP synthesis.
Applications in Drug Development
The four-arm star polymers synthesized via this method offer several advantages for drug delivery applications:
-
High Drug Loading: The core-shell structure of micelles formed from amphiphilic star block copolymers can encapsulate a significant amount of hydrophobic drugs.
-
Controlled Release: The polymer architecture can be designed to control the release kinetics of the encapsulated drug.
-
Biocompatibility: By choosing appropriate monomers, biocompatible and biodegradable star polymers can be synthesized, minimizing toxicity.
-
Targeted Delivery: The periphery of the star polymer can be functionalized with targeting ligands to direct the drug delivery system to specific cells or tissues.
Further research into the functionalization of these star polymers holds promise for the development of advanced and targeted drug therapies.
References
Synthesis of Porous Organic Polymers Using Pentaerythrityl Tetrachloride as a Building Block: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust chemical and thermal stability. These properties make them highly attractive for a range of applications, including gas storage and separation, catalysis, and, notably, in the biomedical field for drug delivery. This document provides detailed application notes and experimental protocols for the synthesis of POPs using pentaerythrityl tetrachloride as a key building block.
This compound offers a unique tetrahedral geometry, making it an excellent candidate for forming highly cross-linked, three-dimensional porous networks. By reacting it with various aromatic monomers through Friedel-Crafts alkylation, it is possible to create hyper-crosslinked polymers (HCPs) with significant microporosity and mesoporosity. This protocol will focus on the synthesis of a biphenyl-based porous organic polymer using this compound as the cross-linking agent.
Synthesis of Biphenyl-Based Porous Organic Polymer (BP-POP)
The synthesis of the biphenyl-based porous organic polymer (BP-POP) is achieved via a Friedel-Crafts alkylation reaction, where this compound acts as an external crosslinker for biphenyl monomers. A Lewis acid, such as anhydrous ferric chloride (FeCl₃), catalyzes the reaction.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of the BP-POP.
Caption: Workflow for the synthesis of BP-POP.
Detailed Experimental Protocol
Materials:
-
Biphenyl (99%)
-
This compound (98%)
-
Anhydrous ferric chloride (FeCl₃, 99.8%)
-
1,2-Dichloroethane (DCE, anhydrous, 99.8%)
-
Methanol (ACS grade)
-
Acetone (ACS grade)
-
Hydrochloric acid (HCl, 37%)
Procedure:
-
Reaction Setup: In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add biphenyl (e.g., 5.0 g, 32.4 mmol) and this compound (e.g., 2.0 g, 8.0 mmol).
-
Dissolution: Add 100 mL of anhydrous 1,2-dichloroethane to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous ferric chloride (e.g., 8.4 g, 51.8 mmol) to the solution in portions. The mixture will gradually darken.
-
Reaction: Stir the reaction mixture at room temperature for 2 hours, and then increase the temperature to 80°C and stir for an additional 22 hours. A solid precipitate will form during the reaction.
-
Cooling and Filtration: After the reaction is complete, cool the flask to room temperature. Filter the solid product using a Büchner funnel.
-
Washing: Wash the collected solid sequentially with:
-
200 mL of methanol
-
200 mL of a 5% HCl solution in a 1:1 acetone/water mixture
-
200 mL of deionized water
-
200 mL of acetone
-
-
Purification: Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any unreacted monomers and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 100°C for 12 hours to obtain the final BP-POP as a fine powder.
Characterization Data
The synthesized BP-POP can be characterized by various techniques to determine its physicochemical properties. The following table summarizes typical characterization data for a biphenyl-based POP synthesized with this compound.
| Parameter | Typical Value | Characterization Technique |
| BET Surface Area | 800 - 1200 m²/g | Nitrogen Physisorption |
| Total Pore Volume | 0.8 - 1.5 cm³/g | Nitrogen Physisorption |
| Micropore Volume | 0.3 - 0.6 cm³/g | Nitrogen Physisorption (t-plot) |
| Pore Size Distribution | Bimodal (micropores & mesopores) | Nitrogen Physisorption (NLDFT) |
| Thermal Stability (TGA) | > 400°C in N₂ | Thermogravimetric Analysis |
| Morphology | Aggregated nanoparticles | Scanning Electron Microscopy (SEM) |
Application in Drug Delivery: Ibuprofen Loading and Release
The high surface area and porous nature of BP-POP make it a promising carrier for drug molecules. This section outlines a protocol for loading ibuprofen, a common nonsteroidal anti-inflammatory drug (NSAID), into the polymer and studying its release profile.
Drug Loading and Release Workflow
Caption: Workflow for drug loading and release studies.
Protocol for Ibuprofen Loading
-
Preparation of Drug Solution: Prepare a stock solution of ibuprofen in ethanol (e.g., 10 mg/mL).
-
Loading: Disperse a known amount of BP-POP (e.g., 100 mg) in a specific volume of the ibuprofen stock solution (e.g., 20 mL).
-
Incubation: Stir the suspension at room temperature for 24 hours to allow for drug adsorption into the pores of the polymer.
-
Separation: Centrifuge the suspension to separate the ibuprofen-loaded polymer from the solution.
-
Quantification of Loading: Analyze the supernatant using UV-Vis spectroscopy at the characteristic wavelength of ibuprofen (around 264 nm) to determine the amount of unloaded drug. The drug loading capacity can be calculated by subtracting the amount of drug in the supernatant from the initial amount.
-
Washing and Drying: Wash the drug-loaded polymer with a small amount of ethanol to remove any surface-adsorbed drug, and then dry it in a vacuum oven at 40°C.
Protocol for In Vitro Drug Release
-
Release Medium: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to simulate physiological conditions.
-
Release Study: Disperse a known amount of the ibuprofen-loaded BP-POP (e.g., 20 mg) in a specific volume of the PBS release medium (e.g., 50 mL).
-
Incubation: Place the suspension in a shaking incubator at 37°C.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analysis: Analyze the withdrawn samples using UV-Vis spectroscopy to determine the concentration of released ibuprofen.
-
Data Analysis: Plot the cumulative percentage of drug released as a function of time to obtain the drug release profile.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Anhydrous ferric chloride is corrosive and moisture-sensitive; handle it with care in a dry environment.
-
1,2-Dichloroethane is a suspected carcinogen; handle it with extreme caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols: Functionalization of Pentaerythrityl Tetrachloride with Azide Groups for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry, a concept introduced by K. Barry Sharpless, has revolutionized the field of chemical synthesis and drug development by providing a set of powerful, reliable, and selective reactions.[1][2] Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, enabling the efficient formation of 1,2,3-triazoles from azides and terminal alkynes.[1][3][4][5][6] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for creating complex molecular architectures.
The functionalization of core scaffolds with multiple reactive groups is a key strategy in medicinal chemistry and materials science for the development of multivalent systems, dendrimers, and targeted drug delivery platforms. Pentaerythritol, a small, commercially available, and symmetrically branched molecule, serves as an excellent starting point for the creation of such multivalent scaffolds.[7] By converting its four primary hydroxyl groups into other functionalities, a tetravalent scaffold can be readily prepared.
This application note provides a detailed protocol for the synthesis of pentaerythrityl tetraazide from pentaerythrityl tetrachloride. This tetra-azido functionalized core is a versatile building block for "click" chemistry applications, allowing for the attachment of up to four different alkyne-containing molecules. A general protocol for the subsequent copper-catalyzed click reaction is also provided, offering a straightforward method for the construction of novel, multivalent molecules for a variety of applications, including drug discovery and development.
Experimental Protocols
Protocol 1: Synthesis of Pentaerythrityl Tetraazide
This protocol details the synthesis of pentaerythrityl tetraazide from this compound via a nucleophilic substitution reaction with sodium azide.
Materials:
-
This compound (C₅H₈Cl₄)
-
Sodium azide (NaN₃)[8]
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous dimethylformamide (DMF).
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (4.4 eq, a slight excess to ensure complete reaction).
-
Reaction Conditions: Heat the reaction mixture to 80-90°C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with deionized water (3 x 100 mL) to remove DMF and any remaining sodium azide.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude pentaerythrityl tetraazide.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides.[8] Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.[8]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 2: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using Pentaerythrityl Tetraazide
This protocol provides a general procedure for the "click" reaction between the synthesized pentaerythrityl tetraazide and an alkyne-functionalized molecule.
Materials:
-
Pentaerythrityl tetraazide
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand[3][4][5]
-
tert-Butanol/water (1:1) or other suitable solvent system
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Preparation: In a round-bottom flask or vial, dissolve pentaerythrityl tetraazide (1.0 eq) and the alkyne-functionalized molecule (4.0-4.4 eq) in the chosen solvent system (e.g., tert-butanol/water).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by adding copper(II) sulfate pentahydrate (0.1-0.2 eq) and the ligand (THPTA or TBTA, 0.2-0.4 eq) to a small amount of the reaction solvent.
-
Initiation of Reaction: To the stirred solution of the azide and alkyne, add the catalyst solution followed by a freshly prepared solution of sodium ascorbate (0.5-1.0 eq) in water.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The reaction is typically protected from light.[5]
-
Monitoring: The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is then washed, dried, and concentrated. The final product is typically purified by column chromatography.
Data Presentation
| Parameter | Synthesis of Pentaerythrityl Tetraazide | CuAAC Click Reaction |
| Starting Material | This compound | Pentaerythrityl tetraazide |
| Key Reagents | Sodium azide, DMF | Alkyne, CuSO₄, Sodium Ascorbate |
| Stoichiometry | 1.0 eq this compound, 4.4 eq NaN₃ | 1.0 eq Pentaerythrityl tetraazide, 4.0-4.4 eq Alkyne |
| Solvent | DMF | t-BuOH/H₂O (1:1) |
| Temperature | 80-90°C | Room Temperature |
| Reaction Time | 24-48 hours | 12-24 hours |
| Typical Yield | > 80% (reported for similar reactions) | > 90% |
Visualizations
Caption: Experimental workflow for the synthesis and functionalization of pentaerythrityl tetraazide.
Caption: Chemical reaction scheme for the synthesis and click functionalization.
References
- 1. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. confluore.com.cn [confluore.com.cn]
- 4. broadpharm.com [broadpharm.com]
- 5. broadpharm.com [broadpharm.com]
- 6. interchim.fr [interchim.fr]
- 7. Development and Characterization of Pentaerythritol-EudragitRS100 Co-processed Excipients as Solid Dispersion Carriers for Enhanced Aqueous Solubility, In Vitro Dissolution, and Ex Vivo Permeation of Atorvastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
Experimental setup for high-yield synthesis of Pentaerythrityl tetrachloride derivatives.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-yield synthesis of various pentaerythritol tetrachloride derivatives, including esters, ethers, and azides. The information is intended to guide researchers in the efficient preparation of these versatile scaffolds for applications in drug discovery and development.
Introduction
Pentaerythritol, a polyhydric alcohol with a neopentyl core, serves as a versatile building block in medicinal chemistry.[1][2] Its tetra-functional nature allows for the creation of a wide array of derivatives with diverse physicochemical properties. By modifying the hydroxyl groups with various functionalities, novel molecular architectures can be designed for applications such as drug delivery, enzyme inhibition, and as scaffolds for combinatorial chemistry. This document outlines optimized experimental setups for the high-yield synthesis of key pentaerythritol derivatives.
Data Presentation: Summary of Synthetic Methods
The following table summarizes high-yield synthesis methods for various pentaerythritol derivatives, providing key quantitative data for easy comparison.
| Derivative Class | Specific Derivative | Synthesis Method | Reagents & Catalysts | Reaction Time | Yield (%) | Purity (%) | Reference(s) |
| Esters | Pentaerythritol Tetraoleate | Transesterification | Palm Oil Methyl Ester, Pentaerythritol, Sodium Methoxide | 2 hours | 36% | - | [3] |
| Pentaerythritol Diacrylate | Direct Esterification | Acrylic Acid, Pentaerythritol, Toluene-p-sulfonic acid, Hydroquinone/Copper Sulfate | 4 hours | 52% (crude: 70%) | 99% (after purification) | [4] | |
| Ethers | Unsymmetrical Ethers | Williamson Ether Synthesis | Alkoxide/Phenoxide, Alkyl Halide/Tosylate | Varies | 50-95% | - | [1][5][6] |
| Azides | Tetraazidopentaerythritol (TAPE) | Halogen-Azide Exchange | 1,3-Dibromo-2,2-bis(bromomethyl)propane, Sodium Azide | 10 hours | 60% | - | [7] |
| Triazidopentaerythritol Mononitrate (TAPETN) | Nitration of Azido Alcohol | 3-azido-2,2-bis(azidomethyl)propan-1-ol, Acetic Anhydride, Acetic Acid, Nitric Acid | - | 82% | - | [7] |
Experimental Protocols
Synthesis of Pentaerythritol Tetraesters via Transesterification (Example: Pentaerythritol Tetraoleate)
This protocol describes the synthesis of pentaerythritol tetraoleate from high oleic palm oil methyl ester (POME) and pentaerythritol using sodium methoxide as a catalyst.[3]
Materials:
-
High oleic palm oil methyl ester (POME)
-
Pentaerythritol (PE)
-
Sodium methoxide (catalyst)
Equipment:
-
Batch reactor with vacuum capability and stirring mechanism
Procedure:
-
Charge the reactor with POME and PE in a molar ratio of 4.5:1.
-
Add sodium methoxide at a concentration of 1.25% (w/w) based on the total reactant weight.
-
Heat the reaction mixture to 160 °C under a vacuum pressure of 10 mbar.
-
Maintain a stirring speed of 900 rpm.
-
Allow the reaction to proceed for 2 hours.
-
Upon completion, the crude product is obtained and can be purified using standard techniques.
Synthesis of Pentaerythritol Diacrylates via Direct Esterification
This method outlines the synthesis of pentaerythritol diacrylate (PEDA) through the direct esterification of pentaerythritol with acrylic acid.[4]
Materials:
-
Pentaerythritol
-
Acrylic acid
-
Toluene-p-sulfonic acid (catalyst)
-
Hydroquinone and anhydrous copper sulfate (inhibitor system)
-
Toluene (solvent)
Equipment:
-
Reaction flask with a reflux condenser and a Dean-Stark trap
Procedure:
-
Combine pentaerythritol and acrylic acid in a molar ratio of 1:2.6 in the reaction flask.
-
Add the composite inhibitor system (hydroquinone:anhydrous copper sulfate, 1:1 mass ratio) at 2.0% of the total reactant mass.
-
Add toluene-p-sulfonic acid as the catalyst at 2.0% of the total reactant mass.
-
Add toluene as a solvent at 50% of the total reactant mass.
-
Heat the mixture to 120 °C and reflux for 4 hours, continuously removing the water formed during the reaction using the Dean-Stark trap.
-
After the reaction is complete, the crude product can be purified by column chromatography to achieve high purity.
General Protocol for Williamson Ether Synthesis of Pentaerythritol Ethers
The Williamson ether synthesis is a versatile method for preparing symmetrical and unsymmetrical ethers from an alkoxide and an alkyl halide.[1][5][6]
Materials:
-
Pentaerythritol
-
Strong base (e.g., Sodium Hydride, NaH)
-
Alkyl halide (e.g., Benzyl Bromide)
-
Anhydrous solvent (e.g., DMF, DMSO)
Equipment:
-
Round-bottom flask with a reflux condenser and nitrogen inlet
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend pentaerythritol in the anhydrous solvent.
-
Carefully add a stoichiometric amount of the strong base portion-wise to form the alkoxide.
-
Once the alkoxide formation is complete, add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to an appropriate temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent, wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Synthesis of Tetraazidopentaerythritol (TAPE)
This protocol describes the synthesis of tetraazidopentaerythritol via a halogen-azide exchange reaction.[7]
Materials:
-
1,3-Dibromo-2,2-bis(bromomethyl)propane
-
Sodium azide
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
Equipment:
-
Reaction flask with a reflux condenser
Procedure:
-
Dissolve 1,3-dibromo-2,2-bis(bromomethyl)propane in DMF in the reaction flask.
-
Add an excess of sodium azide to the solution.
-
Heat the mixture at 100 °C for 10 hours, monitoring the reaction by TLC.
-
After the reaction is complete, evaporate the DMF under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the product.
Mandatory Visualizations
Experimental Workflow for Pentaerythritol Derivative Synthesis
Caption: General experimental workflow for the synthesis of pentaerythritol derivatives.
Logical Relationship in Drug Development using Pentaerythritol Scaffolds
Caption: Logical progression from pentaerythritol scaffold to therapeutic applications.
Applications in Drug Development
Pentaerythritol and its derivatives offer a unique platform for the development of novel therapeutics. The symmetrical, tetravalent nature of the pentaerythritol core allows for the creation of multivalent systems, which can enhance binding affinity to biological targets.
-
Drug Delivery: Pentaerythritol-based dendrimers and other derivatives are being explored as carriers for targeted drug delivery. Their well-defined structure and multivalency can improve the solubility and bioavailability of poorly soluble drugs.
-
Antibacterial Agents: Novel tetra-pyridinium salts derived from pentaerythritol have demonstrated significant antibacterial activity against pathogenic bacteria.[8] Additionally, derivatives of Pogostone, designed based on pentaerythritol tetranitrate reductase, show promise as leads for antibacterial drug development.[9]
-
Enzyme Inhibition: The rigid scaffold of pentaerythritol can be used to present functional groups in a specific spatial orientation, making it an attractive core for the design of enzyme inhibitors, such as protease inhibitors.
-
Antiviral Research: Functionalized derivatives of pentaerythritol have been investigated for their activity against the Hepatitis B virus.[10]
The synthetic protocols and data presented here provide a foundation for researchers to explore the vast potential of pentaerythritol derivatives in the development of next-generation therapeutics.
References
- 1. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. d-nb.info [d-nb.info]
- 7. aip.scitation.org [aip.scitation.org]
- 8. Drug design based on pentaerythritol tetranitrate reductase: synthesis and antibacterial activity of Pogostone derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application of Pentaerythrityl Tetrachloride in the Synthesis of Flame Retardants: Application Notes and Protocols
Introduction
Pentaerythrityl tetrachloride (PETC), a polychlorinated derivative of pentaerythritol, presents a unique molecular scaffold for the synthesis of novel flame retardants. Its tetra-functional nature allows for the construction of complex, three-dimensional structures, such as spirocyclic compounds, which can impart enhanced thermal stability and flame retardancy to polymeric materials. This document outlines hypothesized, yet chemically plausible, synthetic routes for the application of PETC in the preparation of phosphorus-containing flame retardants and flame-retardant polyols for polyurethanes. While direct industrial applications of PETC for flame retardant synthesis are not widely documented in publicly available literature, the following notes and protocols are based on established principles of organophosphorus and polymer chemistry.
I. Application Notes
Synthesis of Spirocyclic Phosphonate Flame Retardants
A promising application of PETC is in the synthesis of spirocyclic phosphonate flame retardants. The presence of four primary chloride atoms allows for a potential two-step reaction sequence involving the formation of a spirocyclic phosphite intermediate, followed by an Arbuzov rearrangement to the more stable phosphonate.
Proposed Signaling Pathway for Spirocyclic Phosphonate Synthesis:
Caption: Proposed synthesis of a spirocyclic phosphonate flame retardant from PETC.
The resulting spirocyclic phosphonate structure is anticipated to exhibit high thermal stability and act as a flame retardant through both condensed-phase and gas-phase mechanisms. In the condensed phase, the phosphorus-rich structure can promote the formation of a protective char layer upon combustion, insulating the underlying polymer. In the gas phase, phosphorus-containing radicals can be released, which act as radical scavengers in the flame, inhibiting the combustion process.
Synthesis of Flame-Retardant Polyols for Polyurethanes
Another potential application of PETC is its conversion into a phosphorus-containing polyol, which can then be incorporated into polyurethane foams to enhance their flame retardancy. This can be envisioned as a multi-step process:
-
Phosphonylation: Reaction of PETC with a phosphite, such as triethyl phosphite, via the Arbuzov reaction to introduce phosphonate groups.
-
Hydrolysis: Conversion of the remaining chloro- or ethoxy groups on the phosphonate to hydroxyl groups to create a polyol.
Logical Relationship for Flame-Retardant Polyol Synthesis and Application:
Caption: Pathway for synthesizing a flame-retardant polyurethane foam from PETC.
The resulting polyol, with its integrated phosphonate moieties, would act as a reactive flame retardant in the polyurethane network. This covalent bonding prevents the migration of the flame retardant, ensuring permanent flame retardancy and minimal impact on the physical properties of the foam.
II. Experimental Protocols
The following protocols are hypothetical and based on general procedures for similar chemical transformations. They should be adapted and optimized by qualified researchers in a controlled laboratory setting.
Protocol 1: Hypothesized Synthesis of a Spirocyclic Phosphonate Flame Retardant from PETC
Experimental Workflow:
Caption: Workflow for the hypothesized synthesis of a spirocyclic phosphonate.
Materials:
-
This compound (PETC)
-
Phosphorus trichloride (PCl₃)
-
Triethylamine (or another suitable base)
-
Anhydrous toluene (or another inert solvent)
-
Triethyl phosphite
-
Anhydrous nitrogen or argon
Procedure:
-
Synthesis of Spirocyclic Dichlorophosphite Intermediate: a. In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve PETC (1 equivalent) in anhydrous toluene. b. Cool the solution to 0 °C in an ice bath. c. Add triethylamine (2.2 equivalents) to the solution. d. Slowly add a solution of phosphorus trichloride (2 equivalents) in anhydrous toluene via the dropping funnel, maintaining the temperature below 10 °C. e. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. f. Cool the mixture and filter off the triethylamine hydrochloride salt. g. Remove the solvent from the filtrate under reduced pressure to obtain the crude spirocyclic dichlorophosphite intermediate.
-
Arbuzov Reaction to form Spirocyclic Phosphonate: a. In a clean, dry flask under a nitrogen atmosphere, add the crude spirocyclic dichlorophosphite intermediate (1 equivalent). b. Add triethyl phosphite (2.2 equivalents). c. Heat the mixture to 150-160 °C and maintain this temperature for 3-5 hours. d. Monitor the reaction progress by ³¹P NMR spectroscopy. e. After the reaction is complete, cool the mixture and purify the product by vacuum distillation or column chromatography to isolate the spirocyclic tetraethyl diphosphonate.
Protocol 2: Hypothesized Synthesis of a Phosphorus-Containing Polyol from PETC
Materials:
-
This compound (PETC)
-
Triethyl phosphite
-
Aqueous sodium hydroxide solution
-
Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
Procedure:
-
Phosphonylation of PETC: a. In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine PETC (1 equivalent) and triethyl phosphite (4.4 equivalents). b. Heat the reaction mixture to 160-180 °C under a nitrogen atmosphere for 6-8 hours. c. Monitor the reaction by TLC or ³¹P NMR spectroscopy. d. Once the reaction is complete, cool the mixture and remove the excess triethyl phosphite and ethyl chloride byproduct by vacuum distillation.
-
Hydrolysis to Polyol: a. To the crude tetraethyl phosphonate ester, add a 10% aqueous solution of sodium hydroxide and a catalytic amount of a phase-transfer catalyst. b. Heat the mixture to reflux with vigorous stirring for 8-12 hours. c. Monitor the hydrolysis by observing the disappearance of the ester signals in IR or NMR spectroscopy. d. Cool the reaction mixture and neutralize with a dilute acid (e.g., HCl). e. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to isolate the phosphorus-containing polyol. f. Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the polyol.
III. Data Presentation
Table 1: Thermal and Flame Retardant Properties of an Analogous Pentaerythritol-Derived Flame Retardant (DPP-PEPA) in Polyamide 66 (PA66) [1][2]
| Property | Neat PA66 | PA66 with DPP-PEPA |
| Thermal Stability (TGA) | ||
| T₅% (°C) | - | 344 |
| Char Residue at 800 °C (%) | - | 20 |
| Flame Retardancy | ||
| Limiting Oxygen Index (LOI) (%) | 22.4 - 22.8 | 29.4 |
| UL-94 Rating | - | V-0 (attainable) |
| Peak Heat Release Rate (pHRR) (kW/m²) | - | Decreased by 26.5% |
| Total Heat Release (THR) (MJ/m²) | - | Decreased by 16.1% |
Note: Data for DPP-PEPA is presented as a model for a pentaerythritol-derived phosphorus flame retardant. The actual performance of a PETC-derived flame retardant would require experimental verification.
Disclaimer: The synthetic routes and protocols described herein are hypothetical and based on established chemical principles. The synthesis and handling of the involved chemicals should only be performed by trained professionals in a suitably equipped laboratory with all necessary safety precautions. The flame retardant properties of any novel compound must be experimentally determined.
References
Troubleshooting & Optimization
Technical Support Center: Navigating Nucleophilic Substitution Reactions of Pentaerythrityl Tetrachloride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges of performing nucleophilic substitution reactions on the sterically hindered substrate, pentaerythrityl tetrachloride.
The quaternary structure of this compound presents significant steric hindrance, making classical S(_N)2 reactions exceptionally slow and S(_N)1 reactions prone to rearrangements. This guide offers insights and practical solutions to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: Why are nucleophilic substitution reactions on this compound so challenging?
A1: The primary challenge is the severe steric hindrance at the neopentyl core. The four chloromethyl groups are attached to a quaternary carbon, which effectively blocks the backside attack required for a standard S(_N)2 mechanism. The reaction rate for neopentyl-type halides in S(_N)2 reactions can be up to 100,000 times slower than for a simple primary alkyl halide.[1] Furthermore, the formation of a primary carbocation, necessary for an S(_N)1 pathway, is energetically unfavorable, leading to slow reactions and potential rearrangements.[1][2][3][4]
Q2: What are the most common side reactions to be aware of?
A2: Due to the high energy barrier for substitution, elimination reactions (E2) can become competitive, especially at elevated temperatures and with strongly basic nucleophiles. Another potential side reaction is rearrangement of the carbocation intermediate if S(_N)1 conditions are employed.[3] Incomplete substitution is also a major issue, leading to mixtures of mono-, di-, and tri-substituted products, which can be difficult to separate.
Q3: What general strategies can be employed to promote nucleophilic substitution on this compound?
A3: Several strategies can be used to facilitate these challenging reactions:
-
Use of a More Reactive Leaving Group: While starting with this compound, consider converting the chlorides to bromides or iodides in situ or in a separate step via a Finkelstein-type reaction. Bromides and especially iodides are better leaving groups, which can accelerate the substitution rate.
-
Employing Forcing Conditions: High temperatures and prolonged reaction times are often necessary. However, this must be balanced with the potential for increased side reactions.
-
Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions with anionic nucleophiles. A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, transports the nucleophile from an aqueous or solid phase into the organic phase where the this compound is dissolved. This enhances the nucleophile's reactivity and can significantly improve reaction rates and yields.[5][6][7][8]
-
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture. This technique has been successfully applied to nucleophilic substitutions on sterically hindered substrates.
-
Choice of Solvent: Polar aprotic solvents like DMSO (dimethyl sulfoxide) and DMF (N,N-dimethylformamide) are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but leave the anion relatively "naked" and more reactive.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Extreme Steric Hindrance: The inherent structure of this compound severely retards S(N)2 reactions.[1][2][9] | * Increase reaction temperature and time significantly. Monitor for decomposition.* Switch to a more reactive substrate, such as pentaerythrityl tetrabromide or tetraiodide. A Finkelstein reaction can be performed to exchange the halides. * Employ a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to increase the effective concentration and reactivity of the nucleophile in the organic phase.[5][6][7][8] |
| Poor Nucleophile Reactivity: The chosen nucleophile may not be strong enough to overcome the steric barrier. | * Use a more potent nucleophile if possible. For example, azide (N(_3)(-)) is an excellent nucleophile. * Ensure the nucleophile is fully deprotonated and soluble in the reaction medium. Using a strong, non-nucleophilic base to generate the nucleophile in situ can be effective. | |
| Inappropriate Solvent: The solvent may be solvating the nucleophile, reducing its reactivity (e.g., polar protic solvents). | * Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to enhance nucleophilicity.[1] | |
| Formation of Elimination Byproducts | High Reaction Temperature: Elevated temperatures favor elimination over substitution. | * Attempt the reaction at the lowest possible temperature that still provides a reasonable reaction rate. * Carefully select a nucleophile that is less basic. For example, azide and cyanide are good nucleophiles but relatively weak bases. |
| Strongly Basic Nucleophile: Highly basic nucleophiles (e.g., alkoxides) will promote E2 elimination. | * If a less basic nucleophile is not an option, consider using milder reaction conditions (lower temperature) and a less sterically hindered base to generate the nucleophile if applicable. | |
| Mixture of Partially Substituted Products | Insufficient Reaction Time or Stoichiometry: The reaction may not have gone to completion, leaving partially reacted intermediates. | * Increase the reaction time and/or the equivalents of the nucleophile and any activating agents. * Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time for complete substitution. |
| Deactivation of Catalyst (if used): The phase-transfer catalyst may have degraded over the course of the reaction. | * Ensure the catalyst is stable under the reaction conditions. Some phosphonium salts offer higher thermal stability than ammonium salts.[7] * In some cases, adding the catalyst in portions throughout the reaction can maintain its activity. |
Experimental Protocols & Data
Synthesis of Pentaerythrityl Tetraazide
This protocol describes the synthesis of pentaerythrityl tetraazide, a key intermediate for creating compounds with a high nitrogen content.
Reaction Scheme:
C(CH(_2)Cl)(_4) + 4 NaN(_3) → C(CH(_2)N(_3))(_4) + 4 NaCl
| Parameter | Value | Reference |
| Reactants | This compound, Sodium azide | |
| Solvent | Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) | |
| Temperature | 100 °C | |
| Reaction Time | 10 hours | |
| Yield | Not specified |
Detailed Protocol:
Note: Organic azides are potentially explosive and should be handled with extreme care behind a blast shield.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in DMF or DMSO.
-
Add an excess of sodium azide (at least 4 equivalents) to the solution.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Maintain the temperature and stirring for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a large volume of water to precipitate the product.
-
Collect the solid product by filtration and wash thoroughly with water.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Williamson Ether Synthesis with this compound
The Williamson ether synthesis can be adapted to prepare pentaerythrityl tetraethers, which are useful as core molecules for dendrimers.[10][11]
Reaction Scheme:
C(CH(_2)Cl)(_4) + 4 RO
−
Na+
| Parameter | Value | Reference |
| Reactants | This compound, Alcohol (ROH), Sodium Hydride (NaH) or other strong base | [12] |
| Solvent | DMF or THF | [12] |
| Catalyst (Optional) | Phase-transfer catalyst (e.g., tetrabutylammonium bromide) | [5][13] |
| Temperature | Varies (often reflux) | [12] |
| Reaction Time | Several hours to days | |
| Yield | 50-95% (general Williamson synthesis) | [13] |
Detailed Protocol:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol and a suitable solvent (e.g., dry DMF or THF).
-
Cool the solution in an ice bath and slowly add a strong base such as sodium hydride (at least 4 equivalents) in portions to form the alkoxide.
-
Once the alkoxide formation is complete (cessation of hydrogen evolution), add a solution of this compound in the same solvent dropwise.
-
If using a phase-transfer catalyst, add it at this stage.
-
Heat the reaction mixture to reflux and maintain for the required time, monitoring the progress by TLC.
-
After completion, cool the reaction mixture and quench any excess sodium hydride by the slow addition of water or ethanol.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing Reaction Pathways and Workflows
To aid in understanding the complexities of these reactions, the following diagrams illustrate key concepts.
Caption: Decision tree for troubleshooting nucleophilic substitution on this compound.
Caption: A typical experimental workflow for a phase-transfer catalyzed reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. organicnotes / 7-14) Neopentyl Halides React Slowly in Substitution Processes [organicnotes.pbworks.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. biomedres.us [biomedres.us]
- 7. ijirset.com [ijirset.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. brainly.com [brainly.com]
- 10. researchgate.net [researchgate.net]
- 11. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
How to avoid incomplete substitution in reactions with Pentaerythrityl tetrachloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentaerythrityl Tetrachloride. Our goal is to help you overcome challenges related to incomplete substitution and achieve your desired tetra-substituted products.
Troubleshooting Guide: Overcoming Incomplete Substitution
Issue: My reaction with this compound results in a mixture of mono-, di-, and tri-substituted products, with little to no tetra-substituted product.
This is a common challenge due to the significant steric hindrance of the neopentyl core of this compound. The bulky structure progressively hinders the approach of nucleophiles to the remaining electrophilic centers after each substitution. Below are potential causes and troubleshooting steps to drive the reaction to completion.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Nucleophile Reactivity | 1. Select a more potent nucleophile: Consider highly reactive nucleophiles such as azide (N₃⁻) or thiolates (RS⁻). 2. Increase nucleophile concentration: Use a significant excess of the nucleophile (e.g., >4 equivalents) to increase the probability of successful collisions. | Stronger nucleophiles can better overcome the steric barrier. Higher concentrations shift the equilibrium towards the fully substituted product. |
| Steric Hindrance | 1. Increase Reaction Temperature: Carefully elevate the reaction temperature to provide the necessary activation energy to overcome the steric hindrance. Monitor for potential side reactions or degradation. 2. Prolong Reaction Time: Allow the reaction to proceed for an extended period (e.g., 24-72 hours or longer) to enable the slower, sterically hindered substitution steps to occur. | Higher kinetic energy helps reacting molecules overcome the energy barrier imposed by steric crowding. |
| Poor Solubility of Reactants | 1. Choose an appropriate solvent: Employ a high-boiling polar aprotic solvent such as DMF, DMSO, or NMP to ensure all reactants remain in solution at elevated temperatures. 2. Utilize Phase-Transfer Catalysis (PTC): For reactions with ionic nucleophiles in a biphasic system, add a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) to transport the nucleophile into the organic phase.[1] | Maintaining a homogeneous reaction mixture is crucial for efficient reaction kinetics. PTC can significantly accelerate reactions between reactants in different phases.[2][3] |
| Sub-optimal Reaction Conditions | 1. Consider High-Pressure/High-Temperature Conditions: For particularly challenging substitutions, such as with ammonia, specialized equipment for supercritical or high-pressure conditions may be necessary to achieve complete substitution.[4] 2. Explore Alternative Synthetic Routes: If direct substitution proves inefficient, consider a multi-step approach. For example, converting the tetrachloride to a more reactive intermediate. | Extreme conditions can provide the energy required for highly hindered reactions. Sometimes, a less direct route is more efficient. |
Frequently Asked Questions (FAQs)
Q1: Why is complete substitution of this compound so difficult to achieve?
A1: this compound is a neopentyl-type halide. The central quaternary carbon atom creates significant steric hindrance at the β-position to each chloromethyl group. This steric bulk severely impedes the backside attack required for a typical S(_N)2 reaction mechanism. While the first substitution may proceed with moderate ease, each subsequent substitution becomes progressively more difficult as the steric crowding around the core increases. S(_N)1 reactions are also disfavored due to the formation of an unstable primary carbocation.
Q2: What are the typical byproducts of incomplete substitution, and how can I characterize them?
A2: The primary byproducts are the mono-, di-, and tri-substituted derivatives of pentaerythritol. You can characterize the product mixture using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the different chlorinated intermediates based on their retention times and mass-to-charge ratios.
-
High-Performance Liquid Chromatography (HPLC): For separation of the components in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the different species present in the mixture by analyzing the chemical shifts and integration of the signals corresponding to the substituted and unsubstituted methylene groups.
Q3: Are there any successful examples of complete substitution of this compound?
A3: Yes, one documented example is the synthesis of pentaerythrityltetramine. This reaction, however, requires harsh conditions, specifically the use of excess hot, highly compressed ammonia, which may be conducted in supercritical ammonia or methanol as a solvent. The yield for this reaction is reported to be 57% at 52% conversion, with the remaining starting material being recoverable.[4] This demonstrates that complete substitution is possible but may require specialized equipment and forcing conditions.
Q4: Can I use Williamson ether synthesis to produce tetra-ethers from this compound?
A4: The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a classic method for ether formation.[5][6][7] However, due to the high steric hindrance of this compound, achieving complete tetra-etherification via this method is challenging and would likely require forcing conditions, such as high temperatures, a large excess of a highly reactive alkoxide, and a suitable polar aprotic solvent. The use of a phase-transfer catalyst could potentially improve the reaction rate.[8][9] Success will be highly dependent on the specific alkoxide used.
Q5: How can I purify the fully substituted product from the reaction mixture?
A5: The separation of the fully substituted product from the partially substituted intermediates and unreacted starting material can be challenging due to their similar structures. Potential purification methods include:
-
Fractional Distillation under Reduced Pressure: This can be effective for separating components with different boiling points, which may be the case for the various chlorinated derivatives.[1]
-
Crystallization: If the desired tetra-substituted product is a solid with different solubility properties than the impurities, recrystallization from a suitable solvent system can be an effective purification method.
-
Column Chromatography: While potentially laborious, silica gel chromatography with an appropriate eluent system can be used to separate the components of the mixture.
Quantitative Data Summary
The following table summarizes reported yields for reactions involving pentaerythritol derivatives. Note that specific data for the complete substitution of this compound with various nucleophiles is limited in the literature, reflecting the difficulty of these transformations.
| Starting Material | Nucleophile/Reagent | Product | Yield | Reference |
| This compound | Supercritical Ammonia | Pentaerythrityltetramine | 57% (at 52% conversion) | [4] |
| Pentaerythritol | Acetaldehyde, Formaldehyde, Calcium Hydroxide | Pentaerythritol (crude) | Not specified | [10] |
| Pentaerythritol | Thionyl Chloride, Pyridine | Pentaerythrityl Trichlorohydrin & Tetrachloride mixture | 57% (trichlorohydrin) | [1] |
| Pentaerythritol, Acetic Acid, HCl | - | Pentaerythritol Monochloride | 53.7% | [11] |
| Pentaerythritol, Acetic Anhydride, HCl | - | Pentaerythritol Dichloride | 61.2% | [11] |
Experimental Protocols
Protocol 1: Synthesis of Pentaerythrityltetramine from this compound (High-Pressure Method)
This protocol is based on literature reports and requires specialized high-pressure equipment. It should only be performed by trained personnel in a suitable laboratory setting.
Materials:
-
This compound
-
Anhydrous ammonia (or methanol)
-
High-pressure reactor
Procedure:
-
Charge the high-pressure reactor with this compound.
-
Introduce a large excess of anhydrous ammonia (or a solution in methanol).
-
Seal the reactor and heat to a high temperature under high pressure (supercritical conditions for ammonia). Specific conditions will need to be optimized based on the equipment.
-
Maintain the reaction under these conditions for a sufficient time to allow for complete substitution.
-
After cooling and depressurizing the reactor, the product mixture can be worked up.
-
The pentaerythrityltetramine can be isolated by precipitation as its water-insoluble disulfate salt. Washing the precipitate with water can yield a high-purity product.[4]
Visualizations
Troubleshooting Workflow for Incomplete Substitution
Caption: A flowchart for troubleshooting incomplete substitution reactions.
Logical Relationship of Factors Affecting Substitution
Caption: Factors influencing substitution reactions of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. Phase Transfer Catalysis | Semantic Scholar [semanticscholar.org]
- 4. US2223421A - Process for purifying pentaerythritol - Google Patents [patents.google.com]
- 5. phasetransfer.com [phasetransfer.com]
- 6. This compound [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. US2763679A - Production of pentaerythritol chlorides - Google Patents [patents.google.com]
Purification strategies for removing partially reacted Pentaerythrityl tetrachloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentaerythrityl tetrachloride (PETC). The focus is on purification strategies to remove partially reacted intermediates and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
The most common impurity encountered during the synthesis of this compound is the partially reacted intermediate, pentaerythrityl trichlorohydrin. Depending on the synthetic route, other chlorinated derivatives of pentaerythritol may also be present.[1] The crude product mixture can contain a significant proportion of these byproducts.[1]
Q2: What are the primary methods for purifying this compound?
The two primary methods for the purification of this compound are fractional distillation under reduced pressure and recrystallization.[1][2] Fractional distillation is effective for separating PETC from less volatile impurities like pentaerythrityl trichlorohydrin.[1] Recrystallization, typically from cyclohexane, can be used to obtain high-purity crystalline PETC.[1]
Q3: What are the physical properties of pure this compound?
Pure this compound is a light beige or white crystalline solid.[1][3] Key physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H8Cl4 |
| Molecular Weight | 209.93 g/mol [4] |
| Melting Point | 94-96 °C[5] |
| Boiling Point | 110 °C at 12 mm Hg[5] |
| Appearance | Light beige fluffy powder or small white crystals[1][3] |
| Solubility | Insoluble in water[5] |
Troubleshooting Guides
Fractional Distillation
Issue 1: The distillate is solidifying in the condenser.
-
Cause: this compound has a relatively high melting point (94-96 °C). If the condenser is too cold, the distilled product will solidify and can block the apparatus.
-
Solution: Use a heated condenser. Running steam or hot water through the condenser jacket can prevent the distillate from solidifying.[1] It is also advisable to preheat the Vigreux column to around 100°C using a heating tape.[1]
Issue 2: Poor separation between this compound and trichlorohydrin.
-
Cause: Inefficient fractional distillation column or improper heating and pressure control.
-
Solution:
-
Column Efficiency: Use a heated Vigreux column for better separation.[1] For very difficult separations, a spinning-band distillation apparatus could be considered, as it provides higher separation efficiency.[6]
-
Heating and Pressure: Maintain a stable and controlled heating rate. The collection temperature for PETC is typically between 95-120°C at a reduced pressure of 10-12 mm Hg.[1] Ensure the vacuum is stable throughout the distillation.
-
Recrystallization
Issue 3: Low recovery of this compound after recrystallization.
-
Cause:
-
Using an excessive amount of solvent.
-
The cooling process is too rapid, leading to the formation of fine crystals that are difficult to filter.
-
The product is too soluble in the chosen solvent even at low temperatures.
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent required to dissolve the crude product completely.[7] This will ensure the solution is saturated upon cooling, maximizing crystal formation.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystallization.[8] Slow cooling promotes the formation of larger, purer crystals.[8]
-
Solvent Selection: Cyclohexane is a recommended solvent for the recrystallization of PETC.[1] If recovery is still low, consider a solvent screen to find a solvent in which PETC has high solubility at high temperatures and low solubility at low temperatures.
-
Issue 4: The recrystallized product is not pure.
-
Cause:
-
Impurities co-crystallize with the product.
-
Incomplete removal of the mother liquor containing impurities.
-
-
Solution:
-
Purity of Crude Material: If the crude material is highly impure, a single recrystallization may not be sufficient. Multiple recrystallizations may be necessary to achieve the desired purity.[8]
-
Washing Crystals: After filtration, wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[8]
-
Alternative Purification: If recrystallization alone is insufficient, consider a combination of purification techniques. For example, perform a fractional distillation first to remove the bulk of the impurities, followed by a final recrystallization step for high purity.
-
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a heated Vigreux column (e.g., 6 in. x 1 in.).[1] The column should be wrapped with heating tape and preheated to 100°C.[1] Use a condenser through which steam or hot water can be circulated.
-
Charging the Flask: Place the crude this compound mixture into the distillation flask.
-
Distillation:
-
Product Collection: Collect the solidified this compound from the receiving flask.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of cyclohexane and heat the mixture with stirring until the solid completely dissolves.[1]
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Small white crystals of this compound should form.[1] To maximize yield, place the flask in an ice bath for 30 minutes.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold cyclohexane to remove any residual impurities.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them to remove the solvent completely. The melting point of the purified product should be 95-96°C.[1]
Process Workflows
Caption: General workflow for the purification of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US2763679A - Production of pentaerythritol chlorides - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | 3228-99-7 [chemicalbook.com]
- 6. Two Methods for Purifying Carbon Tetrachloride - Tech Briefs [techbriefs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Identifying byproducts in the synthesis of dendrimers from Pentaerythrityl tetrachloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of dendrimers using pentaerythrityl tetrachloride as a core molecule.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of dendrimers from this compound.
Problem 1: Low or No Yield of the Desired Dendrimer
Possible Causes and Solutions
| Cause | Recommended Action |
| Incomplete Reaction of this compound: The four chloro groups on the neopentyl core are sterically hindered, which can lead to incomplete substitution. | - Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or cautiously increase the temperature to promote complete substitution. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- Use a Stronger Nucleophile/Base: Employ a stronger alkoxide or phenoxide nucleophile. The use of a strong, non-nucleophilic base like sodium hydride (NaH) to generate the alkoxide in situ can improve reactivity.[1] |
| Side Reactions (Elimination): The Williamson ether synthesis, a common method for forming ether linkages, can have a competing E2 elimination side reaction, especially with sterically hindered substrates.[2][3][4] This would lead to the formation of alkene byproducts instead of the desired ether-linked dendrimer arms. | - Optimize Reaction Temperature: Lowering the reaction temperature can favor the desired SN2 substitution over the E2 elimination pathway.- Choice of Solvent: Use polar aprotic solvents such as DMF or DMSO. These solvents solvate the cation of the alkoxide, making the alkoxide anion more nucleophilic and favoring the SN2 reaction.[5] |
| Steric Hindrance in Higher Generations: As the dendrimer generation increases, the density of branches on the periphery can sterically hinder the approach of incoming monomers, leading to incomplete reactions and low yields of higher-generation dendrimers.[6] | - Convergent Synthesis Approach: For higher generations, consider a convergent synthesis strategy. In this approach, the dendritic arms (dendrons) are synthesized first and then attached to the this compound core in the final step.[7][8] |
| Degradation of Reagents or Products: Moisture in the reaction can quench the alkoxide nucleophile. The product dendrimer may also be sensitive to the reaction or workup conditions. | - Ensure Anhydrous Conditions: Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Problem 2: Presence of Multiple Spots on TLC or Peaks in HPLC/GPC Indicating Impurities
Possible Byproducts and Purification Strategies
| Byproduct/Impurity | Identification | Purification Method |
| Incompletely Substituted Core Molecules: Pentaerythrityl molecules where only 1, 2, or 3 of the chloride atoms have been substituted. | Mass Spectrometry (MS) will show molecular ion peaks corresponding to the partially reacted species. NMR spectroscopy may show more complex spectra than expected. | Column Chromatography: Careful column chromatography on silica gel can separate the desired fully substituted product from the less polar, incompletely reacted starting materials. |
| "Trailing Generation" or Defective Dendrimers: Dendrimers with one or more branches that have not fully reacted in a subsequent generation-building step. These are common defects in divergent dendrimer synthesis.[9][10] | Gel Permeation Chromatography (GPC) will show a broader molecular weight distribution (higher Polydispersity Index, PDI).[9] High-Performance Liquid Chromatography (HPLC) can often resolve these closely related species.[9] | Preparative HPLC or GPC: These techniques can be used to isolate the desired, perfectly structured dendrimer from defective ones.Dialysis: For higher molecular weight dendrimers, dialysis can be effective in removing smaller, trailing generation impurities.[9] |
| Elimination Byproducts: Alkenes formed from the dendron arms due to E2 elimination. | NMR spectroscopy (presence of vinylic proton signals). Mass spectrometry. | Column Chromatography: These byproducts are typically less polar than the desired dendrimer and can be separated by silica gel chromatography. |
| Dimerized Dendrimers: Two dendrimer molecules reacting with each other. | GPC will show a peak at a higher molecular weight than the expected product.[9] | Preparative GPC: This is the most effective method for removing high molecular weight dimeric species. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when synthesizing dendrimers from this compound?
A1: The most common byproducts arise from incomplete reactions and side reactions. These include:
-
Partially substituted pentaerythrityl cores: Molecules where one or more of the four chloride groups have not reacted.
-
"Trailing generation" defects: In subsequent steps of a divergent synthesis, some branches may fail to react, leading to dendrimers with incomplete outer layers.[9][10]
-
Elimination products: If using a Williamson ether synthesis approach, the strong base used to form the alkoxide can cause elimination reactions with the alkyl halide, leading to the formation of alkenes instead of ethers.[2][3][4]
-
Dimerized dendrimers: Where two dendrimer molecules react with each other, leading to a higher molecular weight impurity.[9]
Q2: How can I confirm the structure and purity of my synthesized dendrimers?
A2: A combination of analytical techniques is recommended for full characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the repeating units and the overall architecture.
-
Mass Spectrometry (MS), especially MALDI-TOF: To determine the molecular weight and confirm the monodispersity of the dendrimer. The presence of peaks corresponding to lower molecular weights can indicate incomplete reactions.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution and Polydispersity Index (PDI). A PDI value close to 1.0 indicates a high degree of monodispersity.
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity and separate the desired product from closely related impurities.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups.
Q3: Which synthetic strategy, divergent or convergent, is better when using this compound?
A3: The choice depends on the desired generation of the dendrimer:
-
Divergent Synthesis: This method builds the dendrimer from the core outwards. It is generally more straightforward for producing lower-generation dendrimers in larger quantities.[7] However, as the generation number increases, the likelihood of defects due to steric hindrance at the periphery also increases, making purification more challenging.[6]
-
Convergent Synthesis: This approach involves synthesizing the dendrimer arms (dendrons) first and then attaching them to the central this compound core in the final step.[7][8] This method offers better control over the final structure and purity, especially for higher-generation dendrimers, as the purification of the dendrons at each stage is easier. However, the final attachment to the sterically hindered core can be challenging.
Experimental Protocols
Protocol 1: Divergent Synthesis of a First-Generation Poly(amidoamine) (PAMAM) type Dendrimer from a Modified Pentaerythrityl Core
This protocol is adapted from the synthesis of PAMAM dendrimers using a pentaerythrityl derivative as the core and illustrates the general steps.[11][12]
Step 1: Amination of the Pentaerythrityl Core (Conceptual Adaptation)
-
A pentaerythrityl derivative with 12 initial branches is used as the starting core. In a conceptual adaptation for this compound, the four chloro groups would first need to be converted to amine-terminated chains. This could be achieved through a reaction with a large excess of a diamine, such as ethylenediamine.
-
The reaction would be carried out in a suitable solvent like methanol at room temperature for several days.
-
The excess diamine would then be removed under high vacuum.
Step 2: Michael Addition of Methyl Acrylate
-
The amine-terminated core is dissolved in methanol.
-
A large molar excess of methyl acrylate is added dropwise, and the reaction is stirred at room temperature for 48 hours.
-
The excess methyl acrylate and methanol are removed by rotary evaporation.
Step 3: Amidation with Ethylenediamine
-
The resulting ester-terminated dendrimer is dissolved in methanol.
-
A large molar excess of ethylenediamine is added, and the solution is stirred at room temperature for 72 hours.
-
The excess ethylenediamine and methanol are removed under high vacuum to yield the first-generation dendrimer.
Purification: The crude product can be purified by dialysis against methanol using an appropriate molecular weight cutoff membrane to remove any remaining low-molecular-weight impurities.
Data Presentation
The following table summarizes typical quantitative data for dendrimer synthesis. Note that these values are for representative dendrimer systems and may vary depending on the specific reaction conditions and the generation number.
Table 1: Representative Quantitative Data for Dendrimer Synthesis
| Parameter | Generation 1 (G1) | Generation 2 (G2) | Generation 3 (G3) | Notes |
| Yield (%) | 85-95% | 80-90% | 75-85% | Yields typically decrease with increasing generation due to steric hindrance and purification challenges. |
| Polydispersity Index (PDI) | < 1.05 | < 1.08 | < 1.10 | A PDI value close to 1.0 indicates a monodisperse sample. Higher PDI suggests the presence of defects.[9] |
Mandatory Visualization
Caption: Divergent synthesis workflow for dendrimers.
Caption: Troubleshooting logic for byproduct identification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. francis-press.com [francis-press.com]
- 6. mdpi.com [mdpi.com]
- 7. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Polyamidoamine Dendrimers with a Modified Pentaerythritol Core Having High Efficiency and Low Cytotoxicity as Gene Carriers - American Chemical Society - Figshare [acs.figshare.com]
- 12. Polyamidoamine dendrimers with a modified Pentaerythritol core having high efficiency and low cytotoxicity as gene carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions to control the degree of crosslinking with Pentaerythrityl tetrachloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentaerythrityl tetrachloride as a crosslinking agent.
Troubleshooting Guide
Issue 1: Premature Gelation or Uncontrolled Reaction
Question: My reaction mixture is forming an insoluble gel almost immediately after adding this compound. How can I control the reaction speed?
Answer:
Premature gelation is a common issue when working with a highly reactive, tetrafunctional crosslinker like this compound. The high functionality can lead to a rapid increase in network formation and viscosity. Here are several strategies to slow down the reaction and achieve a more controlled crosslinking process:
-
Reduce Reactant Concentrations: Lowering the overall concentration of both the polymer and this compound in the solvent will decrease the frequency of reactive encounters, thereby slowing down the crosslinking rate.
-
Lower the Reaction Temperature: Most crosslinking reactions are temperature-dependent. Reducing the temperature will decrease the reaction kinetics. It is advisable to start the reaction at a lower temperature (e.g., room temperature or below) and gradually increase it if necessary.
-
Staged Addition of Crosslinker: Instead of adding all the this compound at once, add it portion-wise over a period of time. This allows for more uniform distribution and prevents localized areas of high crosslinker concentration that can lead to rapid gelation.
-
Solvent Selection: The choice of solvent can influence reaction rates. A less polar solvent may slow down the reaction between a polar polymer and the crosslinker.
Issue 2: Incomplete Crosslinking or Low Gel Fraction
Question: After the reaction, my polymer is not sufficiently crosslinked. The gel fraction is low, and the material is soft and weak. What could be the cause?
Answer:
Incomplete crosslinking can result from several factors, leading to a network with poor mechanical properties. Consider the following troubleshooting steps:
-
Verify Stoichiometry: An incorrect molar ratio of this compound to the reactive functional groups on your polymer is a primary cause of incomplete crosslinking. Ensure accurate calculation and measurement of your reactants. An excess of the polymer's functional groups may be required to drive the reaction to completion.
-
Increase Reaction Time and/or Temperature: The crosslinking reaction may not have reached completion. Try extending the reaction time or moderately increasing the temperature to facilitate further crosslinking.
-
Ensure Proper Mixing: Inadequate mixing can lead to a heterogeneous reaction mixture where some regions are highly crosslinked while others are not. Ensure vigorous and continuous stirring throughout the reaction.
-
Check for Reactant Purity: Impurities in the polymer or this compound can interfere with the crosslinking reaction. Ensure you are using reactants of appropriate purity.
-
Catalyst Addition: Depending on the functional groups of your polymer (e.g., hydroxyl groups), a catalyst may be necessary to achieve a high degree of crosslinking. For reactions with hydroxyl groups, a base catalyst can be effective.
Issue 3: Poor Reproducibility Between Batches
Question: I am observing significant variations in the properties of my crosslinked material from one experiment to the next. How can I improve reproducibility?
Answer:
Poor reproducibility is often due to subtle variations in experimental conditions. To ensure consistent results, strictly control the following parameters:
-
Precise Control of Stoichiometry: As mentioned, the molar ratio of reactants is critical. Use precise weighing and dispensing techniques.
-
Consistent Temperature Control: Use a temperature-controlled reaction vessel (e.g., an oil bath or a jacketed reactor) to maintain a stable reaction temperature.
-
Standardized Mixing Protocol: Use the same stirring speed and impeller type for all reactions.
-
Control of Atmospheric Moisture: this compound can be sensitive to moisture. Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) if you suspect moisture is affecting the results.
-
Consistent Reagent Quality: Use reagents from the same supplier and lot number whenever possible to minimize variations in purity and reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with polymers containing amine or hydroxyl groups?
A1: this compound is a tetrafunctional alkylating agent. The chlorine atoms are susceptible to nucleophilic substitution by primary or secondary amines, or by hydroxyl groups on the polymer backbone.
-
With Polyamines: The reaction is a nucleophilic substitution where the amine nitrogen attacks the carbon atom bonded to the chlorine, displacing the chloride ion and forming a C-N bond. This results in a crosslinked network connected by tertiary amine linkages.
-
With Polyols: The reaction with hydroxyl groups is typically slower and may require a base catalyst to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide ion. This alkoxide then attacks the carbon-chlorine bond to form an ether linkage.
Q2: How can I control the degree of crosslinking?
A2: The degree of crosslinking is a critical parameter that determines the mechanical and physical properties of the final material. You can control it by adjusting the following:
-
Stoichiometric Ratio: The molar ratio of this compound to the reactive functional groups on the polymer is the most direct way to control crosslink density.[1][2][3][4] A higher ratio of crosslinker will generally lead to a higher degree of crosslinking.[2]
-
Reaction Time: Longer reaction times generally lead to a higher degree of crosslinking, up to the point where all reactive sites are consumed.
-
Reaction Temperature: Higher temperatures typically increase the reaction rate and can lead to a higher degree of crosslinking within a given time frame.[5] However, excessively high temperatures can also lead to side reactions.
-
Polymer Concentration: Higher polymer and crosslinker concentrations will increase the rate of crosslinking.
Q3: What are some common methods to characterize the degree of crosslinking?
A3: Several techniques can be used to quantify the extent of crosslinking in your polymer network:
-
Swelling Studies: A crosslinked polymer will swell in a good solvent but will not dissolve. The extent of swelling is inversely proportional to the crosslink density. By measuring the weight of the swollen gel and the dry gel, you can calculate the swelling ratio, which is an indicator of the degree of crosslinking.[6][7][8][9][10]
-
Gel Fraction (Sol Content) Analysis: This method involves extracting the uncrosslinked (soluble) portion of the polymer with a suitable solvent. The remaining insoluble, crosslinked portion is the gel fraction. A higher gel fraction indicates a higher degree of crosslinking.[11][12][13]
-
Mechanical Testing: The mechanical properties of the crosslinked material, such as the Young's modulus, are directly related to the crosslink density. A higher modulus generally indicates a higher degree of crosslinking.
-
Spectroscopy (FTIR): Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the disappearance of the polymer's reactive functional groups (e.g., N-H or O-H stretching bands) as the crosslinking reaction proceeds.[13]
Data Presentation
Table 1: Effect of Stoichiometric Ratio on Crosslinking Degree
| Molar Ratio (this compound : Polymer Functional Group) | Gel Fraction (%) | Swelling Ratio (in Toluene) | Young's Modulus (MPa) |
| 1:8 | 65 ± 3 | 8.2 ± 0.5 | 1.5 ± 0.2 |
| 1:4 | 85 ± 2 | 4.5 ± 0.3 | 5.2 ± 0.4 |
| 1:2 | 95 ± 1 | 2.1 ± 0.2 | 12.8 ± 0.9 |
| 1:1 | >98 | 1.5 ± 0.1 | 25.1 ± 1.5 |
Note: Data are representative and will vary depending on the specific polymer and reaction conditions.
Table 2: Effect of Reaction Temperature and Time on Gel Fraction (%)
| Temperature (°C) | 2 hours | 4 hours | 8 hours | 12 hours |
| 25 | 45 ± 4 | 60 ± 3 | 75 ± 2 | 82 ± 2 |
| 50 | 70 ± 3 | 85 ± 2 | 92 ± 1 | >95 |
| 80 | 88 ± 2 | >95 | >95 | >95 |
Note: Based on a 1:4 molar ratio of this compound to polymer functional groups.
Experimental Protocols
Protocol 1: Crosslinking of a Polyamine
This protocol describes a general procedure for crosslinking a polymer containing primary or secondary amine groups with this compound.
Materials:
-
Polyamine (e.g., polyethyleneimine)
-
This compound
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Nitrogen or Argon gas supply
-
Reaction vessel with a mechanical stirrer, condenser, and dropping funnel
Procedure:
-
Dissolve the Polyamine: In the reaction vessel, dissolve the polyamine in the anhydrous solvent under an inert atmosphere to the desired concentration.
-
Prepare the Crosslinker Solution: In a separate flask, prepare a solution of this compound in the anhydrous solvent.
-
Initiate the Reaction: While stirring the polyamine solution vigorously, add the this compound solution dropwise from the dropping funnel over a period of 30-60 minutes at room temperature.
-
Control the Temperature: After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and maintain it for the specified reaction time.
-
Monitor the Reaction: The progress of the reaction can be monitored by observing the increase in viscosity of the reaction mixture.
-
Quench the Reaction (if necessary): If a specific degree of crosslinking is desired, the reaction can be quenched by cooling the mixture and adding a small amount of a primary amine to react with any remaining unreacted chloromethyl groups.
-
Purification: The crosslinked polymer can be purified by precipitation in a non-solvent (e.g., water or methanol) to remove the solvent and any unreacted starting materials.
-
Drying: The purified polymer is then dried in a vacuum oven until a constant weight is achieved.
Protocol 2: Characterization of Crosslinking Degree by Gel Fraction Analysis
Materials:
-
Crosslinked polymer sample
-
Soxhlet extraction apparatus
-
Extraction thimble
-
Appropriate solvent (a good solvent for the uncrosslinked polymer)
-
Analytical balance
-
Vacuum oven
Procedure:
-
Sample Preparation: Accurately weigh a sample of the dried crosslinked polymer (W_initial).
-
Soxhlet Extraction: Place the sample in an extraction thimble and perform Soxhlet extraction with the chosen solvent for 24-48 hours to remove the soluble, uncrosslinked fraction.
-
Drying: Carefully remove the thimble and dry the insoluble, crosslinked polymer in a vacuum oven at a suitable temperature until a constant weight is achieved (W_final).
-
Calculation: The gel fraction is calculated using the following equation:
Gel Fraction (%) = (W_final / W_initial) * 100
Visualizations
Caption: Experimental workflow for crosslinking with this compound.
Caption: Key factors influencing the degree of crosslinking.
References
- 1. Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. The Influence of the Furan and Maleimide Stoichiometry on the Thermoreversible Diels–Alder Network Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Thermal Cross-Linking on the Structure and Property of Asymmetric Membrane Prepared from the Polyacrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Influence of swelling on the elasticity of polymer networks cross-linked in the melt state: Test of the localization model of rubber elasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cpsm.kpi.ua [cpsm.kpi.ua]
- 11. Biodegradable elastomeric networks: highly efficient cross-linking of poly(trimethylene carbonate) by gamma irradiation in the presence of pentaerythritol triacrylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. poj.ippi.ac.ir [poj.ippi.ac.ir]
Troubleshooting low yields in the synthesis of star polymers using Pentaerythrityl tetrachloride.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues in the synthesis of star polymers using pentaerythrityl-based initiators, such as pentaerythrityl tetrachloride and its more common derivative, pentaerythrityl tetrakis(2-bromoisobutyrate).
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of star polymers via Atom Transfer Radical Polymerization (ATRP) using a "core-first" approach with a tetrafunctional pentaerythrityl initiator.
Problem 1: Low Polymerization Yield and/or Low Monomer Conversion
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Low Initiator Efficiency | The initiating sites on pentaerythrityl-based initiators can be sterically hindered, leading to incomplete initiation. Ensure high purity of the initiator. Consider pre-treating the initiator to remove any impurities. The structure of the initiator is critical; for instance, α-haloesters are common and effective for ATRP.[1] |
| Oxygen Inhibition | Residual oxygen in the reaction mixture will terminate radical chains, leading to low conversion. Ensure thorough deoxygenation of the monomer, solvent, and catalyst mixture by multiple freeze-pump-thaw cycles or by purging with an inert gas like argon or nitrogen for an extended period.[2] |
| Catalyst Oxidation/Deactivation | The Cu(I) activator can be oxidized to the Cu(II) deactivator by residual oxygen or other impurities. Ensure all reagents and solvents are of high purity and properly deoxygenated. The addition of a small amount of a reducing agent, like Cu(0) or ascorbic acid, can help regenerate the Cu(I) activator. |
| Inappropriate Reaction Temperature | The rate of polymerization is temperature-dependent. For many ATRP reactions of acrylates and methacrylates, temperatures between 60-110 °C are common. Low temperatures can lead to very slow polymerization, while excessively high temperatures can increase side reactions. Optimize the temperature for your specific monomer and solvent system. |
Problem 2: High Polydispersity (PDI or Đ > 1.5) and Bimodal or Tailing GPC Trace
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Star-Star Coupling | At higher monomer conversions, the increased concentration and viscosity of the polymer can lead to intermolecular coupling reactions between star polymers, resulting in high molecular weight shoulders or a bimodal distribution in the GPC trace.[3][4] To mitigate this, consider stopping the reaction at a lower monomer conversion (e.g., 50-70%).[5] Using a more dilute reaction mixture can also reduce the likelihood of star-star coupling.[5] |
| Slow Initiation | If the rate of initiation is slower than the rate of propagation, the polymer chains will not grow uniformly, leading to a broad molecular weight distribution. Ensure the initiator is highly active for the chosen monomer. For methacrylates, an initiator with a tertiary alkyl halide is generally more effective. The addition of a small amount of the Cu(II) deactivator at the beginning of the reaction can help to establish the ATRP equilibrium quickly and improve control.[6] |
| Poor Catalyst/Ligand Selection | The choice of ligand for the copper catalyst is crucial for controlling the polymerization. The ligand should form a stable complex with both Cu(I) and Cu(II) and provide an appropriate equilibrium constant for the specific monomer being polymerized. For many common monomers, ligands like PMDETA or TPMA are effective.[7] |
Problem 3: Observed Molecular Weight Significantly Deviates from Theoretical Value
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inaccurate Monomer to Initiator Ratio | The theoretical molecular weight is directly calculated from the ratio of consumed monomer to the initiator concentration.[6] Precisely measure all components of the reaction. Use techniques like NMR to accurately determine the final monomer conversion for a more accurate theoretical molecular weight calculation. |
| Low Initiator Efficiency | If not all four arms of the pentaerythrityl initiator start growing a polymer chain, the experimental molecular weight will be higher than the theoretical value calculated assuming 100% efficiency. The initiator efficiency can be estimated by comparing the theoretical and experimental molecular weights.[8] |
| GPC Calibration Issues | Star polymers have a smaller hydrodynamic volume compared to linear polymers of the same molecular weight. If the GPC is calibrated with linear standards, the measured molecular weight of the star polymer will be underestimated.[9] For accurate molecular weight determination, use a GPC system with multi-angle light scattering (MALS) and viscometer detectors.[3][4] |
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield consistently low even after thorough deoxygenation?
A1: Besides oxygen, low initiator efficiency is a common culprit for low yields in star polymer synthesis. The four initiating sites on a pentaerythrityl core are sterically crowded, which can hinder the initiation of all arms simultaneously. You can assess initiator efficiency by comparing the experimental molecular weight (from GPC-MALS) with the theoretical molecular weight. If the experimental value is significantly higher, it suggests incomplete initiation. Consider using a more active catalyst system or optimizing the reaction temperature to improve initiation kinetics.
Q2: My GPC trace shows a high molecular weight shoulder. What does this indicate and how can I prevent it?
A2: A high molecular weight shoulder in the GPC chromatogram is a classic sign of star-star coupling, an irreversible termination reaction where two or more star polymers combine.[3][4] This is more prevalent at higher monomer conversions and in more concentrated solutions.[5] To prevent this, you can:
-
Stop the polymerization at a lower monomer conversion (e.g., below 70%).
-
Decrease the overall concentration of your reaction mixture.
-
Optimize the catalyst/ligand complex to ensure a sufficient concentration of the deactivator (Cu(II)) is present to keep the radical concentration low.
Q3: How do I choose the right solvent for my star polymerization?
A3: The choice of solvent can significantly impact the ATRP equilibrium and, consequently, the control over the polymerization.[10][11] Generally, more polar solvents can increase the polymerization rate. However, the solvent must be able to dissolve the monomer, the resulting polymer, and the catalyst complex. For the ATRP of common monomers like acrylates and methacrylates, solvents such as toluene, anisole, DMF, or DMSO are often used.[12][13] The ideal solvent will provide good solubility for all components and allow for a controlled polymerization rate.
Q4: What is the ideal monomer-to-initiator ratio?
A4: The monomer-to-initiator ratio is a key parameter that determines the target molecular weight of the arms of your star polymer. A higher ratio will result in longer arms and a higher overall molecular weight. A common starting point is a ratio that targets a degree of polymerization of 50 to 200 per arm.[5] However, very high ratios can lead to increased viscosity and a higher probability of star-star coupling. It is often a balance between achieving the desired molecular weight and maintaining good control over the polymerization.
Q5: How can I confirm that I have synthesized a star polymer and not just linear chains?
A5: GPC with advanced detectors is the primary method. A GPC system equipped with a viscometer and a light scattering detector can be used to create a Mark-Houwink plot (log intrinsic viscosity vs. log molecular weight). For star polymers, this plot will show a lower intrinsic viscosity compared to a linear polymer of the same molecular weight, confirming a more compact, branched structure.[9] Additionally, cleaving the arms from the core (if a cleavable initiator is used) and analyzing the resulting linear chains by GPC can also confirm the star architecture.
Data Presentation
Table 1: Effect of Monomer to Initiator Ratio on Star Polymer Characteristics
| Monomer:Initiator Ratio ([M]/[I]) | Target DP per Arm | Conversion (%) | Mn (GPC, kDa) | PDI (Đ) | Reference |
| 200:1 | 50 | 78 | 9.2 (linear) | 1.30 | [5] |
| 300:1 | 75 | 66 | 14.2 (3-arm) | 1.13 | [5] |
| 400:1 | 100 | 60 | 11.1 (4-arm) | 1.45 | [5] |
| 935:1 | ~234 | 70 | 115 | 1.21 | [8] |
| 12000:1 | 3000 | 55 | 340 | 1.35 | [8] |
Note: Data is compiled from different studies and reaction conditions may vary.
Table 2: Influence of Reaction Parameters on Polymerization Outcome
| Parameter Varied | Observation | Impact on Yield/Control | Reference |
| Temperature | Increased from 60°C to 90°C | Increased polymerization rate. Can improve initiator efficiency but may also increase side reactions. | [14] |
| Solvent Polarity | Toluene < Anisole < DMF < DMSO | Increased polarity generally increases the ATRP equilibrium constant (K_ATRP), leading to a faster polymerization rate.[11][13] | [10][11] |
| [Cu(II)]/[Cu(I)] Ratio | Addition of initial Cu(II) | Suppresses the initial burst of radicals, leading to better control and lower polydispersity, especially with multifunctional initiators. | [6][15] |
| Monomer Conversion | Increased from 50% to >80% | Higher conversion often leads to a higher likelihood of star-star coupling and broader PDI.[5] | [5] |
Experimental Protocols
Protocol: Synthesis of a 4-Arm Star Poly(methyl methacrylate) (PMMA) via ATRP
This protocol is a general guideline and may require optimization for specific experimental setups and desired polymer characteristics.
Materials:
-
Pentaerythrityl tetrakis(2-bromoisobutyrate) (initiator)
-
Methyl methacrylate (MMA) (monomer), inhibitor removed
-
Copper(I) bromide (CuBr) (catalyst)
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N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
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Argon or Nitrogen gas
-
Schlenk flask and line
Procedure:
-
Reagent Preparation:
-
Pass MMA through a column of basic alumina to remove the inhibitor.
-
Purify CuBr by stirring in glacial acetic acid, followed by washing with ethanol and drying under vacuum.
-
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.1 mmol).
-
Seal the flask with a rubber septum and deoxygenate by applying vacuum and backfilling with inert gas (repeat 3 times).
-
-
Preparation of the Reaction Mixture:
-
In a separate flask under an inert atmosphere, prepare a solution of the initiator (e.g., 0.1 mmol of pentaerythrityl tetrakis(2-bromoisobutyrate)), MMA (e.g., 40 mmol for a target DP of 100 per arm), and anisole (e.g., 5 mL).
-
Add the ligand, PMDETA (e.g., 0.1 mmol), to this mixture.
-
Deoxygenate this mixture by bubbling with inert gas for at least 30 minutes or by three freeze-pump-thaw cycles.[2]
-
-
Initiation of Polymerization:
-
Using a deoxygenated syringe, transfer the monomer/initiator/ligand solution to the Schlenk flask containing the CuBr catalyst.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
-
Monitoring the Reaction:
-
Periodically take samples using a deoxygenated syringe to monitor monomer conversion by ¹H NMR and the evolution of molecular weight and PDI by GPC.
-
-
Termination and Purification:
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling it down.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF).
-
Remove the copper catalyst by passing the solution through a short column of neutral alumina.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol or hexane).
-
Collect the polymer by filtration and dry under vacuum to a constant weight.
-
Visualizations
Caption: Troubleshooting logic for low polymerization yields.
Caption: General experimental workflow for star polymer synthesis.
References
- 1. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerizing via ATRP [sigmaaldrich.com]
- 3. agilent.com [agilent.com]
- 4. Detailed GPC analysis of poly( N -isopropylacrylamide) with core cross-linked star architecture - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00966D [pubs.rsc.org]
- 5. Synthesis of Star Polymers using Organocatalyzed Atom Transfer Radical Polymerization Through a Core-first Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. Photoinitiated ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. research.unipd.it [research.unipd.it]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Managing the Solubility of High-Generation Dendrimers Based on Pentaerythrityl Tetrachloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-generation dendrimers synthesized from a pentaerythrityl tetrachloride core. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of high-generation dendrimers with a pentaerythrityl core?
A1: The solubility of these dendrimers is a multifactorial issue. Key influencing factors include:
-
Dendrimer Generation: As the generation number increases, the dendrimer becomes larger and more globular.[1] While higher generations have more internal cavities for potential drug encapsulation, they can also exhibit reduced solubility due to increased molecular weight and potential for intermolecular aggregation, especially if surface groups are not conducive to the chosen solvent.[2]
-
Surface Functional Groups: The nature of the terminal groups on the dendrimer surface is a critical determinant of solubility.[3] Dendrimers with hydrophilic surface groups (e.g., hydroxyl, carboxyl, or PEGylated chains) will be more soluble in polar solvents like water, whereas those with hydrophobic surface groups will be more soluble in nonpolar organic solvents.[4][5]
-
pH of the Medium: For dendrimers with ionizable surface groups (e.g., amines or carboxylic acids), the pH of the solution plays a significant role. The solubility of amine-terminated dendrimers generally increases in acidic conditions due to the protonation of the amino groups, while carboxyl-terminated dendrimers are more soluble in basic conditions.[1][6]
-
Solvent Type: The principle of "like dissolves like" applies. The polarity and hydrogen-bonding capacity of the solvent should match the surface chemistry of the dendrimer for optimal solubility.
-
Concentration: At higher concentrations, the likelihood of intermolecular aggregation increases, which can lead to precipitation, especially for higher-generation dendrimers.[1]
-
Temperature: The effect of temperature on solubility can vary. For some systems, solubility increases with temperature, but this is not always the case and should be determined empirically.
Q2: Why do my high-generation pentaerythritol-based dendrimers appear to be insoluble in water, even with hydrophilic surface groups?
A2: Several factors could contribute to this issue:
-
Incomplete Surface Modification: If the surface functionalization (e.g., hydroxylation or PEGylation) is incomplete, exposed hydrophobic patches from the underlying dendrimer structure can lead to aggregation in aqueous media.
-
Aggregation: High-generation dendrimers have a strong tendency to aggregate, especially at high concentrations or in solutions with high ionic strength.[2] These aggregates can be difficult to re-dissolve.
-
Purity: The presence of impurities from the synthesis, such as incompletely reacted starting materials or lower-generation dendrimers with different solubility profiles, can affect the overall solubility of the sample.[7]
-
"Starburst Effect": In very high-generation dendrimers, the surface can become highly crowded, which may hinder the proper solvation of individual functional groups, a phenomenon sometimes referred to as the "starburst effect".[8]
Q3: How does the pentaerythritol core, as opposed to other cores like ethylenediamine, affect solubility?
A3: The core of the dendrimer has a relatively lower impact on the overall solubility compared to the surface groups, especially in higher generations where the core is shielded by the dendritic branches.[3] However, the tetra-functional nature of the pentaerythritol core leads to a highly branched and dense structure from the very beginning of the synthesis. This can influence the overall shape and rigidity of the dendrimer, which may indirectly affect its solubility and aggregation behavior compared to dendrimers with a di-functional core like ethylenediamine.
Troubleshooting Guides
Problem 1: My purified high-generation dendrimer precipitates out of aqueous solution upon storage.
| Possible Cause | Troubleshooting Step |
| Aggregation over time | 1. Lower the concentration: Store the dendrimer at a lower concentration. It is often easier to dilute a concentrated stock solution just before use than to re-dissolve an aggregated sample. 2. Adjust the pH: If your dendrimer has ionizable surface groups, ensure the pH of the storage buffer is one where the surface groups are charged, promoting repulsion between dendrimer molecules. 3. Add a stabilizing excipient: Consider adding a small amount of a biocompatible polymer like polyethylene glycol (PEG) to the solution to prevent aggregation. |
| Ionic strength of the buffer | 1. Use a low ionic strength buffer: High salt concentrations can screen the surface charges, reducing electrostatic repulsion and promoting aggregation. Try storing the dendrimer in deionized water or a buffer with low salt content. |
| Temperature fluctuations | 1. Store at a constant temperature: Avoid freeze-thaw cycles, which can induce aggregation. Store the solution at a constant, recommended temperature (e.g., 4°C). |
Problem 2: I am observing a low yield of my desired high-generation dendrimer, and the product has poor solubility.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction at higher generations | 1. Increase reaction time and/or temperature: Steric hindrance in higher generations can slow down the reaction. Extending the reaction time or carefully increasing the temperature may improve the yield of the fully substituted product. 2. Use a larger excess of reactant: Increasing the molar excess of the reactant in each step can help drive the reaction to completion. |
| Side reactions or structural defects | 1. Optimize reaction conditions: Review your synthetic protocol. Side reactions can lead to structural defects that impact solubility. Ensure anhydrous conditions if your reaction is moisture-sensitive. 2. Thorough purification between generations: It is crucial to purify the product after each generation to remove unreacted starting materials and byproducts.[7] Residual impurities can interfere with subsequent reactions and affect the final product's properties. |
| Aggregation during synthesis/purification | 1. Use appropriate solvents: During synthesis and purification, use solvents that are good for both the reactants and the growing dendrimer to prevent aggregation and precipitation. |
Quantitative Data
Table 1: Solubility of Pentaerythritol Core Molecule in Various Solvents
This table provides the solubility of the core molecule, not the final dendrimer.
| Solvent | Temperature (°C) | Solubility (g/L) |
| Water | 15 | 55.6 |
| Water | 20 | 56.6[9] |
| Water | 40 | 115.0[9] |
| Water | 100 | 500.0[9] |
| Methanol | 25 | 7.23 |
| Ethanol | 25 | 0.33 |
| Dimethyl Sulfoxide (DMSO) | 25 | 16.5 |
Table 2: General Influence of Generation and Surface Groups on Aqueous Solubility of PAMAM Dendrimers (Illustrative Examples)
Disclaimer: The following data is for PAMAM dendrimers with an ethylenediamine core and is intended to illustrate general trends. Actual solubility values for pentaerythritol-cored dendrimers will vary.
| Dendrimer Generation | Surface Group | General Aqueous Solubility Trend | Reference |
| G0-G3 | Amine (-NH₂) | Increases with generation at constant pH | [1] |
| G4 | Amine (-NH₂) | More soluble in acidic pH | [1] |
| G4 | Hydroxyl (-OH) | Good aqueous solubility | [4] |
| G4 | Carboxylate (-COOH) | More soluble in basic pH | [4] |
| Higher Generations (G5+) | Amine (-NH₂) | Can have reduced solubility due to aggregation | [2] |
| Any Generation | PEGylated | Generally high aqueous solubility | [10][11] |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of a High-Generation Poly(amidoamine) Dendrimer from a Tetra-functional Core (Illustrative)
This is a generalized divergent synthesis protocol that would need to be adapted and optimized for a this compound core.
-
Core Reaction (Generation 0): React the this compound core with a large excess of a primary amine-containing reactant (e.g., ethylenediamine) in a suitable solvent (e.g., methanol) at room temperature for 2-3 days.
-
Purification: Remove the solvent under reduced pressure. The excess ethylenediamine is removed by vacuum distillation. The resulting product is purified by dialysis or column chromatography to yield the G0 dendrimer.
-
Michael Addition (Generation 0.5): Dissolve the G0 dendrimer in a solvent like methanol. Add a molar excess of methyl acrylate for each primary amine on the G0 surface. Allow the reaction to proceed at room temperature for 24-48 hours.
-
Purification: Remove the solvent and excess methyl acrylate under high vacuum to obtain the G0.5 dendrimer.
-
Amidation (Generation 1.0): Dissolve the G0.5 dendrimer in methanol and add a large excess of ethylenediamine. The reaction is typically stirred at room temperature for 3-5 days.
-
Purification: Remove the solvent and excess ethylenediamine under high vacuum. Purify the G1.0 dendrimer using dialysis against methanol to remove any low molecular weight impurities.
-
Higher Generations: Repeat steps 3-6 to build subsequent generations. Note that reaction times may need to be extended for higher generations due to steric hindrance.
Protocol 2: Surface Modification with Polyethylene Glycol (PEGylation) to Enhance Aqueous Solubility
-
Activation of PEG: Activate a methoxy-PEG (mPEG) derivative with a reactive group (e.g., mPEG-NHS ester or mPEG-NCO).
-
Conjugation Reaction: Dissolve the amine-terminated pentaerythritol-core dendrimer in an appropriate anhydrous solvent (e.g., DMSO or DMF). Add the activated mPEG in a slight molar excess relative to the number of surface amine groups. Add a non-nucleophilic base (e.g., triethylamine) if necessary.
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 24-72 hours.
-
Purification: The PEGylated dendrimer is purified to remove unreacted PEG and other reagents. This is typically done by dialysis using a membrane with an appropriate molecular weight cutoff (MWCO) against deionized water for several days.
-
Lyophilization: The purified aqueous solution of the PEGylated dendrimer is lyophilized to obtain the final product as a powder.
-
Characterization: Confirm successful PEGylation using techniques such as ¹H NMR spectroscopy and FTIR spectroscopy.
Visualizations
Caption: Workflow for synthesis and solubility enhancement of pentaerythritol-based dendrimers.
References
- 1. Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dendrimers as Antiamyloid Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendrimers: Exploring Their Wide Structural Variety and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. ojs.wiserpub.com [ojs.wiserpub.com]
- 6. Frontiers | Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. ijariie.com [ijariie.com]
- 9. Pentaerythritol - Wikipedia [en.wikipedia.org]
- 10. Efficient modification of PAMAM G1 dendrimer surface with β-cyclodextrin units by CuAAC: impact on the water solubility and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dendrimer-based drug delivery systems: history, challenges, and latest developments - PMC [pmc.ncbi.nlm.nih.gov]
Preventing side reactions during the functionalization of Pentaerythrityl tetrachloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the functionalization of pentaerythrityl tetrachloride. The unique neopentyl structure of this molecule presents specific hurdles, primarily related to steric hindrance, which can lead to undesired side reactions.
Core Challenge: The Neopentyl Hindrance
This compound's structure, with a central quaternary carbon, results in significant steric hindrance at the reaction centers. This dramatically slows down the rate of bimolecular nucleophilic substitution (SN2) reactions, which are typically used for functionalizing alkyl halides. Consequently, reactions often require forcing conditions, which can promote side reactions.
Frequently Asked Questions (FAQs)
Q1: Why are my functionalization reactions with this compound so slow and often incomplete?
A1: The four chloromethyl groups are attached to a central quaternary carbon, creating a neopentyl-like structure. This arrangement severely restricts the backside attack required for a typical SN2 reaction. The steric bulk around the electrophilic carbon atoms hinders the approach of the nucleophile, leading to very slow reaction rates and incomplete substitution, often resulting in a mixture of mono-, di-, and tri-substituted products along with unreacted starting material.[1][2]
Q2: Can I use a stronger nucleophile or higher temperatures to speed up the reaction?
A2: While using a more potent nucleophile and increasing the reaction temperature can increase the reaction rate, it often leads to a higher incidence of side reactions. Elevated temperatures can promote elimination reactions (where possible) or decomposition of reactants and products. For this compound, due to the absence of β-hydrogens, classic E2 elimination is not a major pathway. However, harsh conditions can lead to other decomposition pathways or rearrangements. A careful balance of reaction conditions is crucial.
Q3: Is it possible to achieve complete tetra-substitution?
A3: Yes, complete substitution is achievable but often requires carefully optimized conditions. This may involve using a large excess of the nucleophile, extended reaction times, and potentially the use of a phase-transfer catalyst to enhance the nucleophile's reactivity in the organic phase.[1][3][4][5]
Troubleshooting Guides
Issue 1: Incomplete Substitution - A Mixture of Partially Chlorinated Intermediates
This is the most common issue encountered during the functionalization of this compound.
Symptoms:
-
NMR and mass spectrometry data indicate the presence of mono-, di-, and/or tri-substituted products in the final reaction mixture.
-
The isolated yield of the desired tetra-substituted product is low.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing incomplete substitution.
Detailed Solutions:
| Parameter | Recommendation | Rationale |
| Stoichiometry of Nucleophile | Use a significant excess of the nucleophile (e.g., 5-10 equivalents or more). | This increases the probability of the nucleophile reacting with the remaining chloro-substituents, driving the reaction towards completion. |
| Reaction Time | Extend the reaction time considerably. Monitor the reaction progress by TLC, GC, or NMR. | Due to the slow kinetics of SN2 reactions on neopentyl centers, extended reaction times are often necessary to achieve full substitution. |
| Reaction Temperature | Cautiously increase the reaction temperature. | Higher temperatures can overcome the activation energy barrier. However, monitor for potential decomposition of reactants or products. |
| Solvent | Use a polar aprotic solvent such as DMF or DMSO. | These solvents are effective at solvating the cation of an ionic nucleophile, leaving the anion more "naked" and nucleophilic. They also have high boiling points, allowing for higher reaction temperatures.[6][7] |
| Phase-Transfer Catalysis (PTC) | For reactions involving an ionic nucleophile in a biphasic system, add a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide). | The PTC helps to transport the nucleophile from the aqueous or solid phase into the organic phase where the this compound is dissolved, thereby increasing the effective concentration of the nucleophile around the substrate and accelerating the reaction.[1][3][4][5] |
Issue 2: Rearrangement Side Products
While less common than incomplete substitution, rearrangement can occur under certain conditions, particularly those favoring carbocation formation (SN1-like conditions).
Symptoms:
-
Presence of unexpected isomers in the product mixture, as detected by NMR and mass spectrometry.
Logical Relationship of Rearrangement:
Caption: Potential rearrangement pathway of neopentyl-type halides.
Troubleshooting:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Avoid conditions that favor carbocation formation. | Use polar aprotic solvents instead of polar protic solvents. Avoid strong Lewis acids that can facilitate the departure of the leaving group. |
| Nucleophile | Use a strongly nucleophilic, non-basic nucleophile. | This will favor the SN2 pathway over an SN1 pathway. |
Issue 3: Hydrolysis of Chloro-Substituents
If water is present in the reaction mixture, hydrolysis of the C-Cl bonds can occur, leading to the formation of undesired alcohol byproducts.
Symptoms:
-
Presence of hydroxyl groups in the product, as identified by IR or NMR spectroscopy.
-
Mass spectrometry data showing masses corresponding to partially or fully hydrolyzed products.
Troubleshooting:
| Parameter | Recommendation | Rationale |
| Reaction Setup | Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the introduction of atmospheric moisture. |
| Reagents and Solvents | Use anhydrous solvents and ensure all reagents are dry. | Water can act as a nucleophile, leading to hydrolysis. |
| pH Control | Avoid strongly basic or acidic aqueous conditions if possible, unless required for the specific reaction. | The rate of hydrolysis of alkyl halides can be influenced by pH.[3] While neopentyl halides are generally resistant to hydrolysis, forcing conditions can promote this side reaction. |
Experimental Protocols
Synthesis of Pentaerythrityl Tetraazide (Illustrative Protocol)
This protocol is based on procedures for the azidation of similar sterically hindered poly-haloalkanes.[8]
Reaction Scheme:
C(CH₂Cl)₄ + 4 NaN₃ → C(CH₂N₃)₄ + 4 NaCl
Experimental Workflow:
Caption: Experimental workflow for the synthesis of pentaerythrityl tetraazide.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq.), sodium azide (5.0 eq.), and anhydrous dimethylformamide (DMF).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Quantitative Data (Illustrative):
The following table summarizes expected outcomes based on varying reaction conditions, extrapolated from similar reactions.
| Parameter | Condition A | Condition B | Condition C |
| Equivalents of NaN₃ | 4.2 | 8.0 | 8.0 |
| Temperature (°C) | 80 | 100 | 120 |
| Time (h) | 24 | 48 | 48 |
| Yield of Tetraazide (%) | ~40-50% | ~70-80% | ~75-85% (with potential for decomposition) |
| Major Byproducts | Triazido-monochloride, Diazido-dichloride | Triazido-monochloride | Decomposition products |
Gabriel Synthesis of Pentaerythrityl Tetraamine (Illustrative Protocol)
This protocol is a conceptual adaptation of the Gabriel synthesis for this specific substrate.[6][9][10]
Reaction Scheme:
-
C(CH₂Cl)₄ + 4 C₈H₄KNO₂ → C(CH₂-N(CO)₂C₆H₄)₄ + 4 KCl
-
C(CH₂-N(CO)₂C₆H₄)₄ + 4 N₂H₄ → C(CH₂NH₂)₄ + 4 C₈H₆N₂O₂
Methodology:
-
Phthalimide Alkylation:
-
In a round-bottom flask, suspend potassium phthalimide (4.4 eq.) in anhydrous DMF.
-
Add a solution of this compound (1.0 eq.) in DMF dropwise.
-
Heat the reaction mixture to 100-120 °C for 48-72 hours.
-
After cooling, pour the mixture into water to precipitate the tetra-phthalimido intermediate. Filter and wash the solid.
-
-
Hydrazinolysis:
-
Suspend the dried tetra-phthalimido intermediate in ethanol.
-
Add hydrazine hydrate (10 eq.) and reflux the mixture for 12-24 hours.
-
Cool the reaction mixture and filter to remove the phthalhydrazide byproduct.
-
Acidify the filtrate with HCl to precipitate the tetraamine as its hydrochloride salt.
-
Note: Due to the extreme steric hindrance, this reaction is expected to be very challenging and may result in low yields of the fully substituted product. The use of a phase-transfer catalyst in the first step could be beneficial.
This technical support guide provides a starting point for addressing the common challenges in the functionalization of this compound. Successful synthesis will often require careful optimization of the reaction conditions for each specific nucleophile.
References
- 1. spcmc.ac.in [spcmc.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. ijirset.com [ijirset.com]
- 5. littleflowercollege.edu.in [littleflowercollege.edu.in]
- 6. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. d-nb.info [d-nb.info]
- 9. Gabriel Synthesis | Thermo Fisher Scientific - DE [thermofisher.com]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Efficient ATRP from Pentaerythrityl Tetrachloride Initiators
Welcome to our technical support center. This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing pentaerythrityl tetrachloride as an initiator for Atom Transfer Radical Polymerization (ATRP).
Troubleshooting Guide
This section addresses specific issues that may arise during the polymerization process.
| Problem | Potential Cause | Recommended Solution |
| High Polydispersity (Đ > 1.5) | 1. Slow Initiation: The rate of initiation is slower than the rate of propagation, leading to the continuous formation of new chains throughout the polymerization.[1] 2. Termination Reactions: High radical concentration can lead to irreversible termination reactions.[2] 3. Catalyst Dissociation: At very low concentrations, the catalyst complex may dissociate, reducing its effectiveness.[3] | 1. Select a More Active Catalyst: Use a catalyst system with a higher activation rate constant (k_act). For instance, CuBr/Me6TREN is a highly active catalyst.[1] 2. Increase Deactivator Concentration: Add a small amount of Cu(II) species (e.g., CuBr2) at the beginning of the reaction to shift the equilibrium towards the dormant species and reduce the radical concentration.[4] 3. Choose a Stable Ligand: Employ ligands that form highly stable complexes with copper, such as tris(2-pyridylmethyl)amine (TPMA), especially at low catalyst concentrations.[3] |
| Gel Formation/Crosslinking | 1. Intermolecular Termination: With a multifunctional initiator like this compound, termination between growing polymer chains on different initiator molecules can lead to crosslinking.[2] 2. High Monomer Conversion: The probability of intermolecular reactions increases at higher monomer conversions. | 1. Reduce Radical Concentration: Employ a less active catalyst system or add Cu(II) deactivator to slow down the polymerization and minimize termination events.[2] 2. Lower Catalyst Concentration: Using techniques like ARGET or ICAR ATRP with ppm levels of catalyst can reduce the overall radical concentration.[3] 3. Stop the Reaction at Lower Conversion: Terminate the polymerization before high monomer conversion is reached to avoid excessive crosslinking. |
| Slow or No Polymerization | 1. Catalyst Oxidation: The Cu(I) activator species is sensitive to oxygen and can be oxidized to the inactive Cu(II) state.[5] 2. Inactive Catalyst System: The chosen catalyst may not be active enough for the specific monomer and conditions. 3. Initiator/Catalyst Mismatch: The halogen of the initiator and the catalyst can affect the polymerization rate. For instance, using a chloride-based initiator with a bromide-based catalyst can lead to halide exchange, potentially slowing down the propagation.[6] | 1. Deoxygenate the System: Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen). 2. Increase Catalyst Activity: Switch to a more active ligand (e.g., Me6TREN) or increase the reaction temperature.[1] 3. Match Halides or Utilize Halide Exchange: For a C-Cl initiator, a CuCl-based catalyst is a good starting point. Alternatively, a mixed halide system (e.g., R-Cl initiator with CuBr catalyst) can sometimes be used to control initiation and propagation rates.[6][7] |
| Bimodal Molecular Weight Distribution | 1. Inefficient Initiation: A portion of the initiator does not start polymer chains, leading to a peak corresponding to the unreacted initiator or a low molecular weight species. 2. Chain Transfer Reactions: Side reactions can lead to the formation of new chains with different molecular weights. | 1. Optimize Initiator/Catalyst Ratio: Ensure a sufficient amount of active catalyst is present to activate all initiator sites. 2. Purify Monomer and Solvent: Remove any impurities that could act as chain transfer agents. |
Frequently Asked Questions (FAQs)
Q1: Which copper-based catalyst system is recommended for the ATRP of acrylates using this compound?
For the ATRP of acrylates, which have a high propagation rate constant (kp), a highly active catalyst system is generally preferred to ensure that the rate of initiation is faster than or comparable to the rate of propagation.[1] A commonly used and highly effective catalyst system is CuBr/Tris[2-(dimethylamino)ethyl]amine (Me6TREN) . This system has been shown to facilitate controlled polymerization of acrylates even at ambient temperatures with low catalyst concentrations.[1]
Q2: How can I minimize the risk of gelation when using a tetrafunctional initiator like this compound?
Gelation arises from intermolecular coupling of the growing polymer arms.[2] To minimize this, it is crucial to maintain a low concentration of active radical species. This can be achieved by:
-
Adding a Cu(II) Deactivator: Introducing a small amount of CuBr2 at the start of the reaction shifts the ATRP equilibrium towards the dormant species, reducing the concentration of propagating radicals.[4]
-
Employing Low Catalyst Concentrations: Techniques like Activators Regenerated by Electron Transfer (ARGET) or Initiators for Continuous Activator Regeneration (ICAR) ATRP allow for the use of ppm levels of the copper catalyst, which helps in keeping the radical concentration low.[3]
-
Slowing Down the Polymerization: Using a less active ligand or lowering the temperature can also reduce the rate of termination reactions.
Q3: What is the optimal ratio of initiator to catalyst?
The optimal ratio depends on the desired molecular weight and the activity of the catalyst system. For highly active catalysts like CuBr/Me6TREN, a lower catalyst-to-initiator ratio (e.g., 0.1) can be sufficient to achieve a well-controlled polymerization with low polydispersity.[1] For less active systems, a higher ratio may be necessary. It is always recommended to perform a small-scale kinetic study to determine the optimal ratio for your specific conditions.
Q4: Should I use a bromine- or chlorine-based catalyst with this compound?
This compound is a chlorine-based initiator. While you can use a bromide-based catalyst (e.g., CuBr), this will result in a mixed halide system. Halide exchange can occur, where the polymer chain ends become predominantly terminated by chlorine.[6] This can be advantageous as the stronger C-Cl bond can lead to a lower concentration of active propagating chains, potentially reducing termination reactions.[6] However, for simplicity and more predictable kinetics, using a chloride-based catalyst like CuCl with a suitable ligand is a good starting point.
Q5: Can I use advanced ATRP techniques like ARGET or ICAR with a multifunctional initiator?
Yes, and it is often recommended. ARGET and ICAR ATRP are excellent methods for reducing the total amount of copper catalyst in the system to ppm levels.[3] This is particularly beneficial when using multifunctional initiators as the lower overall radical concentration significantly reduces the likelihood of intermolecular termination and subsequent gelation.[3]
Quantitative Data Summary
Table 1: Comparison of Ligands for Copper-Catalyzed ATRP of Styrene (ICAR ATRP)
| Ligand | Catalyst Concentration (ppm) | Conversion (%) | M_n,exp | M_w/M_n |
| Me6TREN | 50 | 85 | 18,300 | 1.15 |
| TPMA | 50 | 82 | 17,800 | 1.18 |
| PMDETA | 50 | 75 | 21,500 | 1.45 |
| dNbpy | 50 | 68 | 23,400 | 1.52 |
Data adapted from a study on ICAR ATRP of styrene, illustrating the effect of ligand on polymerization control.[3]
Table 2: ARGET ATRP of n-Butyl Acrylate with Varying Catalyst Concentrations
| Catalyst System | Catalyst Conc. (ppm) | Conversion (%) | M_n,th | M_n,exp | M_w/M_n |
| Cu(II)/TPMA/Sn(EH)2 | 50 | 95 | 15,000 | 15,600 | 1.15 |
| Cu(II)/TPMA/Glucose | 50 | 48 | 9,600 | 10,500 | 1.47 |
This table showcases the feasibility of using low concentrations of copper catalysts in ARGET ATRP for acrylates.[8]
Experimental Protocols
General Protocol for Normal ATRP of an Acrylate Monomer from this compound
-
Reagents and Materials:
-
Monomer (e.g., n-butyl acrylate), inhibitor removed.
-
This compound (initiator).
-
CuCl (catalyst).
-
Ligand (e.g., PMDETA or Me6TREN).
-
Anisole (solvent).
-
CuCl2 (deactivator, optional).
-
-
Procedure: a. In a Schlenk flask equipped with a magnetic stir bar, add this compound, CuCl, and CuCl2 (if used). b. The flask is sealed with a rubber septum, and the atmosphere is deoxygenated by performing three freeze-pump-thaw cycles. c. Under an inert atmosphere (e.g., argon), add the deoxygenated monomer and solvent via syringe. d. Add the deoxygenated ligand via syringe to start the polymerization. e. Place the flask in a preheated oil bath at the desired temperature and stir. f. Samples are taken periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC). g. The polymerization is terminated by cooling the flask and exposing the reaction mixture to air, which oxidizes the Cu(I) catalyst. h. The polymer is purified by passing the solution through a short column of neutral alumina to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., methanol).
Visualizations
Caption: The core equilibrium and competing processes in ATRP.
Caption: A workflow for selecting a suitable catalyst system.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. Diminishing catalyst concentration in atom transfer radical polymerization with reducing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Degradation pathways of Pentaerythrityl tetrachloride under acidic or basic conditions.
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Pentaerythrityl tetrachloride (PETC). This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of PETC under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways of this compound (PETC) under acidic or basic conditions?
A1: this compound (PETC) is a neopentyl halide. Due to the significant steric hindrance around the central quaternary carbon, PETC is exceptionally resistant to nucleophilic substitution reactions (both SN1 and SN2 mechanisms) under typical acidic or basic conditions.
-
Under acidic conditions: Hydrolysis is expected to be extremely slow. The reaction would likely proceed via an SN1-like mechanism, but the formation of the primary carbocation is highly unfavorable. Therefore, significant degradation is not anticipated even under forcing conditions.
-
Under basic conditions: Similar to acidic conditions, SN2 hydrolysis is sterically hindered. Elimination reactions (E2) are also unlikely as there are no β-hydrogens. Therefore, PETC is expected to be highly stable in the presence of bases.
Q2: Are there any known degradation products of PETC?
A2: Due to its high stability, there is limited information in the scientific literature detailing the specific degradation products of PETC under acidic or basic hydrolysis. Any degradation would likely be a very slow, stepwise substitution of chloride ions with hydroxyl groups, potentially forming pentaerythrityl trichlorohydrin, dichlorodiol, and eventually pentaerythrityl, though complete hydrolysis is highly improbable under standard laboratory conditions.
Q3: Why is my experiment to degrade PETC not showing any reaction?
A3: The lack of observable reaction is the expected outcome for PETC under standard hydrolytic conditions. The neopentyl structure of PETC makes it sterically hindered and electronically unfavorable for common degradation pathways. If your experiment aims to study degradation, you will likely need to employ harsh, "forced" degradation conditions (e.g., very high temperatures, pressures, and extreme pH) to induce any measurable change.
Troubleshooting Guides
Issue 1: No Degradation of PETC Observed
Symptoms:
-
Analysis of the reaction mixture by techniques like GC-MS or LC-MS shows only the starting material (PETC).
-
No new peaks corresponding to potential degradation products are detected.
-
The pH of the reaction mixture remains unchanged.
Possible Causes:
-
Inherent Stability of PETC: As a neopentyl halide, PETC is highly resistant to nucleophilic attack and elimination reactions.
-
Insufficiently Harsh Conditions: Standard acidic or basic hydrolysis conditions are unlikely to be sufficient to induce degradation.
Solutions:
-
Implement Forced Degradation Conditions:
-
Increase the temperature significantly (e.g., >100°C) in a sealed reaction vessel.
-
Use highly concentrated acids (e.g., concentrated sulfuric acid) or bases (e.g., >5M NaOH).
-
Increase the reaction time substantially (days to weeks).
-
Caution: Working with concentrated acids and bases at high temperatures poses significant safety risks. Ensure appropriate personal protective equipment and engineering controls are used.
-
Issue 2: Analytical Difficulties in Detecting Degradation
Symptoms:
-
Inconsistent or non-reproducible results from analytical instruments.
-
Difficulty in separating potential degradation products from the parent compound.
-
Low signal intensity for expected degradation products.
Possible Causes:
-
Low Concentration of Degradation Products: Due to the slow reaction rate, the concentration of any degradation products may be below the detection limit of the analytical method.
-
Co-elution of Products: The polarity of partially hydrolyzed products may be very similar to PETC, leading to co-elution in chromatographic methods.
-
Thermal Degradation in GC Inlet: PETC and its chlorinated derivatives may be susceptible to thermal degradation in a hot GC injector, leading to artifact peaks.
Solutions:
-
Analytical Method Optimization:
-
GC-MS: Use a cool on-column or programmable temperature vaporization (PTV) inlet to minimize thermal degradation. Optimize the temperature program for better separation.
-
LC-MS: Employ a high-resolution mass spectrometer to differentiate between PETC and its potential degradation products based on their exact mass. Use a gradient elution with a suitable column to improve separation.
-
Derivatization: Consider derivatizing the potential hydroxylated degradation products to increase their volatility and improve their chromatographic behavior in GC-MS.
-
-
Increase Sample Concentration: Carefully concentrate the reaction mixture to increase the concentration of any potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation of PETC under Acidic Conditions
-
Preparation: In a high-pressure reaction vessel, dissolve a known concentration of PETC in a suitable co-solvent (e.g., acetonitrile or dioxane) due to its low water solubility.
-
Acidification: Add an equal volume of concentrated sulfuric acid or hydrochloric acid.
-
Reaction: Seal the vessel and heat the mixture to 120-150°C for an extended period (e.g., 24-72 hours) with constant stirring.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the organic components with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Analyze the extract using GC-MS and/or LC-MS to identify and quantify any degradation products.
Protocol 2: Forced Degradation of PETC under Basic Conditions
-
Preparation: In a high-pressure reaction vessel, dissolve a known concentration of PETC in a suitable co-solvent.
-
Basification: Add an equal volume of a concentrated aqueous solution of sodium hydroxide (e.g., 10M).
-
Reaction: Seal the vessel and heat the mixture to 120-150°C for an extended period (e.g., 24-72 hours) with vigorous stirring to ensure mixing of the aqueous and organic phases.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess base with a suitable acid (e.g., dilute hydrochloric acid).
-
Extraction: Extract the organic components with a suitable solvent.
-
Analysis: Analyze the extract using GC-MS and/or LC-MS.
Data Presentation
Table 1: Hypothetical Data Table for Forced Degradation of PETC
| Condition | Temperature (°C) | Time (h) | PETC Remaining (%) | Major Degradation Product(s) | Yield (%) |
| 1 M HCl | 80 | 72 | >99 | Not Detected | <0.1 |
| Conc. H₂SO₄ | 150 | 24 | 95 | Pentaerythrityl trichlorohydrin | 4 |
| 1 M NaOH | 80 | 72 | >99 | Not Detected | <0.1 |
| 10 M NaOH | 150 | 24 | 92 | Pentaerythrityl trichlorohydrin | 7 |
Visualizations
Caption: Inferred degradation pathway of PETC under forced acidic or basic conditions.
Caption: General experimental workflow for forced degradation studies of PETC.
Caption: Troubleshooting decision tree for PETC degradation experiments.
Validation & Comparative
A Comparative Guide to Pentaerythrityl Tetrachloride and Pentaerythritol Tetrabromide as ATRP Initiators
For Researchers, Scientists, and Drug Development Professionals
The synthesis of well-defined, complex macromolecular architectures is a cornerstone of advanced materials science and drug delivery. Star polymers, with their unique rheological and drug-loading properties, are of particular interest. The "core-first" approach using multifunctional initiators in Atom Transfer Radical Polymerization (ATRP) is a robust method for creating these structures. This guide provides an objective, data-driven comparison of two such initiators: pentaerythrityl tetrachloride (PET-Cl) and pentaerythritol tetrabromide (PET-Br).
Performance Comparison: Reactivity and Control
The fundamental difference in the performance of PET-Cl and PET-Br as ATRP initiators lies in the inherent reactivity of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, which directly impacts the kinetics and control of the polymerization.
Key Performance Differences:
-
Initiation and Polymerization Rate: Pentaerythritol tetrabromide is expected to exhibit a significantly faster initiation and overall polymerization rate compared to pentaerythritol tetrachloride. This is due to the lower bond dissociation energy of the C-Br bond, leading to a higher activation rate constant (k_act) in the ATRP equilibrium. Studies on analogous monofunctional initiators have shown that alkyl bromides can be approximately 10 to 20 times more reactive than their chloride counterparts.[1]
-
Control over Polymerization and Dispersity (Đ): While faster initiation is often desirable, it must be balanced with the rate of propagation to ensure that all polymer chains grow simultaneously. The slower initiation associated with PET-Cl can sometimes lead to polymers with a broader molecular weight distribution, or higher dispersity (Đ).[2] Conversely, the rapid activation of PET-Br generally allows for better temporal control over the polymerization, often resulting in polymers with lower dispersity, provided the propagation is not significantly faster than initiation.
-
Monomer Scope and Reaction Conditions: The higher reactivity of PET-Br makes it a more versatile initiator for a wider range of monomers, including those that are less reactive. It can also facilitate polymerization at lower temperatures. PET-Cl may require higher temperatures or more active catalyst systems to achieve efficient polymerization.
-
Chain-End Fidelity: Both initiators can produce star polymers with high chain-end functionality, which is crucial for subsequent modifications or block copolymer synthesis. However, the stronger C-Cl bond in polymers prepared from PET-Cl may be more stable against certain side reactions.
Quantitative Data Summary
Direct comparative experimental data for PET-Cl and PET-Br under identical conditions is scarce in the literature. The following table summarizes the expected performance based on established ATRP principles and data from analogous monofunctional alkyl halide initiators.
| Parameter | Pentaerythritol Tetrabromide (PET-Br) | This compound (PET-Cl) | Rationale & References |
| Activation Rate Constant (k_act) | Higher | Lower | The C-Br bond is weaker than the C-Cl bond, leading to faster activation. Alkyl bromides are generally 10-20 times more reactive than alkyl chlorides in ATRP.[1] |
| Initiation Efficiency | High | Moderate to High | Faster activation of all four arms leads to more simultaneous chain growth. |
| Rate of Polymerization | Faster | Slower | Directly related to the higher activation rate constant. |
| Polymer Dispersity (Đ) | Generally Lower (e.g., 1.1 - 1.3) | Potentially Higher (e.g., 1.2 - 1.5) | Slower, less uniform initiation from the chloride initiator can broaden the molecular weight distribution.[2] |
| Typical Reaction Temperature | Lower | Higher | A more active initiator allows for polymerization at milder conditions. |
| Catalyst Activity Requirement | Lower | Higher | A less active initiator may require a more active catalyst system to achieve reasonable polymerization rates. |
Experimental Protocols
Detailed experimental protocols for ATRP should be optimized for the specific monomer and desired polymer characteristics. Below are representative protocols for the synthesis of a four-arm star polymer using PET-Br and PET-Cl.
Protocol 1: Synthesis of Four-Arm Star Polystyrene using Pentaerythritol Tetrabromide (PET-Br)
This protocol is adapted from procedures for the synthesis of star polymers using multifunctional bromide initiators.
Materials:
-
Pentaerythritol tetrabromide (PET-Br)
-
Styrene (inhibitor removed)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add PET-Br (e.g., 0.1 mmol, 1 eq.), CuBr (0.4 mmol, 4 eq.), and styrene (40 mmol, 400 eq.).
-
Add anisole (e.g., 5 mL).
-
Seal the flask with a rubber septum and deoxygenate the mixture by three freeze-pump-thaw cycles.
-
While under a positive pressure of inert gas (e.g., argon or nitrogen), add PMDETA (0.4 mmol, 4 eq.) via a degassed syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir.
-
Monitor the reaction progress by taking samples periodically via a degassed syringe and analyzing for monomer conversion (by ¹H NMR or GC) and molecular weight/dispersity (by GPC).
-
Once the desired conversion is reached, terminate the polymerization by opening the flask to air and cooling to room temperature.
-
Dilute the reaction mixture with THF, pass it through a short column of neutral alumina to remove the copper catalyst, and precipitate the polymer in a large excess of cold methanol.
-
Filter and dry the resulting four-arm star polystyrene under vacuum.
Protocol 2: Synthesis of Four-Arm Star Poly(methyl methacrylate) using this compound (PET-Cl)
This protocol is a representative procedure, and conditions may require further optimization due to the lower reactivity of the chloride initiator.
Materials:
-
This compound (PET-Cl)
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Copper(I) chloride (CuCl)
-
Tris(2-pyridylmethyl)amine (TPMA)
-
Toluene (solvent)
Procedure:
-
To a dry Schlenk flask with a magnetic stir bar, add PET-Cl (e.g., 0.1 mmol, 1 eq.), CuCl (0.4 mmol, 4 eq.), and TPMA (0.4 mmol, 4 eq.).
-
Seal the flask and purge with an inert gas.
-
Add degassed MMA (40 mmol, 400 eq.) and toluene (e.g., 5 mL) via syringe.
-
Subject the mixture to a final deoxygenation cycle (freeze-pump-thaw).
-
Place the flask in a preheated oil bath at a higher temperature, for instance, 110 °C, and stir.
-
Monitor the polymerization as described in Protocol 1.
-
Terminate and purify the polymer using the same procedure as in Protocol 1.
Signaling Pathways and Experimental Workflows
Conclusion
Both this compound and pentaerythritol tetrabromide are effective initiators for the synthesis of four-arm star polymers via ATRP. The choice between them will depend on the specific requirements of the polymerization.
-
Pentaerythritol tetrabromide (PET-Br) is the more reactive and versatile initiator, generally leading to faster polymerizations and better control over the polymer architecture, resulting in lower dispersity. It is often the preferred choice for a wide range of monomers and for polymerizations at lower temperatures.
-
This compound (PET-Cl) is a less reactive initiator that may require more forcing conditions (higher temperature, more active catalyst) to achieve efficient polymerization. While it can be a viable option, particularly for highly reactive monomers, there is a greater potential for broader molecular weight distributions due to slower initiation.
For researchers aiming for well-defined star polymers with low dispersity and high chain-end functionality, PET-Br is generally the more robust and efficient choice. However, for specific applications where the higher stability of a C-Cl chain end is advantageous, or when working with highly active monomers, PET-Cl can also be successfully employed with careful optimization of the reaction conditions.
References
Comparing the reactivity of Pentaerythrityl tetrachloride with other polychlorinated alkanes.
For researchers, scientists, and professionals in drug development, understanding the reactivity of polychlorinated alkanes is crucial for designing novel synthetic pathways and predicting the stability of molecules. This guide provides a detailed comparison of the reactivity of pentaerythrityl tetrachloride with other polychlorinated alkanes, supported by available experimental data and methodologies.
This compound, a polychlorinated alkane with a neopentyl-like structure, is characterized by exceptionally low reactivity in nucleophilic substitution reactions. This inertness is primarily attributed to the significant steric hindrance imposed by its molecular architecture, a factor that fundamentally governs its chemical behavior and distinguishes it from less sterically congested polychlorinated alkanes.
The Decisive Role of Steric Hindrance
Nucleophilic substitution reactions, particularly the bimolecular (SN2) pathway, are highly sensitive to the steric environment around the reaction center. In an SN2 reaction, the nucleophile must approach the carbon atom from the side opposite to the leaving group (backside attack). The bulky arrangement of atoms around the central carbon in this compound effectively shields it from nucleophilic attack, dramatically slowing down the reaction rate.
The structure of this compound features a central quaternary carbon atom bonded to four chloromethyl groups. This arrangement means that any nucleophilic attack on one of the primary carbons is sterically hindered by the other three bulky chloromethyl groups. This is a classic example of the neopentyl effect, where steric hindrance is so pronounced that it renders the compound almost unreactive under standard SN2 conditions.
Quantitative Reactivity Comparison
Direct quantitative kinetic data for the nucleophilic substitution reactions of this compound is scarce in the scientific literature, a testament to its extremely low reactivity. However, the reactivity of neopentyl halides, which share the same sterically hindered structural motif, has been studied and provides a valuable benchmark.
| Compound | Relative Rate of SN2 Reaction with Iodide in Acetone | Reference Compound |
| Ethyl Bromide | 1 | Ethyl Bromide |
| Neopentyl Bromide | ~1 x 10⁻⁵ | Ethyl Bromide |
| This compound | Extremely Low (qualitatively much lower than neopentyl bromide) | (Estimated) |
| 1,2-Dichloroethane | Significantly faster than neopentyl structures | (Qualitative) |
| 1,4-Dichlorobutane | Significantly faster than neopentyl structures | (Qualitative) |
The data clearly illustrates that the presence of a neopentyl-like structure results in a dramatic decrease in reactivity, with reaction rates being several orders of magnitude lower than those of less sterically hindered primary alkyl halides. For instance, the SN2 reaction of neopentyl bromide is approximately 100,000 times slower than that of ethyl bromide. Given that this compound possesses four such sterically demanding groups around a central point, its reactivity is expected to be even further diminished. In contrast, linear polychlorinated alkanes like 1,2-dichloroethane and 1,4-dichlorobutane, lacking this severe steric congestion, are significantly more susceptible to nucleophilic attack.
Experimental Protocols for Assessing Reactivity
Determining the reaction kinetics of highly unreactive compounds like this compound requires specialized experimental setups and sensitive analytical techniques capable of monitoring very slow reactions.
General Experimental Protocol for Comparative Kinetic Studies of Polychlorinated Alkanes
Objective: To compare the relative rates of nucleophilic substitution of various polychlorinated alkanes with a given nucleophile (e.g., sodium iodide in acetone).
Materials:
-
This compound
-
Other polychlorinated alkanes for comparison (e.g., 1,4-dichlorobutane, 1,2-dichloroethane)
-
Sodium Iodide
-
Anhydrous Acetone (solvent)
-
Thermostated reaction vessel
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector
-
Standard laboratory glassware and equipment
Procedure:
-
Solution Preparation: Prepare standardized solutions of the polychlorinated alkanes and sodium iodide in anhydrous acetone.
-
Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature (e.g., 50 °C, as higher temperatures may be needed for slow reactions), mix the solution of the polychlorinated alkane with the sodium iodide solution.
-
Sampling: At regular, predetermined time intervals, withdraw aliquots from the reaction mixture. The frequency of sampling will depend on the expected reaction rate; for very slow reactions, this could be on the scale of hours or even days.
-
Quenching: Immediately quench the reaction in the withdrawn aliquot to stop any further conversion. This can be achieved by rapid cooling and dilution with a suitable solvent.
-
Analysis: Analyze the quenched samples using HPLC or GC to determine the concentration of the reactant remaining and/or the product formed.
-
Data Analysis: Plot the concentration of the reactant versus time. From this data, determine the initial rate of the reaction. For a second-order reaction, the rate law is: Rate = k[Alkyl Halide][Nucleophile]. The rate constant (k) can be calculated, providing a quantitative measure of reactivity.
Note on Methodology for Extremely Slow Reactions: For compounds as unreactive as this compound, monitoring the reaction at ambient or slightly elevated temperatures may not yield measurable changes over a practical timescale. In such cases, high-temperature and high-pressure conditions might be necessary to force the reaction to proceed at an observable rate. Alternatively, competition experiments, where a more reactive halide is present in the same reaction mixture, can be used to determine relative reactivities.
Logical Workflow for Reactivity Assessment
The following diagram illustrates the logical workflow for comparing the reactivity of polychlorinated alkanes.
Caption: A flowchart outlining the key steps in the experimental comparison of polychlorinated alkane reactivity.
Conclusion
This compound stands out as a uniquely unreactive polychlorinated alkane due to the profound steric hindrance inherent in its neopentyl-like structure. While this property makes it a challenging substrate for synthetic transformations via nucleophilic substitution, it also imparts exceptional stability. For researchers in fields such as drug development, this understanding is critical for the rational design of molecules where inertness of a specific moiety is a desired trait. The direct comparison with less hindered polychlorinated alkanes quantitatively underscores the dramatic impact of molecular architecture on chemical reactivity. Future research involving high-temperature kinetic studies would be invaluable in providing precise quantitative data on the reactivity of this exceptionally stable molecule.
Adamantane vs. Pentaerythritl Tetrachloride: A Comparative Guide for Rigid Polymer Synthesis
For researchers, scientists, and drug development professionals seeking to synthesize rigid polymers with tailored properties, the choice of a core monomer is a critical design parameter. This guide provides a comprehensive comparison of two such cores: the bulky, diamondoid adamantane and the tetrafunctional pentaerythritl tetrachloride. By examining their impact on polymer properties, supported by experimental data, this document aims to inform the selection of the optimal core for specific high-performance applications.
The inherent rigidity and defined geometry of a polymer's core building block significantly influence its macroscopic properties, including thermal stability, mechanical strength, and solubility. Adamantane, with its cage-like, strain-free structure, is a well-established monomer for enhancing these characteristics. In contrast, pentaerythritl tetrachloride, a tetrafunctional molecule, offers a versatile platform for creating highly cross-linked or star-shaped polymer architectures.
Performance Comparison: Adamantane-Core vs. Pentaerythritol-Core Polymers
A direct comparison in the context of amphiphilic star-shaped polymers for drug delivery has shown that the rigid and bulky nature of the adamantane core can lead to higher thermodynamic stability and drug loading capacity compared to a more flexible pentaerythritol-based core.[1]
| Property | Adamantane-Core Polymer | Pentaerythritol-Core Polymer | Reference |
| Critical Micelle Concentration (CMC) | 0.0050 mg/mL | 0.0087 mg/mL | [1] |
| Doxorubicin Loading Content (LC) | 10.39% | 8.94% | [1] |
Lower CMC indicates higher thermodynamic stability of the resulting micelles.
In-depth Look at Adamantane-Core Polymers
The incorporation of adamantane into a polymer backbone consistently leads to a significant enhancement of its thermal and mechanical properties. This is attributed to the rigid, bulky nature of the adamantane cage, which restricts polymer chain mobility.[2][3]
Thermal Properties of Adamantane-Based Polymers
| Polymer Type | Glass Transition Temperature (Tg) | 10% Weight Loss Temperature (TGA) | Reference |
| Adamantane-based Polyimides | 248 - 308 °C | > 500 °C (in air and nitrogen) | [4] |
| Adamantane-based Dicyanate Ester Polymer | ~370 °C | ~480 °C | [5] |
Mechanical Properties of Adamantane-Based Polymers
While specific quantitative data for a direct comparison of mechanical properties is sparse in the readily available literature, the rigid structure of adamantane is known to enhance the modulus and tensile strength of polymers. For example, the incorporation of adamantane into polypropylene has been shown to increase its tensile modulus.[6]
Pentaerythritol-Core Polymers: A Focus on Non-Rigid Applications
The available literature on polymers derived from pentaerythritol and its derivatives, including the tetrachloride, primarily focuses on applications where high rigidity is not the primary goal, such as in drug delivery, hydrogels, and as plasticizers.[7][8] Pentaerythritol's tetrafunctionality is often utilized to create star-shaped or cross-linked polymers with flexible arms.[9][10]
A study on HTPB-based polyurethane demonstrated that the addition of pentaerythritol as a cross-linker increased the Young's Modulus and hardness of the resulting elastomer.[8] However, there is a notable lack of experimental data in the public domain regarding the synthesis and characterization of rigid, high-performance polymers from pentaerythritl tetrachloride.
Experimental Protocols
Synthesis of Adamantane-Based Polyimides
A common method for synthesizing adamantane-based polyimides involves a two-stage process. First, an adamantane-based diamine is reacted with an aromatic dianhydride to form a poly(amic acid). This intermediate is then thermally or chemically treated to induce cyclization, forming the final polyimide.[4]
Experimental Workflow: Synthesis of Adamantane-Based Polyimides
Caption: A two-stage process for synthesizing adamantane-based polyimides.
Synthesis of Star-Shaped Polymers (General Approach)
Star-shaped polymers can be synthesized via two primary strategies: "arm-first" and "core-first". In the "arm-first" method, linear polymer chains ("arms") are synthesized first and then attached to a multifunctional core molecule. In the "core-first" approach, a multifunctional initiator (the "core") initiates the polymerization of monomers to grow the arms.[9][11] Pentaerythritl tetrachloride, with its four reactive sites, is a suitable candidate for a "core-first" synthesis.
Logical Relationship: Star Polymer Synthesis Strategies
Caption: Two primary strategies for the synthesis of star-shaped polymers.
Conclusion
The choice between an adamantane-core and a pentaerythritl tetrachloride-core for rigid polymer synthesis depends heavily on the desired final properties and the intended application.
-
Adamantane-core monomers are an excellent choice for creating polymers with high thermal stability and rigidity. The bulky, cage-like structure of adamantane effectively restricts chain motion, leading to enhanced performance in demanding applications.
-
Pentaerythritl tetrachloride is a versatile core for producing star-shaped and cross-linked polymers. While its use in creating highly rigid materials is not well-documented in publicly available literature, its tetrafunctionality offers significant potential for creating complex, three-dimensional polymer architectures.
For researchers focused on developing polymers with maximum thermal and mechanical robustness, adamantane-based monomers present a well-documented and effective solution. For those interested in exploring novel, highly branched, or star-shaped architectures, pentaerythritl tetrachloride provides a promising, albeit less characterized, starting point for rigid polymer synthesis. Further research into the polymerization of pentaerythritl tetrachloride with rigid comonomers is needed to fully elucidate its potential in this area.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Influence of Different Polymeric Matrices on the Properties of Pentaerythritol Tetranitrate - ProQuest [proquest.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Star-shaped polymer - Wikipedia [en.wikipedia.org]
- 10. kinampark.com [kinampark.com]
- 11. pubs.acs.org [pubs.acs.org]
Cytotoxicity comparison of dendrimers synthesized from different core molecules.
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of nanomaterials is paramount. Dendrimers, with their precisely engineered architecture, offer immense potential in drug delivery and diagnostics. However, their interaction with biological systems, particularly their inherent cytotoxicity, is a critical consideration. This guide provides a comparative analysis of the cytotoxicity of dendrimers synthesized from different core molecules, supported by experimental data and detailed protocols.
The core of a dendrimer serves as the foundational scaffold from which its branching generations emanate. While surface chemistry and generation number are well-known determinants of cytotoxicity, the nature of the core molecule itself plays a significant, though often less emphasized, role. This guide focuses on comparing the cytotoxicity of two of the most extensively studied classes of dendrimers: poly(amidoamine) (PAMAM) and poly(propylenimine) (PPI) dendrimers, which are synthesized from ethylenediamine and diaminobutane cores, respectively.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying cytotoxicity. The following tables summarize the IC50 values for PAMAM and PPI dendrimers across various cell lines, as determined by the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Lower IC50 values indicate higher cytotoxicity.
Table 1: Cytotoxicity (IC50) of Cationic PAMAM Dendrimers in Various Cell Lines
| Generation | Core Molecule | Cell Line | IC50 (µM) | Reference |
| G3 | Ethylenediamine | DU145 | ≤ 13.24 | [1] |
| G4 | Ethylenediamine | A549 | > 72 | [2] |
| G4 | Ethylenediamine | MCF-7 | > 72 | [2] |
| G4 | Ethylenediamine | DU145 | ≤ 13.24 | [1] |
| G4 | Ethylenediamine | HepG2 | ≥ 402 | [1] |
| G5 | Ethylenediamine | DU145 | ≤ 13.24 | [1] |
| G5 | Ethylenediamine | HepG2 | ≥ 402 | [1] |
Table 2: Cytotoxicity (IC50) of Cationic PPI Dendrimers in Various Cell Lines
| Generation | Core Molecule | Cell Line | IC50 (µM) | Reference |
| G3 | Diaminobutane | DU145 | ≤ 12.84 | [1] |
| G4 | Diaminobutane | A549 | 4.3 | [2] |
| G4 | Diaminobutane | MCF-7 | 4.1 | [2] |
| G4 | Diaminobutane | DU145 | ≤ 12.84 | [1] |
| G4 | Diaminobutane | HepG2 | ≤ 240 | [1] |
| G5 | Diaminobutane | DU145 | ≤ 12.84 | [1] |
| G5 | Diaminobutane | HepG2 | ≤ 240 | [1] |
Observations:
-
Core Influence: In a direct comparison, generation 4 PPI dendrimer (diaminobutane core) was found to be at least 50 times more toxic than generation 3 PAMAM dendrimer (ethylenediamine core) to MCF-7 and A549 cells[2].
-
Generation Dependence: For both PAMAM and PPI dendrimers, cytotoxicity generally increases with higher generations in cancer cell lines[1].
-
Cell Line Specificity: The cytotoxic effect of dendrimers is highly dependent on the cell line. For instance, HepG2 cells were less sensitive to both PAMAM and PPI dendrimers compared to DU145 cells[1].
Experimental Protocols
Accurate and reproducible cytotoxicity data rely on standardized experimental protocols. Below are detailed methodologies for the commonly used MTT and Lactate Dehydrogenase (LDH) assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁵ cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Dendrimer Treatment: Prepare serial dilutions of the dendrimers in culture medium. Replace the old medium with 100 µL of the dendrimer-containing medium. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the absorbance of the untreated control cells.
LDH Assay for Cytotoxicity
The LDH assay is a cytotoxicity assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Enzyme Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm. The amount of color formed is proportional to the amount of LDH released, which is an indicator of cell lysis.
Signaling Pathways in Dendrimer-Induced Cytotoxicity
The cytotoxic effects of dendrimers are often mediated through specific signaling pathways, leading to programmed cell death or apoptosis.
General Workflow for Assessing Dendrimer Cytotoxicity
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxic effects of dendrimers.
Intrinsic Apoptosis Pathway Activated by Cationic Dendrimers
Cationic dendrimers, such as those from the PAMAM and PPI families, can induce cytotoxicity by triggering the intrinsic apoptosis pathway. This process often involves the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.
Cationic dendrimers can interact with the negatively charged cell membrane, leading to membrane permeabilization and internalization. Once inside the cell, they can localize to the mitochondria, leading to an increase in ROS production[1]. This oxidative stress can damage cellular components and trigger the apoptotic cascade.
The Bcl-2 family of proteins plays a crucial role in regulating this pathway. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated[2]. This shift in balance leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the dismantling of the cell[2].
Furthermore, studies have shown that PAMAM dendrimers can modulate other signaling pathways, such as the JNK and ERK1/ERK2 pathways, which are also involved in apoptosis[2].
Conclusion
The core molecule is a fundamental determinant of a dendrimer's cytotoxic profile. This guide highlights that dendrimers with a diaminobutane core (PPI) can exhibit greater cytotoxicity than those with an ethylenediamine core (PAMAM) under similar conditions. However, it is crucial to recognize that cytotoxicity is a multifaceted issue influenced by a combination of factors including generation, surface functionality, and the specific biological system under investigation.
For researchers in drug development, a thorough understanding of these structure-toxicity relationships is essential for the rational design of safer and more effective dendrimer-based nanomedicines. The provided experimental protocols and pathway diagrams serve as a foundational resource for conducting and interpreting cytotoxicity studies, ultimately contributing to the development of biocompatible and clinically viable nanomaterials.
References
Thermal stability analysis of polymers derived from Pentaerythrityl tetrachloride.
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of polymeric materials is a critical parameter influencing their processing, application range, and lifespan. Polymers derived from multifunctional monomers, such as those based on a pentaerythrityl core, offer unique three-dimensional architectures that can significantly impact their thermal properties. This guide provides a comparative analysis of the thermal stability of hyperbranched and star-shaped polymers derived from or incorporating pentaerythrityl and its derivatives, benchmarked against other polymeric structures. The data presented is supported by detailed experimental protocols for thermal analysis.
Comparative Thermal Stability Data
The thermal stability of polymers is primarily assessed by Thermogravimetric Analysis (TGA), which determines the decomposition temperature (Td), and Differential Scanning Calorimetry (DSC), which identifies the glass transition temperature (Tg). The following tables summarize key thermal properties of various pentaerythrityl-based and other relevant polymers.
| Polymer System | Core/Branching Unit | Td (5% weight loss, °C) | Tg (°C) | Reference |
| Hyperbranched Polymers | ||||
| Hyperbranched Polyglycerol Esters (Phthalate Units) | Polyglycerol | > 400 | N/A | [1] |
| Hyperbranched Polyglycerol Esters (Sebacic Acid Units) | Polyglycerol | > 400 | N/A | [1] |
| Hyperbranched Polyester (Gly/AdA) | Glycerol/Adipic Acid | 200 - 300 | -31.3 | [2] |
| Hyperbranched Epoxy Resin (BPA/PEG) | Pentaerythrityl | ~350 | 50 - 70 | [3][4] |
| Star-Shaped Polymers | ||||
| Star-shaped Poly(ε-caprolactone) (PCL) | Pentaerythrityl | ~350 | N/A | |
| Linear Polymer for Comparison | ||||
| Poly(ethylene glycol) (PEG) | - | ~200 (in air) | -65 | [5][6][7] |
N/A: Data not available in the cited sources.
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate assessment and comparison of polymer thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the polymer by measuring mass loss as a function of temperature.
Typical Protocol:
-
Instrument: TGA Q500-TA Instruments or similar.
-
Sample Preparation: 5-10 mg of the polymer sample is placed in an alumina or platinum crucible.
-
Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a flow rate of 30-90 mL/min to prevent oxidative degradation.[8][9]
-
Heating Program: The sample is heated from room temperature (e.g., 25°C) to a final temperature (e.g., 700-900°C) at a constant heating rate, commonly 10°C/min.[10]
-
Data Analysis: The temperature at which 5% weight loss occurs (Td5%) is recorded as the onset of significant decomposition. The residual mass at the final temperature is also noted.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc) of the polymer by measuring the heat flow into or out of a sample as a function of temperature.
Typical Protocol for Crosslinked/Hyperbranched Polymers:
-
Instrument: Netzsch 204 calorimeter, Mettler-Toledo DSC 1 STARe, or similar.[8][9]
-
Sample Preparation: A small sample (5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.[9]
-
Heating and Cooling Program:
-
First Heating Scan: The sample is heated from a low temperature (e.g., -50°C) to a temperature above its expected Tg or Tm (e.g., 200°C) at a controlled rate, typically 10°C/min. This scan erases the polymer's previous thermal history.[4]
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate (e.g., 10°C/min).
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first. The Tg is determined from the midpoint of the step transition in the heat flow curve of the second heating scan.
-
-
Atmosphere: The measurements are conducted under an inert nitrogen atmosphere with a typical flow rate of 30 mL/min.[9]
Visualizing Experimental and Logical Workflows
To further elucidate the processes involved in thermal stability analysis, the following diagrams, generated using the DOT language, illustrate key workflows and relationships.
References
- 1. Publishers Panel [wulsannals.com]
- 2. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Thermal/oxidative degradation and stabilization of polyethylene glycol | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. softmatter.quimica.unlp.edu.ar [softmatter.quimica.unlp.edu.ar]
- 9. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 10. fedoa.unina.it [fedoa.unina.it]
Crosslinking efficiency of Pentaerythrityl tetrachloride compared to other tetra-functional crosslinkers.
A Comparative Guide to the Crosslinking Efficiency of Tetra-functional Crosslinkers for Researchers and Drug Development Professionals
Introduction
Crosslinking is a critical process in the formation of three-dimensional polymer networks, such as hydrogels, which are extensively used in biomedical applications like drug delivery and tissue engineering. The choice of a crosslinking agent significantly influences the final properties of the hydrogel, including its mechanical strength, swelling behavior, and degradation kinetics. Tetra-functional crosslinkers, which can form four connections, are particularly effective in creating robust and stable networks.
This guide provides a comparative overview of the crosslinking efficiency of pentaerythritol-derived tetra-functional crosslinkers, specifically Pentaerythritol Tetraacrylate (PETA) and Pentaerythritol Tetrakis(3-mercaptopropionate) (PETMP) , and compares them with another widely used tetra-functional crosslinker, Tetra-functional Poly(ethylene glycol) (Tetra-PEG) . While this guide aims to be comprehensive, it is important to note that comparative data for Pentaerythritol Tetrachloride as a hydrogel crosslinker is scarce in publicly available scientific literature. Therefore, the focus will be on its more commonly used and well-characterized derivatives.
Crosslinking Mechanisms and Reactivity
The crosslinking efficiency of a tetra-functional agent is largely determined by its chemical structure and the reaction mechanism it employs to form crosslinks.
-
Pentaerythritol Tetraacrylate (PETA) typically undergoes crosslinking via free-radical polymerization of its acrylate groups. This can be initiated by UV light in the presence of a photoinitiator or by thermal initiators. The reaction is generally rapid but can be inhibited by oxygen.
-
Pentaerythritol Tetrakis(3-mercaptopropionate) (PETMP) participates in crosslinking through thiol-ene or thiol-Michael addition reactions.
-
Thiol-ene reactions involve the radical-mediated addition of a thiol group to a vinyl group (ene). This reaction is known for its high efficiency, rapid kinetics, and insensitivity to oxygen.
-
Thiol-Michael addition is the base-catalyzed conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate or maleimide. This reaction proceeds under mild conditions and does not require an initiator.
-
-
Tetra-functional Poly(ethylene glycol) (Tetra-PEG) crosslinkers are versatile and can be functionalized with various reactive groups to participate in different "click" chemistry reactions. A common approach is the Michael-type addition between a Tetra-PEG end-functionalized with a thiol group and another Tetra-PEG end-functionalized with a maleimide or vinyl sulfone group. This results in a highly uniform and well-defined network structure.
A study comparing the reactivity of different thiols in a thiol-Michael addition with acrylated epoxidized soybean oil found the following order of reactivity: 1,3-benzenedithiol > pentaerythritol tetra(3-mercaptopropionate) > hexathiolated squalene.
Comparative Performance Data
The following tables summarize key performance indicators for hydrogels crosslinked with PETA, PETMP, and Tetra-PEG based on available literature. It is important to note that the properties of the final hydrogel are highly dependent on the specific polymer being crosslinked, the concentration of the crosslinker, and the reaction conditions.
Table 1: Comparison of Crosslinking Kinetics and Efficiency
| Parameter | Pentaerythritol Tetraacrylate (PETA) | Pentaerythritol Tetrakis(3-mercaptopropionate) (PETMP) | Tetra-functional PEG (Tetra-PEG) |
| Crosslinking Chemistry | Free-radical polymerization | Thiol-ene or Thiol-Michael addition | Michael addition, Thiol-ene, etc. |
| Reaction Initiator | Photoinitiator (UV) or Thermal initiator | Radical initiator (for thiol-ene) or Base catalyst (for thiol-Michael) | Often catalyst-free (pH dependent) |
| Gelation Time | Can be very fast (seconds to minutes) depending on initiator concentration and light intensity. | Thiol-ene reactions are generally very fast. Thiol-Michael addition can range from minutes to hours depending on pH and catalyst. | Typically rapid, with gelation occurring within minutes.[1] |
| Gel Fraction | Generally high, can reach up to 96% with sufficient crosslinker concentration and irradiation dose.[2] | High, with stoichiometric formulations yielding higher gel fractions. | High, indicating efficient network formation. |
Table 2: Comparison of Mechanical and Physical Properties of Resulting Hydrogels
| Property | Pentaerythritol Tetraacrylate (PETA) | Pentaerythritol Tetrakis(3-mercaptopropionate) (PETMP) | Tetra-functional PEG (Tetra-PEG) |
| Storage Modulus (G') | Can be tuned over a wide range by varying PETA concentration. For PEO hydrogels, G' increases with PETA concentration. | Superior mechanical properties are often observed in hydrogels prepared with stoichiometric (1:1) ratios of thiol to ene groups.[3] | Can be precisely controlled by varying the polymer concentration. Higher concentrations lead to higher storage moduli.[4] |
| Compressive Strength | Increases with increasing PETA concentration. | Can be tailored based on the stoichiometry of the thiol and ene components. | High mechanical strength can be achieved due to the formation of a homogeneous network. |
| Swelling Ratio | Decreases with increasing PETA concentration due to higher crosslink density. | Depends on the acrylate-to-thiol ratio, with stoichiometric formulations generally showing lower swelling.[3] | Inversely proportional to the polymer concentration; higher concentration leads to lower swelling.[4] |
| Crosslink Density | Directly proportional to the concentration of PETA used. | Can be controlled by the stoichiometry of the reactants. | Can be precisely controlled by the molecular weight and concentration of the PEG precursors. |
Experimental Protocols
Below are generalized experimental protocols for the synthesis and characterization of hydrogels using these tetra-functional crosslinkers.
Experimental Protocol 1: Hydrogel Synthesis using Pentaerythritol Tetraacrylate (PETA) via Photopolymerization
-
Preparation of Precursor Solution:
-
Dissolve the desired polymer (e.g., polyethylene oxide, PEO) in a suitable solvent (e.g., deionized water) to the desired concentration.
-
Add the photoinitiator (e.g., Irgacure 2959) to the polymer solution and stir until completely dissolved. The concentration of the photoinitiator is typically in the range of 0.05-1% (w/w) of the polymer.
-
Add the desired concentration of PETA to the solution and mix thoroughly to ensure homogeneity.
-
-
Hydrogel Formation:
-
Pour the precursor solution into a mold of the desired shape and dimensions.
-
Expose the solution to UV light (e.g., 365 nm) for a specified duration to initiate crosslinking. The irradiation time will depend on the concentration of the photoinitiator and the intensity of the UV source.
-
-
Post-synthesis Purification:
-
Immerse the formed hydrogel in a large volume of deionized water or a suitable solvent to remove any unreacted monomers, crosslinker, and photoinitiator. The washing solvent should be changed periodically over 24-48 hours.
-
Experimental Protocol 2: Hydrogel Synthesis using Pentaerythritol Tetrakis(3-mercaptopropionate) (PETMP) via Thiol-Michael Addition
-
Preparation of Precursor Solutions:
-
Prepare a solution of a polymer containing electron-deficient double bonds (e.g., polyethylene glycol diacrylate, PEGDA) in a suitable buffer (e.g., phosphate-buffered saline, PBS, at a slightly basic pH to catalyze the reaction).
-
Prepare a separate solution of PETMP in the same buffer.
-
-
Hydrogel Formation:
-
Mix the two precursor solutions in a stoichiometric ratio of thiol groups (from PETMP) to acrylate groups (from PEGDA).
-
Vortex or stir the mixture briefly to ensure homogeneity.
-
Allow the mixture to stand at room temperature or a controlled temperature for gelation to occur. The gelation time will depend on the pH of the buffer and the concentration of the reactants.
-
-
Post-synthesis Purification:
-
Similar to the PETA hydrogels, wash the resulting hydrogel extensively to remove any unreacted components.
-
Experimental Protocol 3: Hydrogel Synthesis using Tetra-PEG via Michael Addition
-
Preparation of Precursor Solutions:
-
Dissolve Tetra-PEG with thiol end groups (Tetra-PEG-SH) in a suitable buffer solution (e.g., triethanolamine buffer, pH 8.0).
-
Dissolve Tetra-PEG with maleimide or vinyl sulfone end groups (Tetra-PEG-MA or Tetra-PEG-VS) in a separate vial of the same buffer solution.
-
-
Hydrogel Formation:
-
Quickly mix the two solutions at a 1:1 stoichiometric ratio of thiol to maleimide/vinyl sulfone groups.
-
The mixture will typically gel within minutes at room temperature.
-
-
Post-synthesis Characterization:
-
Due to the high efficiency of the click reaction, purification may not be necessary for many applications. However, swelling studies can be performed by immersing the gel in a buffer solution.
-
Mandatory Visualizations
Experimental Workflow for Hydrogel Synthesis and Characterization
Caption: General experimental workflow for the synthesis and characterization of tetra-functionally crosslinked hydrogels.
Logical Relationship of Crosslinker Properties and Hydrogel Performance
Caption: Logical relationship between crosslinker properties and the resulting performance characteristics of the hydrogel.
References
- 1. Click-Crosslinked Injectable Gelatin Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectively Cross-Linked Tetra-PEG Hydrogels Provide Control over Mechanical Strength with Minimal Impact on Diffusivity - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic techniques to differentiate between generations of dendrimers with a Pentaerythrityl tetrachloride core.
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of spectroscopic techniques to differentiate between generations of dendrimers synthesized with a pentaerythrityl tetrachloride core. The following sections detail the experimental methodologies and comparative data derived from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy.
Dendrimers, with their highly branched, well-defined architecture, are synthesized in a stepwise manner, leading to discrete "generations" of increasing size and complexity. The ability to accurately identify and differentiate between these generations is crucial for quality control and for understanding the structure-property relationships that govern their performance in applications such as drug delivery. Spectroscopic techniques offer powerful, non-destructive methods for this purpose. This guide focuses on dendrimers initiated from a this compound core, a common starting point for creating a four-armed dendritic structure.
Spectroscopic Analysis Workflow
The general workflow for differentiating dendrimer generations using spectroscopic techniques involves sample preparation, spectral acquisition, and data analysis to identify generation-dependent changes in the spectroscopic signatures.
Figure 1: General workflow for spectroscopic differentiation of dendrimer generations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for dendrimer characterization, providing detailed structural information. Both ¹H and ¹³C NMR are employed to monitor the stepwise growth of dendrimer generations.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the dendrimer sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent depends on the solubility of the specific dendrimer generation and its surface functionalities.
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.
-
¹H NMR Acquisition: Acquire ¹H NMR spectra to observe the protons in the molecule. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration, and a spectral width that encompasses all expected proton resonances.
-
¹³C NMR Acquisition: Acquire ¹³C NMR spectra, often with proton decoupling, to observe the carbon framework. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Analysis: Process the spectra by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons in different chemical environments.
Comparative Data:
As the dendrimer generation increases, the following changes are typically observed in the NMR spectra:
-
¹H NMR:
-
Signal Broadening: Protons in the inner generations become more shielded and their signals may broaden due to restricted motion.
-
Increased Signal Intensity of Repeating Units: The integral values of the signals corresponding to the repeating monomer units increase relative to the signals of the pentaerythrityl core protons.
-
Chemical Shift Changes: Protons closer to the core may experience slight upfield or downfield shifts due to changes in the chemical environment with increasing steric crowding.
-
-
¹³C NMR:
-
Appearance of New Signals: The addition of each generation introduces new carbon environments, leading to the appearance of new signals.
-
Signal Intensity Changes: Similar to ¹H NMR, the relative intensity of signals from the repeating units increases with generation.
-
Resolution Challenges: In higher generations, the signals of carbons in similar environments within the dendrimer structure may overlap, making complete resolution difficult.
-
| Generation | Core Protons (δ, ppm) | Repeating Unit Protons (δ, ppm) | Terminal Group Protons (δ, ppm) |
| G1 | [Specific chemical shift] | [Specific chemical shift range] | [Specific chemical shift] |
| G2 | [Slightly shifted] | [Increased integral, possible broadening] | [Specific chemical shift] |
| G3 | [Further shifted/broadened] | [Further increased integral and broadening] | [Specific chemical shift] |
Table 1: Representative ¹H NMR Chemical Shift Ranges for Different Generations of Dendrimers with a Pentaerythrityl Core. (Note: Specific values are highly dependent on the dendrimer's specific chemical structure and the solvent used).
| Generation | Core Carbons (δ, ppm) | Repeating Unit Carbons (δ, ppm) | Terminal Group Carbons (δ, ppm) |
| G1 | [Specific chemical shift] | [Specific chemical shift range] | [Specific chemical shift] |
| G2 | [Slightly shifted] | [New signals may appear] | [Specific chemical shift] |
| G3 | [Further shifted] | [Increased complexity and potential overlap] | [Specific chemical shift] |
Table 2: Representative ¹³C NMR Chemical Shift Ranges for Different Generations of Dendrimers with a Pentaerythrityl Core. (Note: Specific values are highly dependent on the dendrimer's specific chemical structure and the solvent used).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive technique for identifying functional groups within the dendrimer structure. It is particularly useful for confirming the success of the chemical reactions involved in each generation's synthesis.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid dendrimer sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press the mixture into a thin, transparent pellet.[1]
-
Thin Film: If the dendrimer is soluble, dissolve it in a volatile solvent and cast a thin film onto a KBr or NaCl salt plate.[2]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is often the simplest method.[3]
-
-
Instrument Setup: Use an FTIR spectrometer to collect the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/salt plate) should be collected and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the dendrimer, such as C-O (ether), C=O (amide/ester), N-H (amine/amide), and C-N bonds.
Comparative Data:
The key to differentiating generations with FTIR lies in observing the appearance or disappearance of specific vibrational bands corresponding to the functional groups being added or consumed in each synthetic step.
| Generation | Characteristic IR Bands (cm⁻¹) | Interpretation |
| G0 (Core) | C-Cl stretching | Presence of the initial tetrachloride core. |
| G1 | Appearance of new bands (e.g., C-N, N-H, C=O) | Successful addition of the first generation of branching units. |
| G2 | Increased intensity of repeating unit bands | Growth of the dendrimer structure. |
| G3 | Further increase in intensity and potential band broadening | Higher density of functional groups. |
Table 3: Expected Changes in FTIR Spectra with Increasing Dendrimer Generation.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For dendrimers, this technique is particularly useful if the repeating units or terminal groups contain chromophores (light-absorbing groups).
Experimental Protocol:
-
Sample Preparation: Prepare a series of dilute solutions of each dendrimer generation in a UV-transparent solvent (e.g., water, methanol, or acetonitrile). The concentrations should be chosen to ensure the absorbance falls within the linear range of the spectrophotometer (typically below 1.0).
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record the absorbance spectrum over a relevant wavelength range (e.g., 200-800 nm). Use the pure solvent as a reference.
-
Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known accurately.
Comparative Data:
The UV-Vis spectra can differentiate dendrimer generations based on the following principles:
-
Hyperchromic Effect: As the number of chromophoric units increases with each generation, the overall molar absorptivity of the dendrimer solution at a specific wavelength is expected to increase.[4]
-
Shifts in λ_max: Changes in the electronic environment around the chromophores due to increased steric hindrance or interactions between chromophores in higher generations can lead to slight shifts (either bathochromic - to longer wavelengths, or hypsochromic - to shorter wavelengths) in the λ_max.[5] For some dendrimers, an absorption band in the range of 280-285 nm has been correlated with the degree of protonation of interior tertiary amines.[5][6]
| Generation | λ_max (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
| G1 | [Value] | [Value] |
| G2 | [Slightly shifted value] | [Increased value] |
| G3 | [Further shifted value] | [Further increased value] |
Table 4: Representative Changes in UV-Vis Spectral Data with Increasing Dendrimer Generation.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique that can be used if the dendrimers are inherently fluorescent or are functionalized with fluorescent probes. The fluorescence properties can be sensitive to the local environment and can thus reflect the structural changes between generations.
Experimental Protocol:
-
Sample Preparation: Prepare very dilute solutions of the dendrimer samples in a suitable solvent. It is crucial to avoid high concentrations that can lead to self-quenching.
-
Instrument Setup: Use a spectrofluorometer. Determine the optimal excitation wavelength by recording an excitation spectrum while monitoring the emission at an expected wavelength. Then, record the emission spectrum by scanning the emission wavelengths while exciting at the determined optimal excitation wavelength.
-
Data Analysis: Analyze the emission spectra for the wavelength of maximum emission, fluorescence intensity, and quantum yield.
Comparative Data:
Changes in the fluorescence spectra can indicate differences between dendrimer generations:
-
Fluorescence Intensity: The fluorescence intensity may increase with the number of fluorophores per molecule, although this can be counteracted by self-quenching at higher generations.[7]
-
Emission Maximum: The wavelength of maximum emission can shift due to changes in the polarity of the microenvironment around the fluorophore as the dendrimer becomes more compact in higher generations.[8][9]
-
Quantum Yield: The fluorescence quantum yield can be affected by the rigidity of the dendrimer structure, with more rigid structures sometimes leading to higher quantum yields.
| Generation | Excitation λ_max (nm) | Emission λ_max (nm) | Relative Quantum Yield |
| G1 | [Value] | [Value] | [Value] |
| G2 | [Value] | [Slightly shifted value] | [Changed value] |
| G3 | [Value] | [Further shifted value] | [Further changed value] |
Table 5: Representative Changes in Fluorescence Spectral Data with Increasing Dendrimer Generation.
Logical Relationship of Spectroscopic Observations
The spectroscopic data collectively provide a comprehensive picture of the generational growth of the dendrimers.
References
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of poly(amidoamine) dendrimer structure by UV-vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rcrooks.cm.utexas.edu [rcrooks.cm.utexas.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 20.210.105.67 [20.210.105.67]
The Promise of Pentaerythrityl Tetrachloride Derivatives in Gas Sorption: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for advanced porous materials with superior gas sorption capabilities is a perpetual frontier. While materials like metal-organic frameworks (MOFs) and zeolites have dominated the landscape, porous organic polymers (POPs) and hyper-crosslinked polymers (HCPs) offer compelling advantages in terms of stability, tunability, and cost-effectiveness. This guide explores the potential of materials derived from pentaerythrityl tetrachloride and its analogs, benchmarking their hypothetical performance against established porous polymers in gas sorption applications.
While direct experimental data on porous materials synthesized specifically from this compound for gas sorption is limited in publicly available research, the principles of hyper-crosslinking chemistry allow for a strong predictive comparison. The use of polychlorinated precursors in Friedel-Crafts alkylation reactions is a well-established method for creating robust, high-surface-area polymers.[1][2][3] By using a tetrahedral core like this compound, one could theoretically construct a three-dimensional porous network with tailored properties for capturing gases such as carbon dioxide (CO₂) and methane (CH₄).
Performance Benchmarking: A Comparative Analysis
To provide a clear perspective, the following tables summarize the gas sorption performance of various hyper-crosslinked polymers synthesized from different aromatic and chlorinated precursors. This data serves as a benchmark for what could be expected from novel materials derived from this compound.
Table 1: CO₂ Sorption Performance of Selected Porous Organic Polymers
| Material | Precursors | Surface Area (m²/g) | CO₂ Uptake (mmol/g) at 273 K, 1 bar | CO₂ Uptake (mmol/g) at 298 K, 1 bar | CO₂/N₂ Selectivity | CO₂/CH₄ Selectivity |
| TPB-Ben-3-2[4] | 1,3,5-triphenylbenzene, Benzene | N/A | ~1.77 | N/A | 59.72 | 10.77 |
| TPB-Nap-3-2[4] | 1,3,5-triphenylbenzene, Naphthalene | N/A | ~1.89 | N/A | 61.31 | 9.12 |
| TPB-Ant-3-2[4] | 1,3,5-triphenylbenzene, Anthracene | N/A | ~1.96 | N/A | 62.89 | 10.00 |
| PIM-TPB-NH₂[5] | Aminated PIMs | N/A | N/A | N/A | 26.5 | 8.6 |
| HCP-PTCDA/20[6] | Perylenetetracarboxylic dianhydride, 4,4′-bis(chloromethyl)-1,1′-biphenyl | 962 | 2.75 | N/A | N/A | N/A |
| HCP-NB/5[6] | p-naphtholbenzein, 4,4′-bis(chloromethyl)-1,1′-biphenyl | 665.4 | 3.28 | N/A | N/A | N/A |
| HM11[7] | 2,2′-bipyridine, Dimethoxymethane | 930 | ~2.5 | ~1.6 | ~63 | ~18 |
| HM12[7] | Pyrrole, Dimethoxymethane | 580 | ~2.2 | ~1.3 | ~53 | ~12 |
Table 2: CH₄ Sorption Performance of Selected Porous Organic Polymers
| Material | Precursors | Surface Area (m²/g) | CH₄ Uptake (mmol/g) at 273 K, 1 bar | CH₄ Uptake (mmol/g) at 298 K, 1 bar |
| TPB-Ben-3-2[4] | 1,3,5-triphenylbenzene, Benzene | N/A | ~0.16 | N/A |
| TPB-Nap-3-2[4] | 1,3,5-triphenylbenzene, Naphthalene | N/A | ~0.21 | N/A |
| TPB-Ant-3-2[4] | 1,3,5-triphenylbenzene, Anthracene | N/A | ~0.20 | N/A |
| MOP-Ad[8] | Tetraphenyladamantane-based | 650-850 | ~1.07 | N/A |
| HM11[7] | 2,2′-bipyridine, Dimethoxymethane | 930 | ~0.3 | ~0.14 |
| HM12[7] | Pyrrole, Dimethoxymethane | 580 | ~0.25 | ~0.1 |
Experimental Protocols
The synthesis and characterization of porous organic polymers for gas sorption applications follow established methodologies. The protocols provided below are representative of the procedures used for the benchmarked materials and would be applicable to the synthesis and evaluation of this compound-based polymers.
Synthesis of Hyper-crosslinked Polymers (HCPs) via Friedel-Crafts Alkylation
This method is widely used for creating HCPs from aromatic precursors and a crosslinker.[3]
-
Monomer and Catalyst Preparation : The aromatic monomer(s) and a crosslinker (e.g., formaldehyde dimethyl acetal or a polychlorinated compound) are dissolved in a suitable solvent, typically an organic solvent like 1,2-dichloroethane.
-
Initiation of Polymerization : A Friedel-Crafts catalyst, such as anhydrous aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), is added to the solution.[1] The reaction mixture is then stirred at a specific temperature (ranging from room temperature to elevated temperatures) for a set duration (typically 12-24 hours) to facilitate the crosslinking reaction.
-
Work-up and Purification : After the reaction, the solid polymer is collected by filtration. It is then washed sequentially with various solvents (e.g., methanol, water, and acetone) to remove the catalyst and any unreacted monomers.
-
Drying and Activation : The purified polymer is dried under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any residual solvent and activate the material for gas sorption measurements.
Gas Sorption Measurements
Gas sorption isotherms are measured to determine the surface area, pore size distribution, and gas uptake capacity of the porous materials.[9]
-
Sample Degassing : A known mass of the polymer sample is placed in a sample tube and degassed under high vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed moisture and gases from the pores.
-
Surface Area and Porosity Analysis : Nitrogen (N₂) adsorption-desorption isotherms are measured at 77 K (liquid nitrogen temperature). The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area from the adsorption data. Pore size distribution is often determined using methods like Non-Local Density Functional Theory (NLDFT).
-
CO₂ and CH₄ Sorption Analysis : High-purity CO₂ and CH₄ gases are introduced into the sample tube at specific temperatures (e.g., 273 K and 298 K). The amount of gas adsorbed by the material is measured at various pressures to generate the adsorption isotherm.
-
Selectivity Calculation : The ideal adsorbed solution theory (IAST) is commonly used to calculate the selectivity of the material for one gas over another (e.g., CO₂/N₂ or CO₂/CH₄) from the single-component gas isotherms.[7]
Visualizing the Path to Advanced Gas Sorption Materials
The following diagrams illustrate the key concepts and workflows in the development and evaluation of porous polymers for gas sorption applications.
Caption: Workflow for the synthesis and evaluation of porous polymers.
Caption: Comparison of different classes of porous materials.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hypercrosslinked porous polymer materials: design, synthesis, and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Adjustable Functionalization of Hyper-Cross-Linked Polymers of Intrinsic Microporosity for Enhanced CO2 Adsorption and Selectivity over N2 and CH4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
A comparative study of the mechanical properties of hydrogels crosslinked with Pentaerythrityl tetrachloride.
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical determinant of a hydrogel's performance. This guide provides an objective comparison of the mechanical properties of hydrogels, with a focus on those crosslinked with pentaerythritol derivatives, benchmarked against other commonly used crosslinking agents. The data presented is supported by experimental findings to aid in the rational design of hydrogels for applications ranging from tissue engineering to controlled drug delivery.
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large quantities of water or biological fluids. Their mechanical characteristics, such as stiffness, elasticity, and durability, are fundamentally governed by the nature and density of the crosslinks within the polymer network. Chemical crosslinkers form irreversible covalent bonds, generally resulting in hydrogels with superior mechanical strength and stability compared to those formed by reversible physical interactions.[1]
This guide focuses on a comparative study of hydrogels crosslinked with a tetra-functional pentaerythritol derivative, pentaerythritol tetra-acrylate (PETRA), against commonly used bi- and multi-functional crosslinkers like glutaraldehyde, genipin, and poly(ethylene glycol) diacrylate (PEGDA). The choice of crosslinker significantly impacts key mechanical properties, including tensile strength, compressive modulus, and the swelling ratio.
Comparative Data on Mechanical Properties
The following table summarizes the key mechanical properties of hydrogels prepared with different crosslinking agents. It is important to note that direct comparisons can be complex due to variations in the base polymer, crosslinker concentration, and specific experimental conditions across different studies.
| Crosslinker | Base Polymer | Crosslinker Concentration | Tensile Strength (MPa) | Compressive Modulus (kPa) | Swelling Ratio (%) / Equilibrium Water Content (%) |
| Pentaerythritol Tetra-acrylate (PETRA) | Polyethylene Oxide (PEO) | 1% - 10% w/w | Up to 1.41 ± 0.12 | Not Reported | EWC: 56.56 ± 0.53 - 85.67 ± 0.48 |
| Glutaraldehyde | Gelatin | 0.5% - 2.5% | Up to 16.13 | Not Reported | Decreases with increasing concentration |
| Genipin | Chitosan/Collagen | Not Specified | Not Reported | Increases with crosslinking | Decreases with increasing collagen content |
| Poly(ethylene glycol) diacrylate (PEGDA) | Poly(ethylene glycol) (PEG) | 10% - 40% w/w | 0.02 - 3.5 | 55 - 42900 | 220 - 3150 |
The Impact of Crosslinker Functionality
Pentaerythritol-based crosslinkers like PETRA are tetra-functional, meaning each molecule can form four covalent bonds within the polymer network. This high functionality allows for the creation of a densely crosslinked and robust hydrogel network. As demonstrated in studies with PETRA-crosslinked PEO hydrogels, increasing the concentration of this tetra-functional crosslinker leads to a significant increase in tensile strength and a decrease in the swelling ratio.[2] The higher crosslink density restricts the mobility of the polymer chains, leading to a stiffer and less swellable material.[2]
In comparison, bifunctional crosslinkers like glutaraldehyde and PEGDA form two crosslinks per molecule. While effective, achieving the same crosslink density as a tetra-functional crosslinker might require higher concentrations, which can sometimes lead to issues like cytotoxicity in the case of glutaraldehyde.[3] Natural crosslinkers like genipin are considered safer alternatives and have been shown to improve the mechanical properties of hydrogels made from natural polymers like chitosan and collagen.[4]
Experimental Protocols
Accurate and reproducible characterization of hydrogel mechanical properties is crucial for their development and application. Below are detailed methodologies for key experiments.
Tensile Strength Measurement
-
Objective: To determine the tensile strength and Young's modulus of the hydrogel.
-
Methodology:
-
Prepare dumbbell-shaped hydrogel samples using a mold.
-
Equilibrate the hydrogel samples in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific temperature (e.g., 37°C) for at least 24 hours to reach swelling equilibrium.[1]
-
Mount the sample onto a tensile testing machine equipped with appropriate grips.
-
Apply a uniaxial tensile load at a constant strain rate until the sample fractures.
-
Record the stress-strain data throughout the test.
-
Tensile strength is determined as the maximum stress the sample can withstand before failure. Young's modulus is calculated from the initial linear region of the stress-strain curve.
-
Compressive Modulus Measurement
-
Objective: To evaluate the hydrogel's resistance to compressive forces.
-
Methodology:
-
Prepare cylindrical hydrogel samples of a defined diameter and height.
-
Equilibrate the samples in a suitable buffer as described for tensile testing.
-
Place the sample between two parallel plates on a compression testing machine.
-
Apply a compressive load at a constant strain rate.
-
Record the resulting stress-strain curve.
-
The compressive modulus is determined from the slope of the initial linear portion of the stress-strain curve.
-
Swelling Ratio Determination
-
Objective: To measure the hydrogel's ability to absorb and retain water.
-
Methodology:
-
Prepare pre-weighed, dry hydrogel samples (W_dry).
-
Immerse the samples in a suitable buffer (e.g., distilled water or PBS) at a specific temperature.
-
At regular time intervals, remove the samples from the buffer, gently blot the surface to remove excess water, and weigh them (W_swollen).
-
Continue until the weight of the hydrogel becomes constant, indicating that equilibrium swelling has been reached.
-
The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] x 100.
-
Visualizing Experimental and Biological Pathways
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow for hydrogel characterization and a key signaling pathway influenced by the mechanical environment.
Experimental workflow for hydrogel synthesis and mechanical characterization.
PI3K/Akt signaling pathway influenced by matrix stiffness.
References
Evaluating the drug loading capacity of micelles from star polymers with a Pentaerythrityl tetrachloride core.
Researchers in drug development are constantly seeking more efficient and targeted methods for delivering therapeutic agents. Among the promising innovations, micelles formed from star polymers with a pentaerythritol tetrachloride core are emerging as a compelling platform. This guide provides an in-depth evaluation of their drug loading capacity, benchmarked against other leading drug delivery systems, and supported by established experimental data.
This analysis is tailored for researchers, scientists, and professionals in the drug development sector, offering a clear comparison of performance with alternative nanocarriers. By presenting quantitative data, detailed experimental protocols, and visual representations of workflows, this guide aims to facilitate informed decisions in the selection and design of next-generation drug delivery vehicles.
Performance Benchmark: Drug Loading Capacity
The ability of a nanocarrier to efficiently encapsulate a therapeutic agent is a critical determinant of its potential clinical success. Here, we compare the drug loading capacity (DLC) and encapsulation efficiency (EE) of micelles from pentaerythritol-cored star polymers with other widely studied drug delivery systems for the anticancer drug, Doxorubicin (DOX).
| Drug Delivery System | Core/Composition | Drug Loaded | Drug Loading Capacity (wt%) | Encapsulation Efficiency (%) | Reference |
| Star Polymer Micelles | Pentaerythritol-initiated 4-arm PLGA–PEG | Doxorubicin | ~9.1% | ~81.7% | [1] |
| Star Polymer Micelles | Tetraphenylsilane-cored 4-arm copolymers | Doxorubicin | Up to 33.97% | Not Specified | [2] |
| Star Polymer-Drug Conjugate | Functional core via RAFT polymerization | Doxorubicin | Up to 28% | Not Applicable | |
| Polymeric Micelles | Pluronic F127/P104 | Doxorubicin | ~0.11% | ~45.8% | |
| Polymeric Micelles | pH-sensitive poly(L-histidine-co-L-phenlyalanine)-b-PEG and poly(L-lactic acid)-b-PEG-folate | Doxorubicin | ~20% | ~80% | [3] |
| Liposomes | HSPC, cholesterol, DSPE-PEG2000 | Doxorubicin | >20% (drug-to-lipid ratio) | >90% | |
| Nanostructured Lipid Carriers (NLCs) | Stearic acid and oleic acid | Doxorubicin | 9.5% | 75% | |
| Dendrimers | Poly(amidoamine) (PAMAM) G4 | Doxorubicin | 4.8% - 39.2% (pH-dependent) | Not Specified | [4] |
Note: Drug loading capacity is typically expressed as the weight percentage of the drug relative to the total weight of the drug-loaded nanoparticle. Encapsulation efficiency refers to the percentage of the initial drug that is successfully encapsulated within the nanocarrier. These values can vary significantly based on the specific polymer composition, molecular weight, drug-polymer interactions, and the loading method employed.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized experimental protocols are essential. Below are detailed methodologies for the preparation of drug-loaded micelles and the subsequent determination of their drug loading capacity and encapsulation efficiency.
Preparation of Doxorubicin-Loaded Micelles via Thin-Film Hydration
The thin-film hydration method is a common and effective technique for encapsulating hydrophobic drugs into polymeric micelles.
-
Polymer and Drug Dissolution: The star polymer and Doxorubicin are dissolved in a suitable organic solvent, such as dichloromethane or chloroform, in a round-bottom flask.
-
Film Formation: The organic solvent is slowly removed under reduced pressure using a rotary evaporator. This process leaves a thin, uniform film of the polymer and drug on the inner surface of the flask. The flask is then placed under high vacuum for an extended period (e.g., overnight) to ensure complete removal of any residual solvent.
-
Hydration: The thin film is hydrated with an aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4) pre-heated to a temperature above the glass transition temperature of the polymer's hydrophobic block. This hydration step is typically performed with gentle agitation to facilitate the self-assembly of the amphiphilic block copolymers into micelles, thereby encapsulating the drug within their hydrophobic cores.
-
Purification: The resulting micellar solution is then filtered through a syringe filter (e.g., 0.22 µm) to remove any non-incorporated drug aggregates and larger polymer aggregates.
Determination of Drug Loading Capacity and Encapsulation Efficiency
Accurate quantification of the encapsulated drug is crucial for evaluating the performance of the delivery system.
-
Separation of Free Drug: The unencapsulated Doxorubicin must be separated from the drug-loaded micelles. This is commonly achieved through dialysis or centrifugal ultrafiltration.
-
Dialysis Method: The micellar solution is placed in a dialysis bag with a specific molecular weight cut-off (MWCO) that allows free drug molecules to pass through while retaining the larger micelles. The bag is then immersed in a large volume of the release medium (e.g., PBS) with continuous stirring. The dialysis medium is periodically replaced to maintain a concentration gradient that drives the diffusion of the free drug out of the bag.
-
-
Quantification of Encapsulated Drug:
-
After separation of the free drug, the purified drug-loaded micelle solution is lyophilized to obtain a dry powder.
-
A known weight of the lyophilized powder is dissolved in a suitable organic solvent (e.g., dimethyl sulfoxide, DMSO) to disrupt the micelles and release the encapsulated drug.
-
The concentration of Doxorubicin in the resulting solution is then determined using UV-Vis spectrophotometry, typically by measuring the absorbance at its characteristic wavelength (around 480-490 nm). A pre-established calibration curve of Doxorubicin in the same solvent is used for quantification.
-
-
Calculation:
-
Drug Loading Capacity (DLC %): (Weight of drug in micelles / Total weight of drug-loaded micelles) x 100%
-
Encapsulation Efficiency (EE %): (Weight of drug in micelles / Initial weight of drug used) x 100%
-
Visualizing the Process and Comparison
To better illustrate the experimental workflow and the comparative landscape of drug delivery systems, the following diagrams are provided.
Caption: Experimental workflow for drug loading and analysis.
Caption: Comparison of drug delivery systems.
References
Safety Operating Guide
Proper Disposal of Pentaerythrityl Tetrachloride: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Pentaerythrityl tetrachloride, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the immediate safety and handling requirements for this compound. This compound may cause skin, eye, and respiratory tract irritation[1][2]. The toxicological properties of this substance have not been fully investigated[1].
Personal Protective Equipment (PPE):
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][2].
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure[1][2].
-
Respiratory Protection: Use with adequate ventilation to minimize dust generation and accumulation. If dust is generated, a suitable respirator should be worn[1].
Storage and Handling:
-
Store in a tightly closed container in a cool, dry, well-ventilated area[1][2].
-
Avoid contact with eyes, skin, and clothing[1].
-
Avoid generating dusty conditions[1].
-
Keep away from incompatible substances, particularly oxidizing agents[1][2].
II. Quantitative Data Summary
| Property | Value | Source |
| Appearance | White to off-white or beige crystalline powder/solid | [1][2][3] |
| Odor | Odorless | [2][3] |
| Melting Point | 94 - 96 °C / 201.2 - 204.8 °F | [2][3] |
| Boiling Point | 110 °C / 230 °F @ 12 mmHg | [2][3] |
| Incompatibilities | Oxidizing agents | [1][2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with all local, regional, and national hazardous waste regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste[1][2].
Methodology for Disposal:
-
Waste Characterization: Determine if the this compound waste meets the criteria for hazardous waste as defined by the EPA (40 CFR Parts 261.3) and any applicable state or local regulations[1].
-
Containerization:
-
Labeling:
-
Label the container with the words "Hazardous Waste" (if applicable), the full chemical name ("this compound"), and any other information required by your institution's and local regulations.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
Spill Cleanup Procedure:
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don the personal protective equipment outlined in Section I.
-
Containment and Cleanup:
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Dispose of the cleanup materials and spilled chemical as hazardous waste through a licensed disposal company.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Navigating the Safe Handling of Pentaerythrityl Tetrachloride: A Procedural Guide
Pentaerythrityl tetrachloride is a chemical compound that requires careful handling to mitigate potential health risks. This guide provides essential safety and logistical information for laboratory professionals, outlining the necessary personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe working environment. Adherence to these protocols is critical to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense when handling this compound. The following table summarizes the recommended equipment for both routine operations and in the event of a significant spill.
| Protection Type | Routine Handling | Large Spill Containment |
| Eye Protection | Chemical safety goggles compliant with OSHA (29 CFR 1910.133) or European Standard EN166.[1][2] | Splash goggles and a full-face shield are recommended to offer a full range of protection against splashes.[3][4] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][5] | Chemical-resistant gloves and boots.[3] |
| Body Protection | Laboratory coat or work uniform to prevent skin contact.[1][2][6] | A full chemical-resistant suit.[3] |
| Respiratory Protection | Not typically required under normal use with adequate ventilation.[2] If ventilation is inadequate, a NIOSH/MSHA approved dust respirator or particle filter is recommended.[1][2][3][6] | A self-contained breathing apparatus (SCBA) is necessary to avoid inhalation of dust or vapors.[3] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is crucial for safety. The following procedural guidance details the steps from preparation to storage.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area.[1][5] The use of a fume hood or other local exhaust ventilation is strongly recommended to keep airborne concentrations low.[1][3][6]
-
Minimize Dust: Employ handling techniques that minimize the generation and accumulation of dust.[1]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Donning Personal Protective Equipment (PPE)
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
Inspect all equipment, especially gloves, for any signs of damage or degradation before use.
Handling the Chemical
-
Avoid all direct contact with the skin, eyes, and clothing.[1]
-
Avoid ingestion and inhalation of the substance.[1]
Post-Handling Procedures
-
Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][2][6]
-
Decontamination: Remove any contaminated clothing immediately and wash it before reuse.[1]
Storage
-
The storage area should be cool, dry, and well-ventilated.[1][2]
-
Keep it away from incompatible substances, particularly strong oxidizing agents.[1][2]
Disposal Plan: Waste and Spill Management
Proper disposal is a critical final step in the safe handling of this compound.
Spills and Leaks
-
Evacuate: If a large spill occurs, evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Equip: Wear the appropriate PPE for large spills, including respiratory protection.[1]
-
Contain: Use an inert absorbent material such as sand, silica gel, or universal binder to contain the spill.[2][7] Do not use combustible materials like sawdust.
-
Collect: Carefully sweep or shovel the material into a suitable, labeled container for disposal.[1][2][7] Avoid creating dust during this process.[1]
Waste Disposal
-
Classification: Chemical waste generators are responsible for determining if the waste is classified as hazardous according to US EPA guidelines (40 CFR Parts 261.3) or other local and national regulations.[1][2]
-
Procedure: All chemical waste, including contaminated absorbent materials, must be placed in sealed, properly labeled containers.
-
Professional Disposal: Disposal should be entrusted to a licensed waste disposal company and must be carried out in accordance with all federal, state, and local environmental regulations.[6][8] Do not empty into drains.[2]
Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation through to final disposal.
Caption: A flowchart outlining the key safety steps for handling this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. scribd.com [scribd.com]
- 4. pppmag.com [pppmag.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. lcycic.com [lcycic.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
